molecular formula C7H5Br3 B1295471 3,5-Dibromobenzyl bromide CAS No. 56908-88-4

3,5-Dibromobenzyl bromide

Cat. No.: B1295471
CAS No.: 56908-88-4
M. Wt: 328.83 g/mol
InChI Key: PWTFRUXTAFBWBW-UHFFFAOYSA-N
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Description

3,5-Dibromobenzyl bromide (CAS RN: 56908-88-4) is an important organic building block and versatile synthetic intermediate extensively utilized in advanced organic synthesis, pharmaceutical development, agrochemical research, and dyestuff formulation . This compound, with a molecular formula of C₇H₅Br₃ and a molecular weight of 328.83 g/mol, is characterized as a white to almost white powder or crystal . It typically presents with a high purity level, often 99% or greater, and has a melting point range of 92°C to 97°C . Its well-defined structure, featuring reactive bromine sites, allows researchers to employ it as a key precursor for introducing the 3,5-dibromobenzyl group into more complex molecular architectures. Handling of this moisture-sensitive reagent requires specific storage conditions; it is recommended to store it in a cool, dark place, under inert gas, and in a tightly sealed container . It is soluble in organic solvents like toluene . As a highly reactive compound, it is incompatible with water, oxidizing agents, bases, alcohols, amines, and steel . Appropriate safety precautions must be observed, as it is classified as corrosive and causes severe skin burns and eye damage . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTFRUXTAFBWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205446
Record name 3,5-Dibromobenzyl bromide
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Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56908-88-4
Record name 3,5-Dibromobenzyl bromide
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Record name 3,5-Dibromobenzyl bromide
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Record name 3,5-Dibromobenzyl Bromide
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromobenzyl Bromide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromobenzyl bromide (CAS Number: 56908-88-4) is a key bifunctional reagent in organic synthesis, prized for its utility in the construction of complex molecules.[1] Its two aromatic bromine atoms and reactive benzylic bromide group offer multiple points for chemical modification, making it a valuable building block for pharmaceutical intermediates and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of this compound, along with its applications in drug discovery, particularly in the development of antifungal agents and kinase inhibitors. Detailed experimental protocols and logical workflows are presented to aid researchers in its effective utilization.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder with a pungent odor.[1] It is sensitive to air and humidity, necessitating storage in a sealed container away from light.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56908-88-4[2][3][4][5]
Molecular Formula C₇H₅Br₃[1][2][3][4]
Molecular Weight 328.83 g/mol [1][2][3][4]
Appearance White to pale yellow crystalline powder[1]
Melting Point 92.0-98.0 °C[4]
Boiling Point 276.85 °C (estimated)[1]
Solubility Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate.[1]
IUPAC Name 1,3-dibromo-5-(bromomethyl)benzene[4][5]
Synonyms α,3,5-Tribromotoluene, 1,3-Dibromo-5-(bromomethyl)benzene[2]

Spectroscopic Data

The structural integrity of this compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Br) and signals in the aromatic region corresponding to the protons on the dibrominated ring.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display a signal for the benzylic carbon and distinct signals for the aromatic carbons, including those bonded to bromine.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the methylene group, as well as C-Br stretching frequencies.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of three bromine atoms.

Synthesis and Purification

This compound is typically synthesized from 3,5-dibromotoluene via a free-radical bromination reaction.

Synthesis of 3,5-Dibromotoluene

A common precursor, 3,5-dibromotoluene, can be synthesized from 2,6-dibromo-4-methylaniline through a two-step process involving diazotization followed by reduction.[6]

Bromination of 3,5-Dibromotoluene

The benzylic position of 3,5-dibromotoluene can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN), in a nonpolar solvent like carbon tetrachloride or cyclohexane.[7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or BPO).

  • Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_synthesis Synthesis of this compound 3_5_Dibromotoluene 3,5-Dibromotoluene Reaction Free-Radical Bromination (Reflux, UV light) 3_5_Dibromotoluene->Reaction NBS_AIBN N-Bromosuccinimide (NBS) Radical Initiator (AIBN/BPO) NBS_AIBN->Reaction Solvent Solvent (e.g., CCl4) Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product

Caption: Synthetic workflow for this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, or a mixed solvent system like ethyl acetate/hexane.[1]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_purification Purification by Recrystallization Crude_Product Crude this compound Dissolution Dissolution Crude_Product->Dissolution Hot_Solvent Minimal Hot Solvent Hot_Solvent->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystallization Crystal Formation Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Pure_Crystals Pure this compound Crystals Filtration->Pure_Crystals

Caption: Purification workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is characterized by two main features: the reactive benzylic bromide and the two bromine atoms on the aromatic ring.[1]

  • Nucleophilic Substitution: The benzylic bromide is highly susceptible to nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.[1] This allows for the facile introduction of the 3,5-dibromobenzyl moiety into various molecular scaffolds.

  • Cross-Coupling Reactions: The aromatic bromine atoms can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[1] This enables the formation of carbon-carbon bonds and the construction of more complex aromatic systems.

These reactive handles make this compound a versatile intermediate in the synthesis of biologically active molecules.

Antifungal Agents

Derivatives of benzyl bromide have demonstrated significant antibacterial and antifungal properties.[2][3][4][8][9][10][11] The mechanism of action is often attributed to the disruption of microbial cell membranes. The lipophilic nature of the dibromobenzyl group can facilitate its insertion into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.

G cluster_antifungal Proposed Antifungal Mechanism DBB_Derivative 3,5-Dibromobenzyl Derivative Membrane_Insertion Membrane Insertion DBB_Derivative->Membrane_Insertion Fungal_Cell_Membrane Fungal Cell Membrane (Lipid Bilayer) Fungal_Cell_Membrane->Membrane_Insertion Membrane_Disruption Increased Membrane Permeability Membrane_Insertion->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death G cluster_kinase General Synthesis of Kinase Inhibitor Precursors Heterocyclic_Amine Heterocyclic Amine Deprotonation Deprotonation Heterocyclic_Amine->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Anion Heterocyclic Anion Deprotonation->Anion Alkylation SN2 Alkylation Anion->Alkylation DBB This compound DBB->Alkylation Precursor Dibromobenzylated Precursor Alkylation->Precursor Cross_Coupling Cross-Coupling (e.g., Suzuki) Precursor->Cross_Coupling Final_Inhibitor Kinase Inhibitor Cross_Coupling->Final_Inhibitor

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dibromobenzyl bromide, an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. This document details a standard and reliable protocol for its preparation via free-radical bromination of 3,5-dibromotoluene. Furthermore, it presents a thorough characterization of the compound, including its physicochemical properties and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), supported by detailed experimental procedures for data acquisition. All quantitative data are summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the logical relationship between the characterization techniques employed.

Introduction

This compound, with the chemical formula C₇H₅Br₃, is a valuable building block in organic chemistry.[1] Its structure, featuring a reactive benzylic bromide and two bromine atoms on the aromatic ring, allows for a variety of subsequent chemical transformations. The benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions, while the aryl bromides can be utilized in cross-coupling reactions to form more complex molecular architectures.[1] This versatility makes it a key intermediate in the synthesis of a range of target molecules, including active pharmaceutical ingredients and functional materials.

This guide presents a detailed methodology for the synthesis of this compound from 3,5-dibromotoluene and a comprehensive analysis of its structural and physical properties through various spectroscopic techniques.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 3,5-dibromotoluene at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.

Synthesis_Workflow 3,5-Dibromotoluene 3,5-Dibromotoluene Reaction_Mixture Reaction Mixture 3,5-Dibromotoluene->Reaction_Mixture NBS_AIBN NBS, AIBN CCl4, Reflux NBS_AIBN->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Succinimide Succinimide (by-product) Filtration->Succinimide remove Filtrate Filtrate Filtration->Filtrate Solvent_Removal Solvent Removal Filtrate->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product This compound Recrystallization->Pure_Product Characterization_Logic Compound 3,5-Dibromobenzyl bromide Physicochemical Physicochemical Properties Compound->Physicochemical Spectroscopic Spectroscopic Analysis Compound->Spectroscopic Structure_Confirmation Structure Confirmation & Purity Assessment Physicochemical->Structure_Confirmation NMR NMR Spectroscopy Spectroscopic->NMR IR IR Spectroscopy Spectroscopic->IR MS Mass Spectrometry Spectroscopic->MS 1H_NMR ¹H NMR NMR->1H_NMR 13C_NMR ¹³C NMR NMR->13C_NMR IR->Structure_Confirmation MS->Structure_Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation

References

A Technical Guide to 3,5-Dibromobenzyl Bromide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Dibromobenzyl bromide, a key reagent in organic synthesis and pharmaceutical development. It details the compound's core properties, synthesis protocols, and its role in the creation of complex molecules.

Core Properties and Specifications

This compound is a halogenated aromatic compound widely utilized as an intermediate in various chemical syntheses.[1] Its reactivity is primarily centered around the benzylic bromide, which is a potent alkylating agent, and the two bromine atoms on the aromatic ring, which can participate in cross-coupling reactions.[1]

A summary of its key quantitative data is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₇H₅Br₃[2][3][4][5]
Molecular Weight 328.83 g/mol [1][2][3][4][5]
IUPAC Name 1,3-dibromo-5-(bromomethyl)benzene[2][5][6]
CAS Number 56908-88-4[2][3][4][5]
Appearance White to pale yellow crystalline powder[1][5][6][7]
Melting Point 92.0-98.0 °C[5][6][7]
Boiling Point 316.5 °C at 760 mmHg[7]
Density ~2.2 g/cm³[7]
Solubility Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate.[1][7]

Synthesis and Experimental Protocols

The synthesis of benzyl bromides, including this compound, is typically achieved through the free radical bromination of the corresponding toluene derivative.[8] This reaction is a cornerstone of organic synthesis, providing a versatile building block for further elaboration.

Experimental Protocol: Free Radical Bromination of 3,5-Dibromotoluene

This protocol outlines a general procedure for the synthesis of this compound from 3,5-Dibromotoluene.

Materials:

  • 3,5-Dibromotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Reflux apparatus (round-bottom flask, condenser)

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Dibromotoluene in CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light, so exposure to a standard laboratory light source is sufficient. Monitor the reaction progress by TLC or GC until the starting material is consumed. The solid succinimide byproduct will float to the surface upon completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization (e.g., from hexanes) to yield pure this compound as a crystalline solid.

The logical workflow for this synthesis is depicted in the diagram below.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 3,5-Dibromotoluene in CCl4 B Add NBS and BPO/AIBN A->B C Heat to Reflux (Initiate with Light) B->C D Monitor by TLC/GC C->D E Cool and Filter (Remove Succinimide) D->E F Wash with NaHCO3, Water, and Brine E->F G Dry Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H I Recrystallization H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its bifunctional nature allows for sequential, selective reactions. The benzyl bromide group is highly reactive towards nucleophiles, making it ideal for introducing the 3,5-dibromobenzyl moiety into a target molecule.[1] The bromine atoms on the aromatic ring are less reactive and can be used for subsequent modifications, such as Suzuki or Heck cross-coupling reactions, to build more complex molecular architectures.[1][9]

This dual reactivity is crucial for creating libraries of compounds for fragment-based drug discovery and for synthesizing advanced materials like liquid crystals and Organic Light-Emitting Diodes (OLEDs).[9][10] The bromine atoms also increase the lipophilicity of molecules and can participate in halogen bonding, which can be a key interaction in drug-receptor binding.[11]

The role of this compound as a versatile intermediate is illustrated in the following diagram.

G cluster_path1 Pathway 1: Nucleophilic Substitution cluster_path2 Pathway 2: Cross-Coupling start 3,5-Dibromobenzyl Bromide A Nucleophile (e.g., Amine, Alcohol) start->A C Boronic Acid / Alkene (Suzuki / Heck) start->C B Alkylated Intermediate A->B -CH2Br reaction end_node Complex Target Molecule (e.g., API, Functional Material) B->end_node Further Modification D Coupled Product C->D Aryl-Br reaction D->end_node Further Modification

Caption: Reaction pathways for this compound in synthesis.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. It is also sensitive to air and humidity, requiring storage in a sealed container away from light.[1]

References

Solubility of 3,5-Dibromobenzyl Bromide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dibromobenzyl bromide (C₇H₅Br₃), a critical intermediate in organic synthesis for pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder at room temperature with a pungent odor.[1] It is sensitive to air and humidity, necessitating storage in a sealed container away from light.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅Br₃[1][2][5]
Molecular Weight 328.83 g/mol [1][5]
Appearance White to pale yellow crystalline powder[1][4]
Melting Point 92.0-98.0 °C[2]
Boiling Point 276.85 °C (estimate)[1][4]
CAS Number 56908-88-4[2][5]

Solubility Profile

This compound is insoluble in water but is readily soluble in a range of organic solvents.[1] Its solubility is governed by the "like dissolves like" principle, where nonpolar or weakly polar solutes dissolve best in solvents of similar polarity. The aromatic ring and bromine atoms contribute to its nonpolar character, while the bromomethyl group introduces a degree of polarity.

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature. Quantitative solubility data is not widely published; therefore, experimental determination is recommended for specific applications.

Solvent ClassSolventQualitative SolubilityReference
Aromatic Hydrocarbons TolueneSoluble[1][3][4][6]
XyleneReadily Soluble[1]
Halogenated Solvents ChloroformReadily Soluble[1]
DichloromethaneReadily Soluble[1]
Ethers Diethyl EtherReadily Soluble[1]
Esters Ethyl AcetateReadily Soluble[1]
Polar Aprotic Solvents AcetoneExpected to be soluble
AcetonitrileExpected to be soluble
Polar Protic Solvents Alcohols (e.g., Methanol, Ethanol)Expected to have limited solubility
WaterInsoluble[1]

Note: "Expected to be soluble/have limited solubility" is based on chemical principles of polarity and the known solubility in other solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or test tubes with screw caps

  • Constant temperature bath (e.g., water bath, heating block)

  • Vortex mixer or magnetic stirrer

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature.

    • Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microcrystals.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.

    • Calculate the solubility in g/100 mL or other suitable units.

  • Chromatographic Analysis (for higher accuracy):

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., HPLC-UV or GC-FID).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility as an average of replicate measurements (typically n=3) with the standard deviation at the specified temperature.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the guiding principle of "like dissolves like."

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Place in constant temperature bath prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis1 Prepare dilutions sample3->analysis1 analysis2 Analyze by HPLC/GC analysis1->analysis2 analysis3 Calculate concentration analysis2->analysis3 report report analysis3->report Report solubility at specified temperature

Caption: Experimental workflow for determining the solubility of this compound.

solubility_principle cluster_solute Solute cluster_solvents Solvents solute This compound (Relatively Nonpolar) nonpolar Nonpolar (e.g., Toluene, Xylene) solute->nonpolar High Solubility polar_aprotic Polar Aprotic (e.g., Acetone, DCM) solute->polar_aprotic Good to Moderate Solubility polar_protic Polar Protic (e.g., Water, Ethanol) solute->polar_protic Low to Insoluble

Caption: "Like Dissolves Like" principle for this compound solubility.

Significance in Research and Drug Development

  • Reaction Chemistry: The choice of solvent is crucial for reactions involving this compound, such as nucleophilic substitutions and coupling reactions.[1] Adequate solubility ensures a homogeneous reaction mixture, leading to improved reaction rates and yields.

  • Purification: Solubility data is essential for developing effective purification strategies, particularly crystallization. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below, efficient purification can be achieved.

  • Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), understanding the solubility of intermediates like this compound is vital for process development, scale-up, and ensuring product purity.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is also a lachrymator. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. It is incompatible with water, oxidizing agents, bases, alcohols, and amines.[3]

Conclusion

This compound exhibits good solubility in a variety of nonpolar and moderately polar organic solvents, such as aromatic hydrocarbons, halogenated solvents, and ethers, while being insoluble in water. This solubility profile is consistent with its molecular structure. For precise quantitative applications, the experimental protocol outlined in this guide can be employed to determine its solubility in specific solvents of interest. A comprehensive understanding of its solubility is indispensable for its effective use in chemical synthesis and pharmaceutical research.

References

An In-depth Technical Guide to 1,3-Dibromo-5-(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dibromo-5-(bromomethyl)benzene, a key intermediate in organic synthesis. It covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and illustrates key chemical transformations.

Chemical Identity

The compound with the common name 3,5-dibromobenzyl bromide is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its structure features a benzene ring substituted with two bromine atoms and a bromomethyl group, offering multiple sites for chemical modification.

  • IUPAC Name: 1,3-dibromo-5-(bromomethyl)benzene

  • Synonyms: α,3,5-Tribromotoluene, this compound

Physicochemical and Spectroscopic Data

The key properties of 1,3-dibromo-5-(bromomethyl)benzene are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₇H₅Br₃[1]
Molecular Weight 328.83 g/mol [1]
CAS Number 56908-88-4
Appearance White to pale yellow crystalline powder[1]
Melting Point 93-97 °C
Boiling Point 276.85 °C (estimate)[1]
Solubility Insoluble in water; soluble in toluene, chloroform, diethyl ether, ethyl acetate.[1]
InChI Key PWTFRUXTAFBWBW-UHFFFAOYSA-N
SMILES BrCc1cc(Br)cc(Br)c1

Experimental Protocols

Detailed methodologies for the synthesis of 1,3-dibromo-5-(bromomethyl)benzene and its use in subsequent chemical reactions are provided below.

The target compound is synthesized via a free-radical bromination of 3,5-dibromotoluene at the benzylic position using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator. This reaction is known as the Wohl-Ziegler bromination.[2]

Reaction Scheme: 3,5-Dibromotoluene → 1,3-Dibromo-5-(bromomethyl)benzene

Materials:

  • 3,5-Dibromotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene (1.0 eq) in carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude 1,3-dibromo-5-(bromomethyl)benzene can be further purified by recrystallization from a suitable solvent such as hexane or ethanol to yield a white to pale yellow crystalline solid.

The benzylic bromide is highly reactive towards nucleophiles, allowing for selective substitution without affecting the aryl bromides. This protocol details the synthesis of the corresponding benzyl azide.[3][4]

Reaction Scheme: 1,3-Dibromo-5-(bromomethyl)benzene + NaN₃ → 1-(Azidomethyl)-3,5-dibromobenzene

Materials:

  • 1,3-Dibromo-5-(bromomethyl)benzene

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diethyl ether or Ethyl acetate

  • Brine solution

Procedure:

  • Reaction Setup: Dissolve 1,3-dibromo-5-(bromomethyl)benzene (1.0 eq) in DMF in a round-bottom flask.

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.[4]

  • Work-up: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product, 1-(azidomethyl)-3,5-dibromobenzene, can be purified by column chromatography if necessary.

The two bromine atoms on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1] Under appropriate conditions, the aryl C-Br bonds can be selectively coupled over the benzylic C-Br bond.

Reaction Scheme: 1,3-Dibromo-5-(bromomethyl)benzene + 2 Ar-B(OH)₂ → 1-(Bromomethyl)-3,5-diarylbenzene

Materials:

  • 1,3-Dibromo-5-(bromomethyl)benzene

  • Arylboronic acid (e.g., phenylboronic acid) (2.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1,3-dibromo-5-(bromomethyl)benzene (1.0 eq), the arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(bromomethyl)-3,5-diarylbenzene.

Visualizations of Chemical Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to 1,3-dibromo-5-(bromomethyl)benzene.

G Synthesis of 1,3-Dibromo-5-(bromomethyl)benzene cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & By-products 3,5-Dibromotoluene 3,5-Dibromotoluene Dissolve Dissolve 3,5-Dibromotoluene->Dissolve NBS NBS Add Reagents Add Reagents NBS->Add Reagents BPO (Initiator) BPO (Initiator) BPO (Initiator)->Add Reagents CCl4 (Solvent) CCl4 (Solvent) CCl4 (Solvent)->Dissolve Dissolve->Add Reagents Reflux & Irradiate Reflux & Irradiate Add Reagents->Reflux & Irradiate Cool & Filter Cool & Filter Reflux & Irradiate->Cool & Filter Reflux & Irradiate->Cool & Filter Wash & Dry Wash & Dry Cool & Filter->Wash & Dry Cool & Filter->Wash & Dry Succinimide Succinimide Cool & Filter->Succinimide Remove Evaporate Solvent Evaporate Solvent Wash & Dry->Evaporate Solvent Recrystallize Recrystallize Evaporate Solvent->Recrystallize 1,3-Dibromo-5-(bromomethyl)benzene 1,3-Dibromo-5-(bromomethyl)benzene Recrystallize->1,3-Dibromo-5-(bromomethyl)benzene

Caption: Workflow for the synthesis of 1,3-Dibromo-5-(bromomethyl)benzene.

G Workflow for Nucleophilic Substitution with Sodium Azide cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_end Final Product Dibromobenzyl_Bromide 1,3-Dibromo-5- (bromomethyl)benzene Combine Combine & Stir (RT, 12-24h) Dibromobenzyl_Bromide->Combine Sodium_Azide Sodium Azide Sodium_Azide->Combine DMF DMF (Solvent) DMF->Combine Quench Quench with Water Combine->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Final_Product 1-(Azidomethyl)-3,5- dibromobenzene Concentrate->Final_Product

Caption: Experimental workflow for the synthesis of 1-(Azidomethyl)-3,5-dibromobenzene.

G Reactivity Sites of 1,3-Dibromo-5-(bromomethyl)benzene cluster_reactions Reaction Types cluster_sites Reactive Sites A 1,3-Dibromo-5- (bromomethyl)benzene B Nucleophilic Substitution (e.g., SN2) A->B C Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->C D Grignard Formation A->D E Benzylic C-Br Bond (-CH2Br) B->E Primary Site F Aryl C-Br Bonds (on ring) C->F Primary Site D->F Primary Site

Caption: Logical diagram of reactive sites and corresponding reaction types.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dibromobenzyl bromide. This document serves as a crucial resource for the structural elucidation, identification, and purity assessment of this important organic synthesis intermediate.

Chemical Structure

IUPAC Name: 1,3-dibromo-5-(bromomethyl)benzene Molecular Formula: C₇H₅Br₃ Molecular Weight: 328.83 g/mol CAS Number: 56908-88-4[1]

The structure of this compound consists of a benzene ring substituted with two bromine atoms at positions 3 and 5, and a bromomethyl group at position 1. This substitution pattern leads to a specific and predictable NMR spectrum.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the aliphatic region, containing the benzylic protons.

Table 1: ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.55Triplet (t)1.61H
H-2, H-67.42Doublet (d)1.62H
-CH₂Br4.38Singlet (s)-2H

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Interpretation:

  • The aromatic region displays two signals. The proton at the 4-position (H-4), situated between two bromine atoms, appears as a triplet at δ 7.55 ppm due to coupling with the two equivalent protons at the 2 and 6 positions.

  • The two equivalent protons at the 2 and 6 positions (H-2, H-6) resonate as a doublet at δ 7.42 ppm, coupling with the single proton at the 4-position. The small coupling constant (J = 1.6 Hz) is characteristic of a meta-coupling.

  • The aliphatic region shows a singlet at δ 4.38 ppm, which integrates to two protons. This signal corresponds to the benzylic protons of the bromomethyl group (-CH₂Br). The absence of coupling indicates no adjacent protons.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the 3,5-disubstituted ring, four distinct signals are expected in the aromatic region, in addition to the signal from the benzylic carbon.

Table 2: ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
C-1141.1
C-2, C-6133.8
C-4130.1
C-3, C-5123.1
-CH₂Br31.5

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Interpretation:

  • The signal at δ 31.5 ppm is attributed to the aliphatic carbon of the bromomethyl group (-CH₂Br).

  • The four signals in the aromatic region correspond to the benzene ring carbons. The quaternary carbon attached to the bromomethyl group (C-1) is observed at δ 141.1 ppm.

  • The two bromine-substituted carbons (C-3 and C-5) are seen at δ 123.1 ppm.

  • The remaining signals at δ 133.8 ppm and δ 130.1 ppm correspond to the C-2/C-6 and C-4 carbons, respectively.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.

  • Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool placed inside the pipette to ensure sample homogeneity and prevent issues with the spectrometer's magnetic field shimming.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity, which is indicated by a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Typically set to a range of 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay might be necessary.

    • Number of Scans (ns): 8-16 scans are generally sufficient for a sample at this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to achieve pure absorption lineshapes.

    • Apply a baseline correction to ensure accurate integration.

    • Integrate the signals to determine the relative ratios of the protons.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup: The same sample prepared for ¹H NMR can be used. Ensure the spectrometer is locked and shimmed as described for the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling, resulting in singlets for each carbon.

    • Spectral Width: Typically set from 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. Note that quaternary carbons often have longer relaxation times, and a longer delay may be required for accurate integration in quantitative experiments.

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).

Visualization

The following diagram illustrates the structure of this compound with labeled atoms corresponding to the NMR data.

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of this compound.

References

In-Depth Technical Guide: Mass Spectrometry of 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and fragmentation analysis of 3,5-Dibromobenzyl bromide (C7H5Br3). The information contained herein is intended to support researchers and professionals in drug development and organic synthesis in the identification and characterization of this compound.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C7H5Br3[1][2]

  • Molecular Weight: 328.827 g/mol [1][2]

  • CAS Number: 56908-88-4[1][2]

  • Physical Form: Crystals or powder[3]

Mass Spectrometry Data

The following table summarizes the key mass spectrometry data obtained for this compound using the electron ionization (EI) method. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) results in distinctive clusters of peaks for bromine-containing fragments.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion Notes
326 / 328 / 330 / 332~15[C7H5Br3]+•Molecular ion (M+•) peak cluster, showing the isotopic pattern for three bromine atoms.
247 / 249 / 251100[C7H5Br2]+Base peak. Loss of a bromine radical from the benzyl position.
168 / 170~40[C7H5Br]+•Loss of a second bromine atom.
89~60[C7H5]+Loss of all three bromine atoms, resulting in a benzyne or tropylium-like ion.

Data is interpreted from the NIST WebBook electron ionization mass spectrum of Benzene, 1,3-dibromo-5-(bromomethyl)-.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry

The mass spectrum of this compound was obtained using a standard electron ionization (EI) mass spectrometer.

1. Sample Preparation: A small quantity of crystalline this compound is introduced into the instrument, typically via a direct insertion probe.

2. Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•).[5]

3. Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic charged ions and neutral radicals.[5]

4. Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

5. Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway for this compound under electron ionization conditions.

fragmentation_pathway M [C7H5Br3]+• m/z = 326, 328, 330, 332 Molecular Ion F1 [C7H5Br2]+ m/z = 247, 249, 251 Base Peak M->F1 - •Br F2 [C7H5Br]+• m/z = 168, 170 F1->F2 - Br F3 [C7H5]+ m/z = 89 F2->F3 - Br

Caption: Proposed EI-MS fragmentation of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,5-Dibromobenzyl bromide, a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed spectral data, experimental protocols, and a workflow for spectral analysis.

Introduction

This compound (C₇H₅Br₃) is an aromatic halogenated compound with a molecular weight of 328.83 g/mol . Its structure, featuring a benzene ring substituted with two bromine atoms and a bromomethyl group, gives rise to a characteristic infrared spectrum. IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their vibrational modes. This guide delves into the key spectral features of this compound, providing a basis for its identification and characterization.

Spectral Data and Interpretation

The infrared spectrum of this compound exhibits a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. The gas-phase IR spectrum obtained from the National Institute of Standards and Technology (NIST) database serves as the primary reference for this analysis.[1] The major absorption peaks, their corresponding vibrational modes, and intensities are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3090WeakAromatic C-H stretch
~1570MediumAromatic C=C ring stretch
~1545StrongAromatic C=C ring stretch
~1410MediumCH₂ scissoring
~1210StrongCH₂ wag
~870StrongC-H out-of-plane bend (isolated H)
~740StrongC-H out-of-plane bend
~670MediumC-Br stretch (aromatic)
~560MediumC-Br stretch (alkyl)

Interpretation of Key Spectral Features:

  • Aromatic C-H Stretching: The weak absorption band observed around 3090 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic ring.[2]

  • Aromatic C=C Ring Stretching: The strong absorptions at approximately 1570 cm⁻¹ and 1545 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.[2] The presence of multiple bands in this region is typical for substituted benzenes.

  • CH₂ Vibrations: The medium-intensity band around 1410 cm⁻¹ corresponds to the scissoring vibration of the methylene (-CH₂-) group in the bromomethyl substituent. The strong band at approximately 1210 cm⁻¹ is attributed to the wagging vibration of this same CH₂ group.

  • C-H Out-of-Plane Bending: The strong absorptions in the fingerprint region, particularly around 870 cm⁻¹ and 740 cm⁻¹, are due to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can often provide information about the substitution pattern on the benzene ring.[2][3][4][5]

  • C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear at lower wavenumbers. The band around 670 cm⁻¹ is likely due to the C-Br stretching of the bromine atoms attached to the aromatic ring, while the absorption around 560 cm⁻¹ can be assigned to the C-Br stretch of the bromomethyl group.

Experimental Protocol for Infrared Spectroscopy

The following protocol details the procedure for obtaining a high-quality infrared spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This technique is widely used for solid samples as KBr is transparent in the mid-IR range.[6][7]

Materials and Equipment:

  • This compound (solid sample)

  • Infrared (IR) grade Potassium Bromide (KBr), finely ground and dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Fourier Transform Infrared (FTIR) spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr.[6] The exact ratio should be adjusted to produce a pellet with good transparency and absorption bands that are not saturated.

    • Transfer the sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.[6] This minimizes light scattering and ensures a uniform distribution of the sample in the KBr matrix.

  • Pellet Formation:

    • Carefully transfer the powdered mixture into the die of the pellet press.

    • Ensure the powder is evenly distributed across the surface of the die.

    • Assemble the pellet press according to the manufacturer's instructions.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[6] A clear pellet indicates good sample preparation.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Post-Measurement:

    • Remove the KBr pellet from the spectrometer.

    • Clean the mortar, pestle, and die set thoroughly with a suitable solvent (e.g., acetone) and ensure they are completely dry before the next use.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the experimental and analytical process of obtaining and interpreting the IR spectrum of this compound.

IR_Analysis_Workflow cluster_exp Experimental Protocol cluster_analysis Data Analysis & Interpretation sample_prep Sample Preparation (1-2 mg sample + 100-200 mg KBr) grinding Grinding (Agate Mortar & Pestle) sample_prep->grinding pellet_press Pellet Pressing (7-10 tons pressure) grinding->pellet_press ftir_acq FTIR Data Acquisition (4000-400 cm⁻¹) pellet_press->ftir_acq raw_spectrum Raw IR Spectrum ftir_acq->raw_spectrum Data Transfer peak_picking Peak Identification (Wavenumber & Intensity) raw_spectrum->peak_picking assignment Functional Group Assignment (Correlation Charts) peak_picking->assignment structure_corr Structure-Spectrum Correlation assignment->structure_corr final_report Final Report structure_corr->final_report

Caption: Workflow for IR analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the infrared spectrum of this compound. The presented data, interpretation, and experimental protocol offer a valuable resource for researchers and scientists working with this compound. The characteristic absorption bands identified can be used for routine identification, quality control, and for monitoring chemical reactions involving this important synthetic intermediate. The provided workflow diagram further clarifies the process of spectral analysis, from sample preparation to final interpretation.

References

An In-depth Technical Guide to the Physical Properties and Stability of 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromobenzyl bromide (CAS No: 56908-88-4) is a pivotal intermediate in organic synthesis, with extensive applications in the pharmaceutical, agrochemical, and functional materials sectors.[1] Its utility stems from a highly reactive benzyl bromide functional group and two bromine atoms on the aromatic ring, which allow for diverse chemical modifications.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its appearance, stability, and handling protocols. All quantitative data is presented in structured tables, and key experimental methodologies are outlined to ensure safe and effective use in a research and development setting.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a white to pale yellow or beige-brownish crystalline powder with a pungent odor.[1][2][3][4] Its key identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 1,3-dibromo-5-(bromomethyl)benzene[3][5][6]
Synonyms alpha,3,5-Tribromotoluene, 1,3-dibromo-5-(bromomethyl)benzene[3][5][6][7]
CAS Number 56908-88-4[3][5][6][8][9]
Molecular Formula C₇H₅Br₃[1][3][5][6][8][9]
Molecular Weight 328.83 g/mol [1][3][5][6][8][9]
SMILES BrCC1=CC(Br)=CC(Br)=C1[3][6]
InChIKey PWTFRUXTAFBWBW-UHFFFAOYSA-N[3][6]
Table 2: Physical Properties
PropertyValueSource
Appearance White to pale yellow or beige-brownish crystalline powder[1][2][3][4]
Odor Pungent[1]
Melting Point 92.0 - 98.0 °C[2][3]
Boiling Point ~277 °C (estimate) / 316.5 °C at 760 mmHg[1][4][7]
Density ~2.2 g/cm³[4][7]
Flash Point 142.2 ± 18.5 °C[4]
Refractive Index ~1.637[4][7]
Table 3: Solubility Profile
SolventSolubility
Water Insoluble[1]
Organic Solvents Readily soluble[1]
TolueneSoluble[1][4][7]
XyleneSoluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Diethyl etherSoluble[1]
Ethyl acetateSoluble[1]

Stability, Reactivity, and Storage

The stability of this compound is a critical consideration for its storage and handling. The compound exhibits sensitivity to several environmental factors and is incompatible with various chemical classes.

Stability Profile
  • Moisture and Air Sensitivity : The compound is sensitive to air and humidity.[1] Hydrolysis can occur upon exposure to water or moist air, liberating acidic hydrogen bromide gas.[10] This acidic gas can, in turn, react with metal surfaces to generate flammable hydrogen gas.[10]

  • Light Sensitivity : It is recommended to store the compound away from light.[1][10]

  • Thermal Stability : While it has a defined boiling point, prolonged heating, especially in a sealed container, can lead to gradual decomposition and a significant build-up of pressure, posing an explosion risk.[11]

Chemical Reactivity

The molecule's reactivity is dominated by the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions.

  • Nucleophilic Substitution : It readily reacts with nucleophiles such as amines, alcohols, and thiols.[1]

  • Coupling Reactions : The two bromine atoms on the benzene ring are less reactive than the benzylic bromide but can participate in metal-catalyzed coupling reactions (e.g., Suzuki, Heck) to form more complex aromatic structures.[1]

  • Organometallic Formation : It can react with magnesium metal to form a Grignard reagent, a powerful tool in organic synthesis.[1]

  • Elimination Reactions : In the presence of strong bases, elimination reactions may occur.[1]

Incompatibilities

To prevent hazardous reactions and degradation, this compound must be stored separately from:

  • Strong oxidizing agents[12]

  • Strong bases[1][12]

  • Amines[1]

  • Moisture/Water[1][12]

Recommended Storage

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4] Storage under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C is also recommended.[7] The storage area should be segregated from incompatible materials and sources of heat or ignition.[1]

G cluster_conditions Instability Factors cluster_reactions Chemical Reactivity Pathways cluster_products Resulting Products & Hazards Compound This compound (Solid Crystalline Powder) Hydrolysis Hydrolysis Products (HBr, H₂ gas with metals) Compound->Hydrolysis hydrolyzes to Decomposition Decomposition Compound->Decomposition Elimination Elimination Products Compound->Elimination undergoes Substitution Nucleophilic Substitution Products Compound->Substitution forms Grignard Grignard Reagent Compound->Grignard forms CouplingProd Coupling Products Compound->CouplingProd forms Moisture Moisture / Water Moisture->Compound causes Light Light Light->Compound degrades Heat Heat / Ignition Sources Heat->Compound decomposes Bases Strong Bases Bases->Compound reacts with Oxidants Oxidizing Agents Oxidants->Compound incompatible with Nucleophiles Nucleophiles (Amines, Alcohols, etc.) Nucleophiles->Compound reacts with Mg Magnesium Metal Mg->Compound reacts with Coupling Pd Catalysts, etc. Coupling->Compound reacts with

Caption: Stability and reactivity pathways of this compound.

Experimental Protocols and Handling

Given the hazardous and sensitive nature of this compound, adherence to strict experimental protocols is mandatory for personnel safety and data integrity. The compound is corrosive and causes severe skin burns and eye damage.[1][4][5]

Personal Protective Equipment (PPE)

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][12] The following PPE is required:

  • Gloves : Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Safety goggles and a face shield.

  • Lab Coat : A flame-retardant lab coat.

  • Respiratory Protection : If dust or aerosols are generated, use an appropriate respirator.[4]

General Protocol for Purity Assessment by Gas Chromatography (GC)

Commercial batches of this compound often specify a purity of ≥98.5%, as determined by Gas Chromatography (GC).[2][3] A general protocol to verify this is as follows:

  • Sample Preparation : Due to moisture sensitivity, prepare samples in a dry environment (e.g., under nitrogen or in a glovebox). Accurately weigh a small amount of the compound and dissolve it in a suitable, dry, high-purity solvent (e.g., toluene or dichloromethane) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation : Use a GC system equipped with a Flame Ionization Detector (FID). A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically suitable.

  • GC Conditions (Example) :

    • Injector Temperature : 250 °C

    • Detector Temperature : 300 °C

    • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C, and hold for 5-10 minutes.

    • Carrier Gas : Helium or Nitrogen at a constant flow rate.

  • Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the area percent of the main peak corresponding to this compound relative to the total area of all peaks.

Protocol for Melting Point Determination

The melting point is a key indicator of purity.

  • Sample Preparation : Finely grind a small amount of the crystalline powder.

  • Loading : Tightly pack a small amount of the powder into a capillary tube.

  • Measurement : Place the capillary tube in a calibrated melting point apparatus.

  • Heating : Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point (92-98 °C).

  • Observation : Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range should be narrow for a pure substance.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_results Data Processing Start Start: This compound Sample Handling Handle in Dry/Inert Atmosphere (Fume Hood / Glovebox) Start->Handling Weigh Accurately Weigh Sample Handling->Weigh Dissolve Dissolve in Dry Solvent (e.g., Toluene) Weigh->Dissolve Inject Inject into GC-FID System Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate End Final Assay Value (e.g., ≥98.5%) Calculate->End

Caption: Experimental workflow for GC-based purity assay of this compound.

References

High-Purity 3,5-Dibromobenzyl Bromide: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development, providing comprehensive information on the procurement, synthesis, and application of high-purity 3,5-Dibromobenzyl bromide. This key chemical intermediate is instrumental in the synthesis of a variety of bioactive molecules, particularly in the development of novel kinase inhibitors for therapeutic applications.

Commercial Availability of High-Purity this compound

A number of reputable chemical suppliers provide this compound, typically at purities of 98% or 99%. These suppliers are crucial for researchers requiring a reliable source of this starting material for their synthetic endeavors. The quality and purity of the starting material are paramount to ensure the success and reproducibility of subsequent reactions. Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierPurity SpecificationAnalytical MethodCAS NumberMolecular Formula
Thermo Scientific≥98.5%Gas Chromatography (GC)56908-88-4C₇H₅Br₃
Lingzhiyue TechnologyIndustrial GradeNot specified56908-88-4C₇H₅Br₃
J & K SCIENTIFIC LTD.99%Not specified56908-88-4C₇H₅Br₃
Meryer (Shanghai)99%Not specified56908-88-4C₇H₅Br₃
Alfa Aesar99%Not specified56908-88-4C₇H₅Br₃

Synthesis and Purification of High-Purity this compound

For laboratories that require in-house synthesis or further purification of commercially available this compound, established protocols are available. The synthesis is typically a two-step process, starting with the dibromination of toluene to form 3,5-dibromotoluene, followed by the radical bromination of the methyl group.

Synthesis of 3,5-Dibromotoluene

The precursor, 3,5-dibromotoluene, can be synthesized from p-toluidine through a Sandmeyer-type reaction. This involves diazotization of the amino group followed by bromination.

Experimental Protocol: Synthesis of 3,5-Dibromotoluene from p-Toluidine

Materials:

  • p-Toluidine

  • Bromine

  • Sodium nitrite

  • Hydrobromic acid

  • Copper(I) bromide

  • Diethyl ether

  • Sodium bisulfite solution

  • Sodium hydroxide solution

Procedure:

  • Diazotization: Dissolve p-toluidine in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. An effervescence will be observed as nitrogen gas is evolved.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Cool the mixture and extract the product with diethyl ether.

  • Purification: Wash the ether extract with water, then with a dilute sodium bisulfite solution to remove any excess bromine, followed by a wash with a dilute sodium hydroxide solution to remove acidic impurities, and finally with brine. Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude 3,5-dibromotoluene can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Free Radical Bromination to this compound

The benzylic position of 3,5-dibromotoluene is then brominated using a free radical initiator, typically under photochemical conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Dibromotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative solvent like acetonitrile)

  • Visible light source (e.g., a tungsten lamp)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Initiation: Irradiate the flask with a visible light lamp to initiate the radical chain reaction. The reaction mixture is heated to reflux.

  • Monitoring: The reaction can be monitored by the disappearance of the starting material and the formation of the product using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is also indicated by the consumption of the dense NBS, which is replaced by the less dense succinimide floating on top of the solvent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide by-product. Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining bromine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield a high-purity crystalline solid.

Analytical Methods for Quality Control

Ensuring the high purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Analytical MethodTypical ParametersPurpose
Gas Chromatography (GC) Column: DB-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Injector Temp: 250 °C. Detector (FID) Temp: 280 °C. Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min (hold 5 min).To determine the purity of the compound and to quantify any volatile impurities.
High-Performance Liquid Chromatography (HPLC) Column: C18, 4.6 x 150 mm, 5 µm. Mobile Phase: Gradient of acetonitrile and water. Detector: UV at 254 nm.To assess the purity and identify any non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR in CDCl₃.To confirm the chemical structure and identify any structural isomers or impurities.
Mass Spectrometry (MS) Electron Ionization (EI) or Electrospray Ionization (ESI).To confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.

Applications in Drug Development: Synthesis of Kinase Inhibitors

This compound is a valuable building block in medicinal chemistry due to its bifunctionality. The benzylic bromide is a reactive electrophile, readily undergoing nucleophilic substitution reactions, while the two bromine atoms on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the construction of complex molecular scaffolds found in many kinase inhibitors.

Role in the Synthesis of Polo-Like Kinase 1 (PLK1) Inhibitors

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle.[1][2] Its overexpression is observed in many human cancers, making it an attractive target for anticancer drug development.[1][2] Several potent PLK1 inhibitors have been synthesized using 3,5-disubstituted benzyl moieties as key structural components.

Synthetic Application: Synthesis of a PLK1 Inhibitor Precursor

The 3,5-dibromobenzyl group can be introduced into a heterocyclic core, which is a common scaffold for kinase inhibitors. For example, it can be reacted with an amine-containing heterocycle to form a key intermediate.

Reaction Scheme:

The resulting dibrominated compound can then be further functionalized via cross-coupling reactions to introduce additional diversity and optimize the pharmacological properties of the molecule.

Involvement in Glycogen Synthase Kinase 3 (GSK-3) Inhibitor Development

Glycogen Synthase Kinase 3 (GSK-3) is another important serine/threonine kinase implicated in a wide range of cellular processes.[3] Its dysregulation has been linked to several diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[3][4] The development of selective GSK-3 inhibitors is an active area of research, and 3,5-disubstituted benzyl derivatives have been explored as potential scaffolds for these inhibitors.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Simplified PLK1 Signaling Pathway in Mitosis

PLK1_Signaling_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis Cyclin B/CDK1 Cyclin B/CDK1 PLK1_activation PLK1 (Active) Cyclin B/CDK1->PLK1_activation Activates Cdc25 Cdc25 Cyclin B/CDK1->Cdc25 Activates Spindle_Assembly Spindle Assembly PLK1_activation->Spindle_Assembly Chromosome_Segregation Chromosome Segregation PLK1_activation->Chromosome_Segregation Cytokinesis Cytokinesis PLK1_activation->Cytokinesis Mitotic_Arrest Mitotic Arrest & Apoptosis Cdc25->Cyclin B/CDK1 Positive Feedback PLK1_Inhibitor PLK1 Inhibitor (e.g., derived from This compound) PLK1_Inhibitor->PLK1_activation Inhibits PLK1_Inhibitor->Mitotic_Arrest

Caption: Simplified signaling pathway of PLK1 in mitosis and the point of intervention for PLK1 inhibitors.

General Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Start Starting Materials (3,5-Dibromotoluene, NBS) Reaction Free Radical Bromination Start->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Crude_Product Crude 3,5-Dibromobenzyl bromide Workup->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product High-Purity Product Purification->Pure_Product Analysis QC Analysis (GC, HPLC, NMR) Pure_Product->Analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for 3,5-Dibromobenzyl Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzyl bromide is a versatile trifunctional building block in organic synthesis, prized for its distinct reactivity at two different positions. The benzylic bromide offers a highly reactive site for nucleophilic substitution, while the two bromine atoms on the aromatic ring provide handles for a variety of cross-coupling reactions. This dual reactivity allows for the sequential and controlled construction of complex molecular architectures, making it a valuable reagent in the synthesis of dendrimers, functionalized polymers, and as a key intermediate in the development of pharmaceutical agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₅Br₃[1]
Molecular Weight 328.83 g/mol [1]
Appearance White to pale yellow crystalline powder[1][2]
Melting Point 92.0-98.0 °C[2]
Solubility Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, ethyl acetate.[1]

Applications in Organic Synthesis

The unique structural features of this compound allow for its application in a range of synthetic strategies.

Dendrimer Synthesis

This compound is a key building block in the convergent synthesis of poly(benzyl ether) dendrimers. The benzylic bromide allows for the attachment of dendrons, while the aryl bromides can be used for further functionalization or coupling in later steps. The convergent approach allows for precise control over the dendrimer structure and size.

G cluster_0 Generation 1 (G1) Dendron Synthesis cluster_1 Higher Generation Dendron Synthesis Start This compound Reaction1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Reaction1 Phenol Phenolic Core (e.g., 3,5-Dihydroxybenzyl alcohol) Phenol->Reaction1 G1_Dendron G1 Dendron Reaction1->G1_Dendron G1_Dendron_F Functionalized G1 Dendron Deprotection Deprotection/Activation G1_Dendron_F->Deprotection Coupling Coupling with This compound Deprotection->Coupling G2_Dendron G2 Dendron Coupling->G2_Dendron

Caption: Convergent synthesis of poly(benzyl ether) dendrons.

This protocol describes the synthesis of a first-generation dendron using this compound and 3,5-dihydroxybenzyl alcohol.

Materials:

  • This compound (2.0 equiv.)

  • 3,5-Dihydroxybenzyl alcohol (1.0 equiv.)

  • Potassium carbonate (K₂CO₃) (4.0 equiv.)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 3,5-dihydroxybenzyl alcohol and anhydrous acetone. Stir until the solid is dissolved.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude G1 dendron.

  • Purify the product by column chromatography on silica gel.

Quantitative Data (Illustrative): While specific yields for this exact reaction are not readily available in the cited literature, similar Williamson ether syntheses for dendrimer construction typically report yields in the range of 80-95%.

Williamson Ether Synthesis

The benzylic bromide of this compound readily undergoes nucleophilic substitution with phenoxides and alkoxides to form ethers. This reaction is fundamental in constructing the ether linkages in poly(benzyl ether) dendrimers and for attaching this moiety to other molecules.

Materials:

  • This compound (1.0 equiv.)

  • Phenol or alcohol (1.1 equiv.)

  • Base (e.g., K₂CO₃, NaH) (1.5 equiv.)

  • Solvent (e.g., Acetone, DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the phenol or alcohol in the chosen solvent.

  • Add the base portion-wise and stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in the same solvent dropwise.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data for Williamson Ether Synthesis:

Phenol/AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)
tert-butyl-4-hydroxyphenylcarbamateK₂CO₃AcetoneReflux1240[3]
General AlcoholsKOH (solid)NoneRoom Temp.2.5-20High (not specified)[4][5]
Suzuki-Miyaura Cross-Coupling

The two bromine atoms on the aromatic ring of this compound are amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids. This allows for the formation of C-C bonds and the synthesis of complex biaryl structures. It is important to note that the benzylic bromide can also participate in Suzuki couplings, and selective reaction at the aryl bromides often requires careful control of reaction conditions.

G Start This compound Reaction Suzuki-Miyaura Coupling (Solvent, Heat) Start->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Catalyst_System Pd Catalyst (e.g., Pd(OAc)2/Ligand) Base (e.g., K2CO3) Catalyst_System->Reaction Product Coupled Product Reaction->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (2.2 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (0.1-5 mol%)

  • Ligand (if required, e.g., JohnPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv.)

  • Solvent system (e.g., DMF, Toluene/H₂O, THF/H₂O)

  • Schlenk tube or round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Benzylic Bromide):

Arylboronic AcidCatalyst/LigandBaseSolventTemperature (°C)TimeYield (%)
Phenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF140 (Microwave)20 min75[6]
4-Methoxybenzeneboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF140 (Microwave)20 min52[6]
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF140 (Microwave)20 min35[6]

Note: The data above is for the coupling of a benzylic bromide, illustrating the feasibility of such reactions. Selective coupling at the aryl bromide positions of this compound may require optimization of conditions.

Nucleophilic Substitution with Amines

The benzylic bromide is susceptible to nucleophilic attack by primary and secondary amines to form the corresponding benzylamines. These products can be important intermediates in the synthesis of biologically active molecules.

Materials:

  • This compound (1.0 equiv.)

  • Primary or secondary amine (2.0-3.0 equiv.)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Base (optional, e.g., K₂CO₃, Triethylamine)

  • Round-bottom flask

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the amine to the solution. An excess of the amine can also act as the base to neutralize the HBr formed.

  • Stir the reaction at room temperature or heat if necessary. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • If a salt has precipitated, it can be filtered off.

  • The residue can be taken up in an organic solvent and washed with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Safety Information

This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[7] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its differential reactivity allows for the strategic and controlled synthesis of a wide array of complex molecules. The protocols and data presented here provide a foundation for researchers to utilize this reagent in their synthetic endeavors, from the construction of well-defined dendritic architectures to the synthesis of novel pharmaceutical intermediates. Further optimization of the general protocols may be necessary to achieve desired outcomes for specific substrates.

References

Alkylation Reactions with 3,5-Dibromobenzyl Bromide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzyl bromide is a versatile reagent in organic synthesis, prized for its bifunctional nature. The presence of a reactive benzylic bromide allows for facile nucleophilic substitution, while the two bromine atoms on the aromatic ring provide sites for further functionalization, such as cross-coupling reactions. This document provides detailed application notes and experimental protocols for the alkylation of various nucleophiles with this compound, a critical process in the synthesis of novel compounds for drug discovery and materials science.

Physicochemical Properties and Reactivity

This compound is a white to pale yellow crystalline solid. The benzylic bromide is highly susceptible to nucleophilic attack, making it an excellent substrate for SN2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols. The electron-withdrawing nature of the bromine atoms on the phenyl ring can influence the reactivity of the benzylic position.

Applications in Research and Drug Development

The 3,5-dibromobenzyl moiety is a key structural component in a variety of biologically active molecules. Its incorporation can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

Key Application Areas:

  • Anticancer Agents: The 3,5-diaryl pyrazole scaffold, which can be synthesized using precursors derived from this compound, has shown promise in the development of new treatments for prostate cancer.[1]

  • Antifungal Compounds: Derivatives containing the 3,5-dihalobenzyl group have been investigated as potent succinate dehydrogenase (SDH) inhibitors, a validated target for novel fungicides.

  • Enzyme Inhibitors: The 3,5-dibromobenzyl group has been incorporated into inhibitors of various enzymes, including bacterial nitric oxide synthase (bNOS) and chemokine receptors (CCR2 and CCR5), which are implicated in inflammatory diseases.

Experimental Protocols

The following protocols provide detailed methodologies for the O-, N-, and S-alkylation of nucleophiles using this compound.

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of 3,5-dibromobenzyl aryl ethers via the Williamson ether synthesis.

Reaction Scheme:

Materials:

  • Substituted Phenol

  • This compound

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the phenol (1.0 eq) in anhydrous acetone or DMF (10 mL/mmol of phenol), add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for O-Alkylation (Representative)

Phenol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
4-EthylphenolK₂CO₃AcetoneReflux12~40-60
PhenolKOHNoneRoom Temp14>85

*Note: Yields are based on reactions with similar benzyl bromides and may vary for this compound.

Protocol 2: N-Alkylation of Amines and Heterocycles

This protocol provides a method for the synthesis of N-(3,5-dibromobenzyl) derivatives of amines and nitrogen-containing heterocycles.

Reaction Scheme:

Materials:

  • Amine or Nitrogen Heterocycle (e.g., aniline, indole, aza-crown ether)

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine or heterocycle (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq).

  • Add this compound (1.1-1.2 eq) to the suspension.

  • Heat the reaction mixture to 70-80 °C or reflux and stir for 2-16 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter the solid.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the crude product by chromatography if necessary.

Quantitative Data for N-Alkylation

Amine/HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Indole DerivativeK₂CO₃Acetonitrile702Not specified[2]
1-Aza-15-crown-5K₂CO₃AcetonitrileReflux (Boiling)Not specified95
1-Aza-18-crown-6K₂CO₃AcetonitrileReflux (Boiling)Not specified90
Protocol 3: S-Alkylation of Thiols

This protocol outlines the synthesis of 3,5-dibromobenzyl thioethers.

Reaction Scheme:

Materials:

  • Thiophenol or other thiol

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Dimethylformamide (DMF)

  • Dichloromethane

  • Water

Procedure:

  • Dissolve the thiol (1.0 eq) in ethanol or DMF.

  • Add a solution of sodium hydroxide (1.1 eq in water) or solid potassium carbonate (2.0 eq).

  • Stir the mixture for 10-20 minutes at room temperature to form the thiolate.

  • Add this compound (1.05 eq) and continue stirring at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for S-Alkylation (Representative)

Thiol DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOHEthanolRoom Temp2-4>90*

*Note: Yield is based on general procedures for S-alkylation with benzyl halides and may vary.

Visualizations

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_materials Starting Materials cluster_process Reaction & Workup cluster_product Final Product Amine Amine/Heterocycle Reaction Reaction (70-80°C, 2-16h) Amine->Reaction Reagent 3,5-Dibromobenzyl bromide Reagent->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Extraction Extraction (EtOAc/Water) Concentration->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography) Drying->Purification Product N-alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of amines and heterocycles.

Application in Drug Discovery: A Conceptual Pathway

Drug_Discovery_Pathway Start 3,5-Dibromobenzyl bromide Alkylation Alkylation Reaction (O-, N-, S-alkylation) Start->Alkylation Intermediate Substituted Benzyl Intermediate Alkylation->Intermediate Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Coupling Library Compound Library Generation Coupling->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Conceptual pathway for drug discovery using this compound.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,5-Dibromobenzyl bromide as a versatile building block in the preparation of pharmaceutical intermediates. This document details key chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, and provides exemplary protocols for their execution.

Introduction

This compound is a highly reactive trifunctionalized aromatic compound, featuring a benzylic bromide and two aromatic bromine atoms.[1] This unique arrangement of reactive sites makes it an invaluable starting material for the synthesis of complex molecular architectures prevalent in medicinal chemistry. The benzylic bromide readily undergoes nucleophilic substitution, while the aryl bromides are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] These reactions allow for the strategic introduction of diverse functionalities, enabling the construction of libraries of compounds for drug discovery programs, including the synthesis of antibacterial, anti-inflammatory, and antitumor drugs.[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₅Br₃[2][3]
Molecular Weight 328.83 g/mol [2]
Appearance White to pale yellow crystalline powder[1][3]
Melting Point 92.0-98.0 °C[3]
Solubility Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate.[1]
Purity ≥98.5% (GC)[3]

Key Synthetic Applications and Protocols

The strategic differentiation of the reactivity of the benzylic bromide and the aryl bromides is key to the synthetic utility of this compound. The benzylic bromide is significantly more reactive towards nucleophiles, allowing for selective functionalization at this position while leaving the aryl bromides intact for subsequent cross-coupling reactions.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is highly susceptible to SN2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and cyanide.[1][4] This allows for the introduction of a variety of side chains and functional groups. A prominent example is in the synthesis of the aromatase inhibitor, Anastrozole, where a related dibromo intermediate undergoes cyanation.[5][6]

Protocol: General Procedure for Nucleophilic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound and the desired amine.

  • Add the solvent (acetonitrile or DMF) to dissolve the reactants.

  • Add the base (potassium carbonate or triethylamine) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-95% (dependent on the nucleophilicity of the amine).

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the aromatic ring serve as handles for the construction of biaryl and other complex aromatic structures through palladium-catalyzed cross-coupling reactions.[1]

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the aryl bromides of the functionalized 3,5-dibromobenzyl derivative and an arylboronic acid.[7] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3,5-dibromo-benzylically substituted intermediate with an arylboronic acid.

Materials:

  • 3,5-Dibromo-benzyl substituted intermediate (1.0 eq)

  • Arylboronic acid (1.2 eq per bromine atom to be substituted)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq per bromine atom)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the 3,5-dibromo-benzyl substituted intermediate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring. Reaction temperature and time will vary depending on the substrates (e.g., 80-100 °C for 12-24 hours).[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary for Suzuki-Miyaura Coupling of Related Aryl Bromides

Aryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromobenzoic AcidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃WaterRT1.5High
3-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/Water80-9012-24Good
Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃THF/H₂O7723High

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromides and a terminal alkyne, leading to the synthesis of arylalkynes, which are important intermediates in medicinal chemistry.[9][10]

Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a 3,5-dibromo-benzylically substituted intermediate with a terminal alkyne.

Materials:

  • 3,5-Dibromo-benzyl substituted intermediate (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq per bromine atom)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 6 mol%)

  • Base (e.g., Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 3,5-dibromo-benzyl substituted intermediate, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary for Sonogashira Coupling of Related Aryl Bromides

Aryl BromideTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-(methoxymethoxy)benzenePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (6)Et₃NTolueneRT12High
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96

The Heck reaction facilitates the coupling of the aryl bromides with an alkene, providing a route to substituted styrenyl compounds, which are precursors to various pharmaceutical agents.[11]

Protocol: General Procedure for Heck Coupling

This protocol describes a general procedure for the Heck reaction of a 3,5-dibromo-benzylically substituted intermediate with an alkene.

Materials:

  • 3,5-Dibromo-benzyl substituted intermediate (1.0 eq)

  • Alkene (e.g., Styrene, 1.2 eq per bromine atom)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., NaOAc or Et₃N)

  • Solvent (e.g., DMF or Acetonitrile)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the 3,5-dibromo-benzyl substituted intermediate, palladium catalyst, and ligand in the solvent.

  • Add the base and the alkene to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary for Heck Coupling of Related Aryl Bromides

Aryl BromideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-BromoquinolineEthyl crotonatePdEnCat® 40 (0.8)NaOAcEthanol140 (mw)0.571
1,3,5-TribromobenzeneFluorous alkenePd(OAc)₂ (4-5)NaOAcDMF/THF120-78 (avg)

Visualizations

Experimental Workflow: Sequential Functionalization

G start This compound sub Nucleophilic Substitution (e.g., with Amine, Cyanide) start->sub inter1 Benzylically Substituted 3,5-Dibromobenzene Intermediate sub->inter1 suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) inter1->suzuki sonogashira Sonogashira Coupling (with Terminal Alkyne) inter1->sonogashira heck Heck Coupling (with Alkene) inter1->heck prod1 Diaryl Methane Derivative suzuki->prod1 prod2 Diarylalkyne Derivative sonogashira->prod2 prod3 Distyrylbenzene Derivative heck->prod3 end Pharmaceutical Intermediates prod1->end prod2->end prod3->end

Caption: Sequential functionalization of this compound.

Signaling Pathway: Aromatase Inhibition by Anastrozole Derivatives

Anastrozole, synthesized from a derivative of 3,5-dibromotoluene, is a potent aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer.[8] Aromatase is a key enzyme that converts androgens to estrogens. By inhibiting aromatase, Anastrozole and its analogs block estrogen production, thereby inhibiting the growth of estrogen-dependent cancer cells.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Gene Gene Transcription ER->Gene Growth Tumor Cell Growth and Proliferation Gene->Growth Anastrozole Anastrozole (derived from 3,5-dibromotoluene intermediate) Anastrozole->Aromatase

Caption: Mechanism of action of Anastrozole derivatives.

References

Application Notes and Protocols for 3,5-Dibromobenzyl Bromide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-Dibromobenzyl bromide as a versatile building block in the synthesis of novel agrochemicals. The document outlines its potential in developing new fungicides, herbicides, and insecticides, supported by detailed experimental protocols and data presentation formats.

Introduction

This compound is a halogenated aromatic compound that serves as a key intermediate in organic synthesis.[1] Its trifunctional nature, featuring a reactive benzyl bromide moiety and two bromine atoms on the phenyl ring, allows for diverse chemical modifications. This makes it an attractive scaffold for the development of new agrochemical active ingredients. The dibrominated phenyl ring can be further functionalized, for instance, through cross-coupling reactions, to create complex molecular architectures. The benzyl bromide group readily undergoes nucleophilic substitution, enabling the introduction of various pharmacophores to modulate biological activity.[1]

Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical research is as a precursor for the synthesis of novel pesticides, including fungicides, herbicides, and insecticides. The introduction of the 3,5-dibromobenzyl moiety into a molecule can significantly influence its biological efficacy.

2.1. Fungicide Development

The 3,5-dihalogenated benzyl scaffold is a known pharmacophore in certain classes of fungicides. For instance, derivatives of the structurally similar 3,5-dichlorobenzyl alcohol have shown potent antifungal activity.[2] By analogy, 3,5-dibromobenzyl esters can be synthesized to target fungal pathogens.

  • Target Pathogens: Botrytis cinerea, Rhizoctonia solani, and other agronomically important fungi.

  • Mechanism of Action (Hypothesized): Inhibition of key fungal enzymes, such as succinate dehydrogenase (SDH), a target for many commercial carboxamide fungicides.[2]

2.2. Herbicide Development

The benzyl ether and benzyl ester moieties are present in various commercial herbicides. The synthesis of novel derivatives using this compound can lead to compounds with pre- or post-emergence herbicidal activity.

2.3. Insecticide Development

The introduction of a dibrominated benzyl group can enhance the lipophilicity and binding affinity of molecules to insecticidal targets. Synthesis of amides, ethers, and other derivatives from this compound could yield novel insecticides.

Experimental Protocols

3.1. General Synthesis of 3,5-Dibromobenzyl Esters (Fungicide Candidates)

This protocol describes a general method for the synthesis of 3,5-dibromobenzyl esters from this compound and various carboxylic acids. This method is adapted from the synthesis of analogous 3,5-dichlorobenzyl esters.[2]

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 3,5-Dibromobenzyl_bromide This compound Reaction_Vessel Reaction Mixture 3,5-Dibromobenzyl_bromide->Reaction_Vessel Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Acetone) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Stir at room temp. Evaporation Solvent Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying of Organic Layer Extraction->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Final_Product 3,5-Dibromobenzyl Ester Column_Chromatography->Final_Product

Caption: General workflow for the synthesis of 3,5-dibromobenzyl esters.

Materials:

  • This compound

  • A carboxylic acid of interest (R-COOH)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of the desired carboxylic acid (1.0 mmol) in anhydrous acetone (20 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous acetone (5 mL) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the solid precipitate and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (50 mL) and wash successively with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3,5-dibromobenzyl ester.

3.2. In Vitro Antifungal Activity Assay

This protocol details the evaluation of the antifungal activity of synthesized 3,5-dibromobenzyl ester derivatives against various plant pathogens. The methodology is based on established procedures for assessing fungicidal efficacy.[2]

dot

Antifungal_Assay_Workflow Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Serial Dilutions Compound_Stock->Serial_Dilution Add_Compound Add Compound Dilutions to Molten PDA Serial_Dilution->Add_Compound PDA_Plates Prepare Potato Dextrose Agar (PDA) Plates PDA_Plates->Add_Compound Pour_Plates Pour Plates Add_Compound->Pour_Plates Fungal_Inoculation Inoculate with Fungal Plugs Pour_Plates->Fungal_Inoculation Incubation Incubate at 25°C Fungal_Inoculation->Incubation Measure_Diameter Measure Colony Diameter Incubation->Measure_Diameter Calculate_Inhibition Calculate Percent Inhibition Measure_Diameter->Calculate_Inhibition Determine_EC50 Determine EC50 Calculate_Inhibition->Determine_EC50

Caption: Workflow for in vitro antifungal activity assay.

Materials:

  • Synthesized 3,5-dibromobenzyl ester compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 50-60°C.

  • Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). An equivalent amount of DMSO should be added to the control plates.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determine the EC₅₀ (half maximal effective concentration) value for each compound by probit analysis of the inhibition data.

Data Presentation

Quantitative data from the antifungal assays should be summarized in a clear and structured table for easy comparison of the activities of different compounds.

Table 1: In Vitro Antifungal Activity (EC₅₀ in µg/mL) of 3,5-Dibromobenzyl Ester Derivatives

Compound IDR-GroupBotrytis cinereaRhizoctonia solani
DB-1 MethylDataData
DB-2 EthylDataData
DB-3 PhenylDataData
Boscalid *-1.241.01

*Positive control. Data for Boscalid is from a study on 3,5-dichlorobenzyl ester derivatives for comparative purposes.[2]

Signaling Pathway (Hypothesized)

The hypothesized mechanism of action for fungicidal 3,5-dihalogenated benzyl esters involves the inhibition of the mitochondrial respiratory chain, specifically targeting succinate dehydrogenase (SDH).

dot

SDH_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- transfer Complex_III Complex III Ubiquinone->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton gradient ATP ATP ATP_Synthase->ATP ATP synthesis 3,5-Dibromobenzyl_Ester 3,5-Dibromobenzyl Ester 3,5-Dibromobenzyl_Ester->SDH Inhibition

Caption: Hypothesized inhibition of succinate dehydrogenase (SDH) by 3,5-dibromobenzyl esters.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols and data presentation formats provided herein offer a framework for researchers to explore the potential of its derivatives, particularly as fungicides. Further research into structure-activity relationships will be crucial for the development of potent and selective crop protection agents based on this scaffold.

References

3,5-Dibromobenzyl Bromide: A Versatile Covalent Linker for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromobenzyl bromide is a highly versatile building block in the synthesis of a wide array of functional materials. Its trifunctional nature, featuring a reactive benzylic bromide and two aromatic bromine atoms, allows for a diverse range of chemical modifications. The benzylic bromide readily undergoes nucleophilic substitution reactions, making it an ideal anchor for constructing dendrimers and star polymers. Simultaneously, the aryl bromides provide sites for various cross-coupling reactions, enabling the formation of conjugated polymers and the functionalization of aromatic systems. This application note explores the utility of this compound in the synthesis of dendrimers, polymers, and as a core for star-shaped macromolecules, providing detailed experimental protocols for key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅Br₃[1]
Molecular Weight 328.83 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 92.0-98.0 °C
Boiling Point 276.85 °C (estimate)[1]
Solubility Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, ethyl acetate.[1]

Applications in Functional Material Synthesis

The unique structural features of this compound make it a valuable precursor in several classes of functional materials.

Dendrimer Synthesis via Convergent Approach

The convergent synthesis of dendrimers allows for precise control over the macromolecular architecture. In this approach, dendritic wedges, or "dendrons," are synthesized first and then attached to a central core. This compound can serve as a foundational building block for Fréchet-type dendrons through a Williamson ether synthesis with phenolic compounds like 3,5-dihydroxybenzyl alcohol.[2][3]

G cluster_0 Generation 1 Dendron Synthesis cluster_1 Generation 2 Dendron Synthesis cluster_2 Dendrimer Assembly This compound This compound G1_Dendron First-Generation Dendron (Benzylic Ether) This compound->G1_Dendron Williamson Ether Synthesis 3,5-Dihydroxybenzyl alcohol 3,5-Dihydroxybenzyl alcohol 3,5-Dihydroxybenzyl alcohol->G1_Dendron G1_Dendron_activated Activated G1 Dendron G1_Dendron->G1_Dendron_activated Activation of focal point G2_Dendron Second-Generation Dendron G1_Dendron_activated->G2_Dendron Reaction with 3,5-Dihydroxybenzyl alcohol Dendrimer Final Dendrimer G2_Dendron->Dendrimer Core Multifunctional Core Core->Dendrimer Coupling

Convergent synthesis of dendrimers.

Experimental Protocol: Synthesis of a First-Generation Fréchet-Type Dendron

This protocol describes the Williamson ether synthesis to form a first-generation dendron using this compound and 3,5-dihydroxybenzyl alcohol.[2]

Materials:

  • This compound

  • 3,5-Dihydroxybenzyl alcohol

  • Potassium carbonate (K₂CO₃)

  • 18-Crown-6

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dihydroxybenzyl alcohol (1.0 eq.), potassium carbonate (3.0 eq.), and 18-crown-6 (0.1 eq.) in anhydrous acetone.

  • Add this compound (2.2 eq.) to the mixture.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: ~70-80%

Synthesis of Conjugated Polymers

The two bromine atoms on the aromatic ring of this compound serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are instrumental in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) and its derivatives, which are of interest for their optoelectronic properties.[1]

The Gilch polymerization is a common method for synthesizing PPVs from bis(halomethyl)benzene monomers.[4][5] While this compound itself is not a direct monomer for Gilch polymerization, it can be functionalized to form suitable monomers.

G 3,5-Dibromobenzyl_bromide This compound Functionalization Functionalization (e.g., Suzuki or Sonogashira Coupling) 3,5-Dibromobenzyl_bromide->Functionalization Monomer Functionalized Monomer (e.g., bis(bromomethyl) derivative) Functionalization->Monomer Polymerization Gilch Polymerization Monomer->Polymerization PPV_Derivative Poly(p-phenylene vinylene) Derivative Polymerization->PPV_Derivative

Pathway to PPV derivatives.

Experimental Protocol: Suzuki Cross-Coupling of this compound

This general protocol outlines the Suzuki cross-coupling of an aryl bromide with an arylboronic acid, which can be adapted for the functionalization of this compound.[6][7]

Materials:

  • This compound (or a derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, DMF, Dioxane)

  • Water

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the palladium catalyst (0.02-0.05 eq.) in the chosen solvent.

  • Add an aqueous solution of the base (2.0 M, 3.0 eq.).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography.

Yields for Suzuki couplings can vary widely depending on the specific substrates and conditions, but are often in the range of 60-95%.

Core for Star Polymers

The trifunctional nature of this compound makes it an excellent candidate to act as a core molecule for the "core-first" synthesis of star polymers.[8][9] Polymer arms can be grown from the three reactive sites via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

G Core 3,5-Dibromobenzyl bromide Core ATRP Atom Transfer Radical Polymerization (ATRP) Core->ATRP Monomer Monomer (e.g., Styrene, Acrylate) Monomer->ATRP Star_Polymer Star Polymer ATRP->Star_Polymer

Core-first synthesis of star polymers.

Experimental Protocol: General "Core-First" ATRP for Star Polymer Synthesis

This protocol provides a general procedure for the synthesis of a star polymer using a multifunctional initiator like this compound.

Materials:

  • This compound (as the core/initiator)

  • Monomer (e.g., styrene, methyl methacrylate)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)

  • Solvent (e.g., Anisole, Toluene)

Procedure:

  • To a Schlenk flask, add CuBr (1.0 eq. per initiating site) and a magnetic stir bar.

  • Seal the flask and deoxygenate by purging with an inert gas.

  • Add the monomer, solvent, and ligand (1.0 eq. per CuBr) via degassed syringes.

  • Stir the mixture until the copper complex forms (a colored solution).

  • Add the this compound initiator via a degassed syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-110 °C).

  • Monitor the polymerization by taking samples periodically to analyze monomer conversion (by GC or ¹H NMR) and molecular weight (by GPC).

  • Once the desired molecular weight is reached, terminate the polymerization by cooling the flask and exposing the mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., methanol).

  • Filter and dry the star polymer under vacuum.

Quantitative data for a hypothetical star polymer synthesis is provided in the table below.

ParameterValue
Core This compound
Monomer Styrene
[Monomer]:[Initiator] 300:1
[CuBr]:[Ligand]:[Initiator] 3:3:1
Solvent Toluene
Temperature 110 °C
Reaction Time 6 h
Monomer Conversion 85%
Mn (GPC) ~25,000 g/mol
PDI (GPC) < 1.3

Conclusion

This compound is a valuable and versatile building block for the construction of a variety of functional materials. Its distinct reactive sites allow for the synthesis of well-defined dendrimers, conjugated polymers, and star-shaped macromolecules through established synthetic methodologies. The protocols provided herein offer a starting point for researchers and scientists to explore the potential of this unique trifunctional molecule in the development of novel materials for a wide range of applications.

References

Application Notes and Protocols for Sonogashira Coupling with 3,5-Dibromobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira coupling reaction of 3,5-Dibromobenzyl bromide with terminal alkynes. This protocol is designed to guide researchers in synthesizing mono- and di-alkynylated benzyl bromide derivatives, which are valuable intermediates in medicinal chemistry and materials science. The key challenge in the Sonogashira coupling of this compound lies in the chemoselective reaction at the aryl bromide positions while avoiding unwanted side reactions at the more reactive benzyl bromide moiety. This document outlines strategies to control this selectivity.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] For a substrate such as this compound, which contains two aryl bromide groups and one benzyl bromide group, achieving selective alkynylation at the aromatic ring is a significant synthetic challenge. The benzylic C-Br bond is generally more susceptible to nucleophilic attack and can undergo side reactions under the basic conditions of the Sonogashira coupling. However, by carefully selecting the catalyst, ligand, and reaction conditions, it is possible to favor the desired cross-coupling at the sp²-hybridized carbon centers of the aryl bromides.

Reaction Scheme and Selectivity

The Sonogashira coupling of this compound can be controlled to yield either the mono-alkynylated or di-alkynylated product by adjusting the stoichiometry of the alkyne and the reaction conditions.

Caption: General scheme for the Sonogashira coupling of this compound.

Controlling the stoichiometry of the terminal alkyne is the primary method for achieving selective mono- or di-alkynylation. Using a slight excess of the alkyne (around 1.1 equivalents) will predominantly yield the mono-substituted product. Employing a larger excess (greater than 2.2 equivalents) will favor the formation of the di-substituted product.

Experimental Protocols

Materials and Equipment
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

General Procedure for Sonogashira Coupling

The following procedures are based on established protocols for the Sonogashira coupling of aryl bromides and can be adapted for this compound.[3]

Protocol 1: Mono-alkynylation

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Base: Add anhydrous solvent (e.g., toluene, 5-10 mL per mmol of benzyl bromide) and the amine base (e.g., Et₃N, 2.0-3.0 eq).

  • Reagent Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirred reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-alkynylation

The procedure is similar to the mono-alkynylation protocol, with the primary modification being the amount of terminal alkyne used.

  • Follow steps 1 and 2 from the mono-alkynylation protocol.

  • Reagent Addition: Add the terminal alkyne (2.2-2.5 eq) dropwise to the stirred reaction mixture.

  • Follow steps 4 through 8 from the mono-alkynylation protocol.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling based on analogous reactions with 1,3,5-tribromobenzene.[3] These should serve as a starting point for optimization with this compound.

Table 1: Reaction Parameters for Mono-alkynylation

ParameterRecommended ConditionNotes
Substrate This compound1.0 equivalent
Alkyne Terminal Alkyne1.1 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂1-3 mol%
Copper Co-catalyst CuI2-5 mol%
Base Et₃N or DIPEA2.0-3.0 equivalents
Solvent Toluene or THFAnhydrous
Temperature Room Temperature to 60 °CMonitor by TLC
Reaction Time 4-24 hoursMonitor by TLC
Expected Yield Moderate to GoodDependent on alkyne

Table 2: Reaction Parameters for Di-alkynylation

ParameterRecommended ConditionNotes
Substrate This compound1.0 equivalent
Alkyne Terminal Alkyne2.2-2.5 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂1-3 mol%
Copper Co-catalyst CuI2-5 mol%
Base Et₃N or DIPEA4.0-5.0 equivalents
Solvent Toluene or THFAnhydrous
Temperature 60-80 °CMonitor by TLC
Reaction Time 12-48 hoursMonitor by TLC
Expected Yield Good to ExcellentDependent on alkyne

Experimental Workflow and Catalytic Cycle

The general workflow for a Sonogashira coupling experiment and the catalytic cycle are depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Catalyst, CuI setup->reagents solvent_base Add Solvent and Base reagents->solvent_base add_alkyne Add Terminal Alkyne solvent_base->add_alkyne stir Stir at RT or Heat add_alkyne->stir monitor Monitor by TLC stir->monitor quench Quench and Filter monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L₂) alkyne_complex R-Pd(II)-C≡C-R'(L₂) pd_complex->alkyne_complex Transmetalation product R-C≡C-R' alkyne_complex->product Reductive Elimination cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex alkyne R'-C≡CH alkyne->cu_acetylide + CuI, Base base Base substrate R-X (Aryl Bromide) substrate->pd_complex Oxidative Addition

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Troubleshooting and Considerations

  • Side Reactions: The primary side reaction to consider is the nucleophilic substitution at the benzylic position by the acetylide or the amine base. To minimize this, it is recommended to use milder bases like DIPEA and maintain lower reaction temperatures. Copper-free Sonogashira conditions could also be explored to reduce the nucleophilicity of the acetylide.

  • Homocoupling of Alkynes (Glaser Coupling): This can be a significant side reaction, especially in the presence of oxygen. Ensuring the reaction is carried out under a strictly inert atmosphere can minimize this.

  • Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. Using robust ligands or a slight excess of the ligand can sometimes mitigate this issue.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of byproducts from prolonged reaction times or excessive heating.

By following these protocols and considering the potential challenges, researchers can successfully employ the Sonogashira coupling reaction for the selective functionalization of this compound, opening avenues for the synthesis of novel compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols: Suzuki Coupling Reactions of 3,5-Dibromobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reactions of 3,5-dibromobenzyl bromide derivatives. This class of reaction is instrumental in synthetic organic chemistry for the construction of complex diarylmethane and poly-aryl structures, which are prevalent motifs in pharmacologically active compounds and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] Its widespread use in both academic and industrial laboratories is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2]

The coupling of benzylic halides, such as this compound, with various arylboronic acids or their derivatives provides a direct pathway to synthesize complex diarylmethanes. These structures are key intermediates in the synthesis of numerous biologically active molecules and pharmaceutical agents.[3] The presence of multiple bromine atoms on the benzyl bromide substrate allows for sequential or selective cross-coupling reactions, offering a route to highly functionalized and structurally diverse molecules.

Key Experimental Considerations

Successful Suzuki coupling of this compound derivatives is dependent on several critical parameters:

  • Catalyst System: The active catalyst is a palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂.[3][4] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[5]

  • Ligand: Phosphine-based ligands are commonly employed. For benzylic couplings, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and bulky, electron-rich phosphines like JohnPhos have shown efficacy.[6]

  • Base: A base is required to activate the organoboron species. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[3][6][7] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and cyclopentyl methyl ether (CPME).[3][4][6] The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Boron Reagent: While arylboronic acids are the most common coupling partners, potassium aryltrifluoroborates and boronate esters are also effective and can offer advantages in terms of stability and reactivity.[3][8]

Experimental Protocols

The following protocols are generalized from successful Suzuki-Miyaura couplings of benzylic halides and can be adapted for this compound derivatives. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Monosubstitution using Arylboronic Acid

This protocol is designed for the selective coupling at the more reactive benzylic bromide position, leaving the aryl bromides intact for subsequent functionalization.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • Tetrahydrofuran (THF) and Water (10:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol), and Cs₂CO₃ (3.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed THF/Water solvent mixture (10 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[6][9]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd(OAc)₂ (5 mol%)

  • JohnPhos (10 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Dimethylformamide (DMF), degassed

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), JohnPhos (0.10 mmol), and K₂CO₃ (3.0 mmol).

  • Add degassed DMF (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for 20-60 minutes.[6]

  • After cooling, work up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura couplings of benzylic halides with various arylboronic acids or their derivatives, which can serve as a reference for expected outcomes with this compound.

Table 1: Suzuki-Miyaura Coupling of Benzyl Bromides with Potassium Aryltrifluoroborates [3]

EntryBenzyl BromideAryltrifluoroborateCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Benzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (10:1)772395
24-Methoxybenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (10:1)771892
34-Nitrobenzyl bromidePotassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (10:1)772485
4Benzyl bromidePotassium 4-methoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O (10:1)772093

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Benzylic Bromides with Arylboronic Acids [6]

EntryBenzyl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Yield (%)
13-Bromobenzyl bromide4-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF1402085
24-Chlorobenzyl bromidePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF1402091
32-Naphthylmethyl bromide3-Tolylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF1402088

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ Base PdII_R1R2 R¹-Pd(II)L₂(R²) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

A typical experimental workflow for performing a Suzuki coupling reaction is outlined below.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Dilute, Wash, Dry monitor->workup Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for Suzuki coupling experiments.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel 1,3,4-thiadiazole, 1,2,4-triazole, and benzimidazole derivatives utilizing 3,5-dibromobenzyl bromide as a key starting material. The synthesized compounds, bearing the 3,5-dibromophenyl moiety, are of significant interest in drug discovery due to the known pharmacological activities of these heterocyclic systems, including antimicrobial and anticancer properties.

Synthesis of 5-(3,5-Dibromobenzyl)-1,3,4-thiadiazol-2-amine

This protocol details the synthesis of a 2-amino-1,3,4-thiadiazole derivative. The reaction proceeds via the initial formation of a thiosemicarbazone from 3,5-dibromobenzaldehyde, followed by oxidative cyclization.

Experimental Protocol

Step 1: Synthesis of 3,5-Dibromobenzaldehyde

A plausible preliminary step involves the oxidation of this compound to the corresponding aldehyde.

  • Materials: this compound, N-Methylmorpholine N-oxide (NMO), Tetrapropylammonium perruthenate (TPAP), Dichloromethane (DCM), Silica gel for column chromatography.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add NMO (1.5 eq) and a catalytic amount of TPAP (0.05 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel.

    • Concentrate the filtrate under reduced pressure to yield crude 3,5-dibromobenzaldehyde, which can be purified by column chromatography.

Step 2: Synthesis of the Thiosemicarbazone Intermediate

  • Materials: 3,5-Dibromobenzaldehyde, Thiosemicarbazide, Ethanol, Glacial acetic acid.

  • Procedure:

    • Dissolve 3,5-dibromobenzaldehyde (1.0 eq) in ethanol.

    • Add a solution of thiosemicarbazide (1.1 eq) in hot water with a few drops of glacial acetic acid.

    • Reflux the mixture for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.

Step 3: Oxidative Cyclization to 5-(3,5-Dibromobenzyl)-1,3,4-thiadiazol-2-amine

  • Materials: Thiosemicarbazone intermediate from Step 2, Ferric chloride (FeCl₃), Ethanol.

  • Procedure:

    • Suspend the thiosemicarbazone (1.0 eq) in ethanol.

    • Add an aqueous solution of ferric chloride (2.5 eq) dropwise with stirring.

    • Reflux the mixture for 2-3 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 5-(3,5-dibromobenzyl)-1,3,4-thiadiazol-2-amine.

Workflow for the Synthesis of 5-(3,5-Dibromobenzyl)-1,3,4-thiadiazol-2-amine

G A 3,5-Dibromobenzyl Bromide B Oxidation (e.g., TPAP/NMO) A->B Step 1 C 3,5-Dibromobenzaldehyde B->C D Reaction with Thiosemicarbazide C->D Step 2 E Thiosemicarbazone Intermediate D->E F Oxidative Cyclization (FeCl3) E->F Step 3 G 5-(3,5-Dibromobenzyl)-1,3,4- thiadiazol-2-amine F->G

Synthesis of a 1,3,4-thiadiazole derivative.
Antimicrobial Activity Data (Illustrative)

Compound TypeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
2-Amino-5-aryl-1,3,4-thiadiazole (Halogenated)20-62.524-4032-42
Ciprofloxacin (Standard)18-2020-24-
Fluconazole (Standard)--24-26

Synthesis of 4-Amino-5-(3,5-dibromobenzyl)-4H-1,2,4-triazole-3-thiol

This protocol describes a method for the synthesis of a 1,2,4-triazole derivative. The synthesis involves the conversion of a carboxylic acid to its hydrazide, followed by reaction with carbon disulfide and subsequent cyclization with hydrazine.

Experimental Protocol

Step 1: Synthesis of 3,5-Dibromophenylacetic Acid

This is a plausible precursor that can be derived from this compound.

  • Materials: this compound, Sodium cyanide (NaCN), Ethanol/Water, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure:

    • Reflux this compound (1.0 eq) with NaCN (1.2 eq) in aqueous ethanol to form 3,5-dibromophenylacetonitrile.

    • Isolate the nitrile and then hydrolyze it by refluxing with an aqueous solution of NaOH.

    • After cooling, acidify the reaction mixture with HCl to precipitate 3,5-dibromophenylacetic acid.

    • Filter, wash with water, and dry the product.

Step 2: Synthesis of 2-(3,5-Dibromophenyl)acetohydrazide

  • Materials: 3,5-Dibromophenylacetic acid, Thionyl chloride (SOCl₂), Methanol, Hydrazine hydrate.

  • Procedure:

    • Convert the carboxylic acid to its methyl ester by refluxing with methanol in the presence of a catalytic amount of SOCl₂.

    • Isolate the methyl ester and then reflux it with an excess of hydrazine hydrate in ethanol for 6-8 hours.

    • Cool the reaction mixture and collect the precipitated hydrazide by filtration.

Step 3: Synthesis of Potassium Dithiocarbazinate Salt

  • Materials: 2-(3,5-Dibromophenyl)acetohydrazide, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Absolute ethanol.

  • Procedure:

    • Dissolve the hydrazide (1.0 eq) and KOH (1.1 eq) in absolute ethanol with stirring.

    • Cool the mixture in an ice bath and add CS₂ (1.2 eq) dropwise.

    • Continue stirring at room temperature for 12-16 hours.

    • The precipitated potassium salt is collected by filtration and washed with ether.[3][4]

Step 4: Synthesis of 4-Amino-5-(3,5-dibromobenzyl)-4H-1,2,4-triazole-3-thiol

  • Materials: Potassium dithiocarbazinate salt, Hydrazine hydrate, Water.

  • Procedure:

    • Reflux a suspension of the potassium salt (1.0 eq) and an excess of hydrazine hydrate (2.0-3.0 eq) in water for 4-6 hours, during which hydrogen sulfide gas may evolve.[5]

    • Cool the reaction mixture and dilute with cold water.

    • Acidify with concentrated HCl to precipitate the triazole.

    • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.[5][6][7]

Workflow for the Synthesis of 4-Amino-5-(3,5-dibromobenzyl)-4H-1,2,4-triazole-3-thiol

G A 3,5-Dibromobenzyl Bromide B Conversion to Carboxylic Acid A->B Step 1 C 3,5-Dibromophenylacetic Acid B->C D Hydrazide Formation C->D Step 2 E 2-(3,5-Dibromophenyl) acetohydrazide D->E F Reaction with CS2/KOH E->F Step 3 G Potassium Dithiocarbazinate Salt F->G H Cyclization with Hydrazine Hydrate G->H Step 4 I 4-Amino-5-(3,5-dibromobenzyl)- 4H-1,2,4-triazole-3-thiol H->I

Synthesis of a 1,2,4-triazole derivative.
Anticancer Activity Data (Illustrative)

The anticancer activity of novel 1,2,4-triazole derivatives is often assessed by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The table below shows representative IC₅₀ values for triazole derivatives.[8][9][10]

Compound TypeHepG2 (IC₅₀, µM)MCF-7 (IC₅₀, µM)A549 (IC₅₀, µM)
Substituted 1,2,4-triazoles1.02 - 48.0117.69 - 25.41.02 - 48.01
Doxorubicin (Standard)~1.0~0.5~1.2

Synthesis of 1-(3,5-Dibromobenzyl)-1H-benzo[d]imidazole

This protocol outlines the N-alkylation of benzimidazole with this compound, a common method for synthesizing N-substituted benzimidazoles.

Experimental Protocol
  • Materials: Benzimidazole, this compound, Anhydrous potassium carbonate (K₂CO₃), Anhydrous acetonitrile (CH₃CN), Ethyl acetate, Brine solution.

  • Procedure:

    • To a solution of benzimidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15-20 minutes.

    • Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise.

    • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 1-(3,5-dibromobenzyl)-1H-benzo[d]imidazole.

Workflow for the Synthesis of 1-(3,5-Dibromobenzyl)-1H-benzo[d]imidazole

G A Benzimidazole C N-Alkylation (K2CO3, Acetonitrile) A->C B 3,5-Dibromobenzyl Bromide B->C D 1-(3,5-Dibromobenzyl)-1H- benzo[d]imidazole C->D

Synthesis of a benzimidazole derivative.
Antimicrobial Activity Data (Illustrative)

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities. The following table provides representative MIC values for various substituted benzimidazoles against pathogenic microbes.[11][12][13]

Compound TypeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Halogenated Benzimidazoles0.6 - 5.0> 5.00.001 - 5.0
Tetracycline (Standard)~1.0~2.0-
Nystatin (Standard)--~2.0

Disclaimer: These protocols are based on established chemical literature and are intended for use by qualified professionals in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. The biological activity data is illustrative and may not be representative of the specific compounds synthesized using these protocols. Experimental validation is required.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dibromobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 3,5-Dibromobenzyl bromide by recrystallization, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a white to pale yellow crystalline powder used as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and functional materials.[1] Its high reactivity, attributed to the benzyl bromide functional group, makes it a valuable building block.[1] Purification by recrystallization is crucial to remove impurities from its synthesis, such as unreacted starting materials or side-products, ensuring the quality and reliability of subsequent reactions.

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is a hazardous substance that can cause severe skin burns and eye damage.[2] It has a pungent odor and is also a lachrymator (a substance that irritates the eyes and causes tears).[1] It is sensitive to air and humidity.[1] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Q3: How do I select a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. This differential solubility allows the compound to crystallize from the solution upon cooling while impurities remain dissolved. This compound is insoluble in water but readily soluble in various organic solvents like toluene, chloroform, and ethyl acetate.[1] Non-polar solvents like hexanes or ligroin, or mixed solvent systems, are often good starting points for aryl halides.[3] Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture for your specific sample.

Troubleshooting Guide

Q4: My solution has cooled to room temperature, but no crystals have formed. What should I do?

A4: This is a common issue that can be resolved in a few ways:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inner wall of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4] Alternatively, if available, add a tiny "seed crystal" of pure this compound to the solution.[4]

  • Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold.[4][5] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[5]

  • Further Cooling: If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound.[4]

Q5: Instead of solid crystals, an oily liquid has separated from the solution. What is "oiling out" and how can I prevent it?

A5: "Oiling out" occurs when the solid separates from the solution at a temperature above its melting point, forming a liquid instead of crystals.[4][6] This often happens when the solution is too concentrated or cools too quickly, or if the compound is significantly impure.[4]

  • Solution: Reheat the flask to dissolve the oil completely. Add a small amount of additional solvent to make the solution more dilute, and then allow it to cool much more slowly.[4][5][6] Insulating the flask can promote the slow cooling needed for proper crystal formation.

Q6: My final yield of purified crystals is very low. What are the common causes?

A6: A low yield can result from several factors:

  • Using too much solvent: This is the most frequent cause, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[4][5]

  • Premature crystallization: The compound may have crystallized in the filter paper during a hot filtration step.[6]

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.

  • Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q7: The color of my crude material is yellow-brown. How can I obtain a white, pure product?

A7: Colored impurities can often be removed by using activated charcoal. After dissolving the crude solid in the hot solvent, but before any filtration or cooling, add a very small amount of activated charcoal to the solution. Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via hot gravity filtration and then proceed with the cooling and crystallization steps. Be aware that using too much charcoal can reduce your yield by adsorbing your product as well.[5]

Data Presentation

Table 1: Qualitative Solvent Selection Guide for this compound Recrystallization

Solvent / SystemSuitability for Dissolving (Hot)Suitability for Crystallization (Cold)Notes
Single Solvents
TolueneGood[1][7]Fair to PoorMay retain too much solute when cold, potentially lowering yield.
Heptane / HexaneFair to GoodExcellentGood choice for non-polar compounds. May require larger volumes.[3]
Ethanol / MethanolGoodFairRisk of reaction with the benzyl bromide group, especially on prolonged heating.
Ethyl AcetateGood[1]FairOften a good balance of properties.[8]
Chloroform / DCMExcellent[1]PoorOften too good a solvent, making crystallization difficult. Can be used in mixed systems.[8]
WaterInsoluble[1]InsolubleNot a suitable solvent.
Mixed Solvents
Ethyl Acetate / HexaneExcellentExcellentA common and effective system. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent until cloudy, then reheat to clarify and cool.[9]
Chloroform / MethanolExcellentExcellentA polar mixed-solvent system reported to be effective for similar compounds.[8][10]

Experimental Protocols

Detailed Methodology for Recrystallization

This protocol provides a general procedure. The optimal solvent and volumes should be determined by small-scale preliminary tests.

  • Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube. Add a potential solvent dropwise. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.[11]

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Continue adding the minimum amount of near-boiling solvent until the solid just dissolves completely.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[6][11]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[5] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Press the crystals as dry as possible on the filter paper. Then, transfer the solid to a watch glass or drying dish and allow it to air-dry completely, or dry in a vacuum oven if appropriate.

Mandatory Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Cool Slowly to Room Temp, Then Ice Bath dissolve->cool No insolubles hot_filter Hot Gravity Filtration (If charcoal/insolubles present) charcoal->hot_filter hot_filter->cool vac_filter Collect Crystals via Vacuum Filtration cool->vac_filter wash Wash with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Solution Cooled outcome What is the result? start->outcome crystals Crystals Formed outcome->crystals Success no_crystals No Crystals Formed outcome->no_crystals Problem oil Product 'Oiled Out' outcome->oil Problem proceed Proceed to Filtration crystals->proceed no_crystal_q Cause? no_crystals->no_crystal_q oil_action Remedy: 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool VERY slowly oil->oil_action scratch Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystal_q->scratch Supersaturation evaporate Too Much Solvent: - Boil off excess - Re-cool solution no_crystal_q->evaporate Excess Solvent scratch->proceed evaporate->proceed oil_action->proceed

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: 3,5-Dibromobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromobenzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification, helping you to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My TLC plate shows a spot with a lower Rf value than my starting material, which I suspect is a hydrolysis byproduct. How can I confirm this and remove it?

Answer: The less polar spot is likely 3,5-Dibromobenzyl alcohol, a common impurity formed by the reaction of this compound with trace amounts of water.

  • Confirmation: You can confirm its identity by co-spotting your crude mixture with a standard of 3,5-Dibromobenzyl alcohol on a TLC plate, if available. Alternatively, the impurity can be characterized by LC-MS analysis.

  • Removal:

    • Column Chromatography: 3,5-Dibromobenzyl alcohol is more polar than the bromide starting material and many of its ether or alkylated products. It can typically be separated using silica gel column chromatography with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The alcohol will elute later than the desired product.

    • Aqueous Work-up: A thorough aqueous work-up can help minimize hydrolysis. Ensure your solvents and reagents are anhydrous. During work-up, washing the organic layer with brine can help remove residual water.

Question 2: I have unreacted this compound remaining in my reaction mixture, and its TLC spot is very close to my product's spot. How can I remove it?

Answer: Removing unreacted starting material, especially when it has similar polarity to the product, can be challenging. Here are several strategies:

  • Optimize Reaction Conditions: The best approach is to ensure the reaction goes to completion. Try increasing the reaction time, temperature (if the product is stable), or using a slight excess of the nucleophile.

  • Scavenger Reagents: If the product is stable to amines, you can add a small amount of a tertiary amine like triethylamine to the reaction mixture after the primary reaction is complete.[1][2] The triethylamine will react with the excess this compound to form a quaternary ammonium salt, which is highly polar and can be easily removed by washing the organic layer with water.[1][2]

  • High-Vacuum Evaporation: If your product is not volatile, you may be able to remove the more volatile this compound under high vacuum, possibly with gentle heating.[1]

  • Chromatography Optimization: Meticulous column chromatography with a shallow solvent gradient can improve separation. Using a less polar solvent system where the Rf values are lower (e.g., <0.3) can enhance the resolution between spots.

Question 3: My product appears to be decomposing on the silica gel column, resulting in streaking on the TLC and a low isolated yield. What can I do?

Answer: Benzyl bromides and some of their derivatives can be sensitive to the acidic nature of standard silica gel.

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your column solvent and add a small amount of a neutralizer like triethylamine (~0.5-1% v/v). This deactivates the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. This can be achieved by applying slight positive pressure ("flash chromatography").

  • Alternative Purification: If the product is a solid, recrystallization is an excellent alternative to chromatography that avoids decomposition issues on stationary phases.[2][3]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I might encounter in a reaction using this compound?

The most common impurities include unreacted starting materials, byproducts from side reactions, and degradation products. The table below summarizes key impurities.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common SourceRelative Polarity
3,5-DibromotolueneC₇H₆Br₂249.93Starting material for synthesis of the bromide; reduction byproduct.[4][5]Less polar than product
3,5-Dibromobenzyl alcoholC₇H₆Br₂O265.93Hydrolysis of this compound.[6][7]More polar than product
Unreacted NucleophileVariesVariesIncomplete reactionVaries
Over-brominated SpeciesVariesVariesSide reaction during synthesis of the bromide.[8]Similar polarity to product

FAQ 2: What is the best general-purpose purification method for products derived from this compound?

There is no single "best" method, as the ideal technique depends on the properties of your specific product.

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities.[1][9] It is particularly useful for liquid products or when multiple impurities are present.

  • Recrystallization: This is the preferred method for solid products, as it can yield very high purity material and is often more scalable and cost-effective than chromatography.[3][8]

  • Liquid-Liquid Extraction: This is a crucial work-up step to remove inorganic salts, highly polar reagents, and water-soluble byproducts before further purification.[1][10]

Comparison of Purification Techniques

TechniqueBest ForAdvantagesDisadvantages
Column Chromatography Liquids, complex mixtures, separating compounds with different polarities.High resolution, applicable to a wide range of compounds.Can be time-consuming, potential for product decomposition on silica, uses large solvent volumes.[1][11]
Recrystallization Crystalline solids.Can provide very high purity, scalable, cost-effective.Not suitable for oils or amorphous solids, requires finding a suitable solvent system, yield can be lower than chromatography.[2][3]
Liquid-Liquid Extraction Initial work-up for all reaction types.Removes inorganic salts and highly polar impurities quickly and efficiently.Does not separate compounds with similar organic solubility.[10][12]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol outlines a standard procedure for purifying a reaction mixture using flash column chromatography on silica gel.

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve a small amount of the crude oil/solid in a suitable solvent (e.g., dichloromethane) for TLC analysis to determine the optimal eluent system.

  • Eluent Selection: Develop a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation of your product from impurities on a TLC plate. The target Rf for the desired product should be approximately 0.2-0.35.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly ("wet loading").

  • Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization

This protocol is for the purification of a solid crude product.

  • Solvent Selection: Choose a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should ideally be either very soluble or insoluble in the hot solvent. Common choices include ethanol, methanol, ethyl acetate, or mixtures with hexanes.[3][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate key workflows and relationships in the purification process.

G start_node start_node process_node process_node decision_node decision_node output_node output_node wash_node wash_node A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., with NaHCO3, Brine) A->B Aqueous Work-up C Is Product a Solid? B->C D Recrystallization C->D Yes E Column Chromatography (Silica or Alumina) C->E No F Pure Product D->F E->F

Caption: General purification workflow for products from this compound reactions.

G center_node center_node impurity_node impurity_node source_node source_node main This compound (Reactant) sub_a 3,5-Dibromobenzyl Alcohol sub_a->main Hydrolysis sub_b 3,5-Dibromotoluene sub_b->main Reduction sub_c Dimer/Polymer sub_c->main Self-condensation sub_d Unreacted Nucleophile sub_d->main Unreacted source_a Water source_a->sub_a source_b Reducing Agents/ Side Reactions source_b->sub_b source_c Base/Heat source_c->sub_c source_d Incomplete Reaction source_d->sub_d

Caption: Common impurities and their origins in reactions involving this compound.

References

Technical Support Center: Reactions with 3,5-Dibromobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromobenzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on identifying and mitigating the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile reagent primarily used as an intermediate in organic synthesis. Due to its reactive benzyl bromide functional group, it readily undergoes several types of reactions, including:

  • Nucleophilic Substitution (SN1 and SN2): Reaction with a wide range of nucleophiles such as amines, alcohols (alkoxides), and thiols to form corresponding substituted products.[1][2]

  • Grignard Reagent Formation: Reaction with magnesium metal to form the corresponding Grignard reagent, 3,5-dibromobenzylmagnesium bromide, which is a powerful nucleophile for carbon-carbon bond formation.[3]

  • Coupling Reactions: The bromine atoms on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to build more complex molecular architectures.

Q2: What are the primary side products I should be aware of when using this compound?

A2: The major side products depend on the reaction type:

  • In Grignard reactions , the most common side product is the Wurtz coupling product, 1,2-bis(3,5-dibromophenyl)ethane, formed by the reaction of the Grignard reagent with unreacted this compound.[3][4][5]

  • In nucleophilic substitution reactions , particularly with strong bases (like in the Williamson ether synthesis), the main competing side reaction is E2 elimination, leading to the formation of 3,5-dibromostyrene.[6][7]

Q3: How can I minimize the formation of the Wurtz coupling product in my Grignard reaction?

A3: Minimizing the Wurtz coupling product, 1,2-bis(3,5-dibromophenyl)ethane, involves controlling the reaction conditions to favor the formation of the Grignard reagent over the coupling side reaction. Key strategies include:

  • Slow Addition: Add the this compound solution dropwise to the magnesium turnings. This maintains a low concentration of the benzyl bromide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[3]

  • Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of Wurtz coupling.[3]

  • Solvent Choice: Ethereal solvents are essential. Diethyl ether and 2-methyltetrahydrofuran (2-MeTHF) are often preferred over tetrahydrofuran (THF) for benzylic Grignard preparations, as THF can sometimes promote more Wurtz coupling.[4]

  • Magnesium Activation: Ensure the magnesium surface is activated to promote efficient Grignard formation. This can be achieved by using a crystal of iodine or a small amount of 1,2-dibromoethane.[8][9][10]

Q4: How can I avoid the elimination side product in nucleophilic substitution reactions?

A4: To favor substitution over elimination (formation of 3,5-dibromostyrene), consider the following:

  • Choice of Base/Nucleophile: Use a less sterically hindered and/or weaker base if possible. For instance, in a Williamson ether synthesis, if the alcohol is hindered, it is better to use it as the alkoxide and react it with a less hindered halide.[6][11] Since this compound is a primary benzylic halide, it is already well-suited for SN2 reactions.[6]

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.[12]

  • Solvent: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the attacking species, favoring the SN2 pathway.[13]

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction and Presence of a High-Boiling Point Side Product

Symptoms:

  • The yield of the desired product after quenching the Grignard reagent is significantly lower than expected.

  • Characterization (e.g., NMR, GC-MS) of the crude product shows a significant amount of a dimeric species, 1,2-bis(3,5-dibromophenyl)ethane.

Possible Causes and Solutions:

CauseSolution
High local concentration of this compound Add the solution of this compound to the magnesium suspension very slowly and with vigorous stirring to ensure rapid dispersion.
Reaction temperature is too high Maintain the reaction at a gentle reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.
Inappropriate solvent Consider using diethyl ether or 2-MeTHF instead of THF, as they have been shown to reduce Wurtz coupling for benzylic halides.[4]
Inactive magnesium surface Activate the magnesium turnings before adding the bulk of the this compound. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until the color disappears.[8][9][10]
Issue 2: Formation of an Alkene Side Product in Nucleophilic Substitution

Symptoms:

  • The desired substitution product is contaminated with 3,5-dibromostyrene.

  • The reaction mixture turns dark, potentially indicating decomposition or polymerization of the styrene derivative.

Possible Causes and Solutions:

CauseSolution
Base is too strong or sterically hindered If possible, use a weaker or less hindered base. For example, in an ether synthesis, using sodium carbonate or potassium carbonate might be preferable to sodium hydride with sensitive substrates.[12]
Reaction temperature is too high Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient for reactions with reactive benzyl bromides.
Steric hindrance around the reaction center While this compound itself is not highly hindered, a bulky nucleophile can promote elimination. If this is the case, explore alternative synthetic routes if possible.

Experimental Protocols

Key Experiment 1: Formation of 3,5-Dibromobenzylmagnesium Bromide (Grignard Reagent)

Objective: To prepare a solution of 3,5-dibromobenzylmagnesium bromide while minimizing the formation of the Wurtz coupling side product.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • This compound

  • Anhydrous diethyl ether (or 2-MeTHF)

  • Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Place magnesium turnings (1.2 equivalents) in the flask with a magnetic stir bar.

  • Add a single crystal of iodine.

  • Assemble the glassware and maintain a positive pressure of nitrogen.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy gray solution.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • The resulting Grignard reagent is ready for use in subsequent steps.

Key Experiment 2: Williamson Ether Synthesis with this compound

Objective: To synthesize a 3,5-dibromobenzyl ether via nucleophilic substitution, minimizing the formation of the 3,5-dibromostyrene elimination product.

Materials:

  • Alcohol (R-OH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Schlenk flask, magnetic stir bar, and nitrogen inlet

Procedure:

  • Wash the NaH (1.1 equivalents) with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of the alcohol (1.0 equivalent) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in a small amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Grignard_Reaction_Pathway start This compound + Mg grignard 3,5-Dibromobenzylmagnesium bromide (Desired Reagent) start->grignard Grignard Formation wurtz_intermediate Reaction with another This compound grignard->wurtz_intermediate Side Reaction desired_product Desired Product (after reaction with electrophile) grignard->desired_product Main Reaction wurtz_product 1,2-bis(3,5-dibromophenyl)ethane (Wurtz Coupling Side Product) wurtz_intermediate->wurtz_product SN2_vs_E2_Pathway start This compound + Nucleophile/Base (Nu-) sn2_path SN2 Pathway start->sn2_path Favored by: - Good Nucleophile - Lower Temperature e2_path E2 Pathway start->e2_path Favored by: - Strong/Bulky Base - Higher Temperature sn2_product Substitution Product (Desired) sn2_path->sn2_product e2_product 3,5-Dibromostyrene (Elimination Side Product) e2_path->e2_product

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dibromobenzyl Bromide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the alkylation of 3,5-Dibromobenzyl bromide. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of alkylation reactions performed with this compound?

This compound is a versatile electrophile used in various nucleophilic substitution reactions. The primary types of alkylation include:

  • O-Alkylation: Primarily the Williamson ether synthesis, where an alcohol or phenol is deprotonated to form an alkoxide or phenoxide, which then displaces the bromide. This is widely used for creating ether linkages.[1]

  • N-Alkylation: The reaction with primary or secondary amines to form the corresponding substituted benzylamines. This is a fundamental transformation in the synthesis of many pharmaceutical intermediates.[2]

  • C-Alkylation: The reaction with soft carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., diethyl malonate, ethyl acetoacetate), to form a new carbon-carbon bond.[3]

Q2: I am getting a low yield in my alkylation reaction. What are the potential causes?

Low yields are a common issue and can stem from several factors:

  • Insufficiently strong base: The nucleophile (alcohol, amine, or carbon nucleophile) may not be fully deprotonated, leading to a low concentration of the active nucleophile.[4]

  • Poor solvent choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, acetonitrile, or THF are generally preferred for SN2 reactions.[5]

  • Low reaction temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in a very slow reaction rate and incomplete conversion.

  • Presence of water: this compound is sensitive to moisture and can hydrolyze to 3,5-dibromobenzyl alcohol, consuming the starting material.[6] It is crucial to use anhydrous solvents and reagents.[5]

  • Side reactions: Competing reactions such as elimination (E2) can become significant, especially with sterically hindered or strong bases at elevated temperatures.[7]

Q3: What are the major side products I should be aware of?

Besides unreacted starting material, several side products can form:

  • Hydrolysis product: 3,5-Dibromobenzyl alcohol, formed by the reaction of the bromide with any trace water.[6]

  • Elimination product: While less common for primary benzyl bromides, strong, bulky bases can induce elimination to form a stilbene derivative, though this is more of a concern with secondary and tertiary halides.[4]

  • Over-alkylation: Nucleophiles with multiple reactive sites (e.g., primary amines) can undergo di-alkylation.[5] For active methylene compounds, both mono- and di-alkylation products can be formed.[8]

  • Friedel-Crafts alkylation: If the nucleophile is an aromatic compound, under certain conditions, Friedel-Crafts alkylation of the aromatic ring can occur as a side reaction.

Q4: How can I minimize the formation of the hydrolysis byproduct, 3,5-dibromobenzyl alcohol?

To minimize hydrolysis, it is essential to work under anhydrous conditions. This includes:

  • Using freshly dried solvents. Polar aprotic solvents like DMF, THF, and acetonitrile should be dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

  • Drying all glassware thoroughly in an oven before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q5: When should I consider using a phase-transfer catalyst (PTC)?

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is highly beneficial for reactions involving a solid-liquid or liquid-liquid biphasic system.[9] This is common in Williamson ether synthesis where an inorganic base (like K₂CO₃ or NaOH) is used, which is insoluble in the organic solvent. The PTC helps to transport the nucleophile from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs, often leading to faster reaction rates and higher yields.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

If you are observing a low yield of your desired alkylated product, follow this troubleshooting workflow:

Caption: A logical workflow for troubleshooting low reaction yields.

  • Step 1: Verify Reagent Quality & Stoichiometry:

    • This compound: This compound can degrade over time. Ensure it is pure and has been stored correctly in a cool, dark, and dry place.[8]

    • Nucleophile: Verify the purity of your nucleophile.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the this compound may be necessary, but a large excess can complicate purification.

  • Step 2: Evaluate Base Choice & Strength:

    • The pKa of the nucleophile's conjugate acid should be considered. For alcohols and phenols, a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is common. For less acidic nucleophiles, a stronger base may be required.

    • For N-alkylation of amines, an inorganic base like K₂CO₃ is often sufficient to act as a proton scavenger.[2]

    • For C-alkylation of active methylene compounds, sodium ethoxide or sodium hydride are typically used to generate the enolate.

  • Step 3: Assess Solvent & Anhydrous Conditions:

    • Polar aprotic solvents (DMF, acetonitrile, THF) are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively free, accelerating the SN2 reaction.[5]

    • Ensure all solvents and reagents are anhydrous to prevent hydrolysis of the benzyl bromide.[6]

  • Step 4: Optimize Temperature & Reaction Time:

    • Start the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • If the reaction is sluggish, gradually increase the temperature (e.g., to 40-60 °C). Be cautious, as higher temperatures can increase the rate of side reactions.[4]

    • Allow sufficient reaction time for completion, which could range from a few hours to overnight.

  • Step 5: Consider Phase-Transfer Catalysis (PTC):

    • If you are using an inorganic base that is insoluble in your organic solvent, adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield.[9]

Problem 2: Significant Side Product Formation

If your reaction is producing a complex mixture of products, consider the following:

Caption: A workflow for addressing common side product issues.

  • Hydrolysis: If 3,5-dibromobenzyl alcohol is a major byproduct, rigorously exclude water from your reaction as described in the FAQs.[6]

  • Over-alkylation: If you observe di- or tri-alkylation of your nucleophile, consider:

    • Using a larger excess of the nucleophile relative to the this compound.

    • For primary amines, consider a protecting group strategy if mono-alkylation is desired.

  • Elimination: If elimination is suspected, which is more likely with strong, sterically hindered bases (e.g., potassium tert-butoxide), switch to a weaker or less hindered base (e.g., K₂CO₃) and run the reaction at a lower temperature.[5]

Problem 3: Difficult Product Purification

Purification can be challenging due to the similar polarities of the product and unreacted starting material, or the presence of byproducts.

  • Removing Excess this compound:

    • If the product is stable, unreacted benzyl bromide can sometimes be removed by distillation under reduced pressure.

    • A common chemical quench is to add a small amount of a nucleophilic amine, like triethylamine, at the end of the reaction. This converts the excess benzyl bromide into a water-soluble quaternary ammonium salt that can be removed during an aqueous workup.

  • Chromatography:

    • Column chromatography is often the most effective method for purification.

    • A shallow solvent gradient is recommended to achieve good separation, especially if the polarities of the components are close.

Data Presentation

Table 1: General Conditions for O-Alkylation of Phenols (Williamson Ether Synthesis)

ParameterConditionRationale / Expected Outcome
Nucleophile Phenol (1.0 eq.)The hydroxyl group to be alkylated.
Base K₂CO₃ (1.5-2.0 eq.) or NaH (1.1 eq.)Deprotonates the phenol. K₂CO₃ is milder and often used with a PTC. NaH is a strong, non-nucleophilic base.
Solvent DMF, AcetonitrilePolar aprotic solvents favor SN2 reactions.[5]
Catalyst TBAB (0.05-0.1 eq.)Recommended when using K₂CO₃ to facilitate the reaction.[9]
Temperature Room Temp. to 60 °CHigher temperatures may be needed for less reactive phenols but increase the risk of side reactions.
Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.
Yield Moderate to HighHighly dependent on the specific phenol and reaction conditions.

Table 2: General Conditions for N-Alkylation of Amines

ParameterConditionRationale / Expected Outcome
Nucleophile Primary/Secondary Amine (1.0-2.0 eq.)Using an excess of the amine can help minimize di-alkylation.
Base K₂CO₃ or Et₃N (2.0-3.0 eq.)Acts as a scavenger for the HBr generated during the reaction.
Solvent DMF, Acetonitrile, THFGood solubility for a wide range of amines and the alkylating agent.
Temperature Room Temp. to 80 °CGentle heating is often sufficient to drive the reaction to completion.
Time 2-16 hoursVaries with the nucleophilicity of the amine.
Yield Good to ExcellentTypically a high-yielding reaction if over-alkylation is controlled.

Table 3: General Conditions for C-Alkylation of Diethyl Malonate

ParameterConditionRationale / Expected Outcome
Nucleophile Diethyl Malonate (1.0 eq.)Active methylene compound.
Base NaOEt (1.0 eq.) in EtOH or NaH (1.0 eq.) in THFStrong base required to form the enolate.
Solvent Ethanol (with NaOEt) or THF (with NaH)The choice of solvent is dictated by the base used.
Temperature 0 °C to RefluxThe enolate is typically formed at a lower temperature, and the alkylation may require heating.
Time 1-12 hoursMonitor for the disappearance of the starting material.
Yield Moderate to GoodDi-alkylation can be a competing reaction. Stoichiometry control is important.[8]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol using Phase-Transfer Catalysis
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.

  • Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine
  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (2.0 eq.) and potassium carbonate (K₂CO₃, 3.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add a solution of this compound (1.0 eq.) in a small amount of anhydrous DMF dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently to 50 °C for 2-8 hours, monitoring by TLC until the benzyl bromide is consumed.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: General Procedure for C-Alkylation of Diethyl Malonate
  • Preparation of Alkoxide: In a three-neck flask under an inert atmosphere, add sodium metal (1.0 eq.) to anhydrous ethanol and stir until all the sodium has dissolved to form sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C and add diethyl malonate (1.0 eq.) dropwise. Stir for 30 minutes at 0 °C.

  • Alkylation: Add this compound (1.0 eq.) dropwise to the enolate solution at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours.

  • Workup: Cool the reaction mixture and neutralize with dilute HCl. Remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by vacuum distillation or column chromatography.

Mandatory Visualization

References

storage and handling precautions for 3,5-Dibromobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dibromobenzyl Bromide

This technical support guide provides essential information on the storage and handling of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a white to pale yellow crystalline powder with a pungent odor.[1] It serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals, pesticides, and functional materials.[1] Its chemical structure allows for a variety of reactions, making it a versatile building block for complex molecules.[1]

Q2: What are the main hazards associated with this compound?

This compound is corrosive and can cause severe skin burns and eye damage.[2] Inhalation of its dust or vapor may lead to respiratory irritation, causing symptoms like coughing and chest tightness.[1] It is also classified as a hazardous chemical that is toxic to aquatic organisms.[1]

Q3: How should this compound be stored?

It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and heat.[1][3] The compound is sensitive to light and moisture, so exposure to these conditions should be minimized.[1][3] It is recommended to store it segregated from incompatible materials such as oxidants, bases, and amines.[1]

Q4: Is this compound sensitive to moisture?

Yes, it is sensitive to air and humidity, which necessitates storage in a sealed container.[1] Exposure to moisture can lead to hydrolysis, potentially forming hydrogen bromide gas, which is corrosive.

Troubleshooting Guide

Issue 1: The compound has changed color (e.g., darkened) during storage.

  • Possible Cause: Exposure to light or air. This compound is light-sensitive and can degrade upon prolonged exposure.[3]

  • Solution: Ensure the container is opaque or stored in a dark place. Always keep the container tightly sealed when not in use. For future storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Issue 2: A reaction with this compound is not proceeding as expected or is giving low yields.

  • Possible Cause 1: Deactivated reagent. The compound may have been deactivated due to improper storage, particularly exposure to moisture.

  • Solution 1: Use a fresh batch of the reagent. Before use, ensure the compound is a free-flowing powder and has not clumped together, which could indicate moisture absorption.

  • Possible Cause 2: Incompatible solvent or reagents. The reactivity of the benzyl bromide group is high, and it can react with certain solvents or nucleophilic impurities.[1]

  • Solution 2: Review the chemical compatibility of all components in your reaction mixture. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.

Issue 3: During a reaction, a precipitate has formed unexpectedly.

  • Possible Cause: The product of the reaction may be insoluble in the reaction solvent at the given temperature. Alternatively, a side reaction may have occurred.

  • Solution: Analyze the precipitate to determine its identity. If it is the desired product, you may need to adjust the solvent system or reaction temperature. If it is an impurity, reaction conditions may need to be optimized to minimize side reactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅Br₃[1][4]
Molecular Weight 328.83 g/mol [1][4]
Appearance White to pale yellow crystalline powder[1]
Odor Pungent[1]
Melting Point 93-97 °C[5]
Boiling Point 316.5 °C at 760 mmHg[5]
Solubility Insoluble in water; soluble in toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate.[1]

Table 2: Storage and Handling Precautions

ParameterRecommendationReference
Storage Temperature Cool, dry place. "Flammables area" is also noted.[1][6]
Humidity Store in a dry environment; moisture sensitive.[1][3]
Light Store away from light; light sensitive.[1][3]
Ventilation Store and handle in a well-ventilated area.[1]
Personal Protective Equipment (PPE) Protective gloves, goggles, and masks.[1]

Experimental Protocols

General Protocol for Nucleophilic Substitution using this compound

This protocol describes a general procedure for reacting this compound with a nucleophile (e.g., an amine or alcohol).

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Reagent Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the flask at room temperature or a reduced temperature (e.g., 0 °C) if the reaction is highly exothermic.

  • Reaction: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) two to three times.

  • Drying and Concentration: Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure product.

Mandatory Visualization

experimental_workflow Experimental Workflow: Nucleophilic Substitution prep 1. Preparation: Dissolve nucleophile in anhydrous solvent under inert gas. add 2. Reagent Addition: Slowly add 3,5-Dibromobenzyl bromide solution. prep->add react 3. Reaction: Stir and monitor progress (TLC/LC-MS). add->react workup 4. Work-up: Quench reaction and separate layers. react->workup extract 5. Extraction: Extract aqueous layer with organic solvent. workup->extract dry 6. Drying & Concentration: Combine organic layers, dry, and concentrate. extract->dry purify 7. Purification: Purify crude product (chromatography/recrystallization). dry->purify product Pure Product purify->product

Caption: A generalized workflow for a nucleophilic substitution reaction.

incompatibility_diagram Incompatible Materials with this compound main_compound 3,5-Dibromobenzyl Bromide oxidants Strong Oxidizing Agents main_compound->oxidants Violent reactions possible bases Strong Bases main_compound->bases Violent reactions possible amines Amines main_compound->amines Nucleophilic substitution alcohols Alcohols main_compound->alcohols Risk of toxic gas formation water Water/Moisture main_compound->water Hydrolysis, forms HBr metals Metals main_compound->metals Risk of toxic gas formation

References

troubleshooting failed reactions involving 3,5-Dibromobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dibromobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity considerations for this compound?

A1: this compound possesses two distinct reactive sites: the highly reactive benzylic bromide and the less reactive aryl bromides. The benzylic bromide (-CH₂Br) is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. The two bromine atoms on the aromatic ring are significantly less reactive towards nucleophilic substitution but can readily participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] The electron-withdrawing nature of the bromine atoms on the ring can influence the reactivity of the benzylic position.

Q2: I am observing a complex mixture of products in my reaction. What are the likely side reactions?

A2: The formation of multiple products can arise from several side reactions:

  • Over-alkylation: With amine nucleophiles, di- or even tri-alkylation can occur, especially if the product amine is more nucleophilic than the starting amine.

  • Elimination: In the presence of strong, non-nucleophilic bases, elimination of HBr from the benzylic position can lead to the formation of a stilbene-type dimer.[1]

  • Reaction at Aryl Bromides: Under harsh conditions or with certain catalysts, the aryl bromides may react, leading to a mixture of mono- and di-substituted products.

  • Homocoupling: In cross-coupling reactions, homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction.

Q3: How can I effectively purify my product from unreacted this compound and other impurities?

A3: Purification strategies depend on the properties of your desired product.

  • Column Chromatography: This is a very effective method for separating the product from unreacted starting material and non-polar byproducts. A silica gel column with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is commonly used.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Acid-Base Extraction: If your product contains a basic (e.g., amine) or acidic functional group, you can use acid-base extraction to separate it from neutral impurities like the starting material.

  • Washing with a Scavenger Resin: Resins functionalized with nucleophiles (e.g., thiols) can be used to "scavenge" and remove unreacted benzyl bromide from the reaction mixture.

Troubleshooting Guides

Nucleophilic Substitution Reactions (e.g., with Amines, Alcohols)
Problem Potential Cause Suggested Solution
Low or No Conversion 1. Poor Nucleophile: The nucleophile is not strong enough to displace the bromide. 2. Steric Hindrance: The nucleophile is too bulky. 3. Low Reaction Temperature: The reaction is too slow at the current temperature. 4. Inadequate Solvent: The solvent is not suitable for an Sₙ2 reaction (e.g., protic solvent).1. Use a stronger nucleophile or a more reactive form (e.g., deprotonate an alcohol to the more nucleophilic alkoxide with a base like NaH or K₂CO₃). 2. Consider a less hindered nucleophile if possible. 3. Increase the reaction temperature. Monitor for side reactions. 4. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to accelerate the Sₙ2 reaction.
Formation of Multiple Products (Over-alkylation) Excess of this compound or reactive product: The initial product is reacting further with the starting material.1. Use a slight excess of the nucleophile. 2. Add the this compound slowly to the reaction mixture containing the nucleophile to maintain a low concentration of the electrophile. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Product Decomposition Harsh reaction conditions: High temperatures or strong bases can lead to degradation.1. Use milder reaction conditions. Consider a weaker base or lower temperature. 2. Protect sensitive functional groups on your nucleophile if necessary.
Suzuki Cross-Coupling Reactions
Problem Potential Cause Suggested Solution
Low Yield 1. Inactive Catalyst: The palladium catalyst is not active. 2. Inappropriate Base or Solvent: The base is not strong enough, or the solvent system is not optimal. 3. Poor Quality Boronic Acid: The boronic acid has decomposed. 4. Reaction at only one aryl bromide position. 1. Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene/water, dioxane/water, DMF). 3. Use fresh, high-purity boronic acid. 4. To achieve disubstitution, use a higher equivalent of boronic acid and catalyst, and potentially a higher reaction temperature and longer reaction time.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. 2. Maintain a strict inert atmosphere throughout the reaction.
No Reaction at the Aryl Bromide Positions Reaction conditions are too mild. The C(sp²)-Br bond is stronger than the C(sp³)-Br bond.1. Increase the reaction temperature. 2. Use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3,5-dibromoaniline

This protocol describes the reaction of this compound with a primary amine.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a round-bottom flask, add this compound and acetonitrile.

  • Add aniline and potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data:

NucleophileProductYield (%)Reaction Time (h)
AnilineN-(3,5-Dibromobenzyl)aniline~85-95%12-24
Morpholine4-(3,5-Dibromobenzyl)morpholine~90-98%12-24
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details the Suzuki-Miyaura cross-coupling reaction at one of the aryl bromide positions.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound, phenylboronic acid, and potassium carbonate in the toluene/water solvent mixture.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium(II) acetate and triphenylphosphine catalyst system.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

Arylboronic AcidProductYield (%)Reaction Time (h)
Phenylboronic acid3-Bromo-5-phenylbenzyl bromide~70-85%12-24
4-Methoxyphenylboronic acid3-Bromo-5-(4-methoxyphenyl)benzyl bromide~75-90%12-24

Visualizations

G Troubleshooting Logic for Low Yield in Nucleophilic Substitution start Low or No Conversion Observed check_reagents Check Reagent Quality (Nucleophile, Solvent, Starting Material) start->check_reagents reagents_ok Reagents are High Purity check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Appear Appropriate check_conditions->conditions_ok reagents_ok->check_conditions Yes failure Still Low Yield reagents_ok->failure No, Impure stronger_nucleophile Use a Stronger Nucleophile (e.g., alkoxide instead of alcohol) conditions_ok->stronger_nucleophile Yes conditions_ok->failure No, Incorrect increase_temp Increase Reaction Temperature change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) increase_temp->change_solvent monitor_reaction Monitor Reaction Progress (TLC, LC-MS) change_solvent->monitor_reaction stronger_nucleophile->increase_temp success Improved Yield monitor_reaction->success monitor_reaction->failure

Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.

G Experimental Workflow for Suzuki Coupling start Start reagents Combine this compound, Boronic Acid, and Base in Solvent start->reagents degas Degas the Reaction Mixture reagents->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat Reaction Mixture (e.g., 90-100 °C) add_catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for a Suzuki coupling reaction.

References

preventing decomposition of 3,5-Dibromobenzyl bromide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,5-Dibromobenzyl bromide during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the common method of free-radical bromination of 3,5-dibromotoluene (Wohl-Ziegler reaction).

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Decomposition of the product during reaction or workup. 3. Sub-optimal reaction conditions.1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Maintain a low concentration of bromine during the reaction. Use N-bromosuccinimide (NBS) as the bromine source.[1][2] Avoid high temperatures and prolonged reaction times. 3. Optimize the molar ratio of reactants, initiator concentration, and reaction temperature.
Formation of Multiple Brominated Byproducts 1. Over-bromination: Formation of 3,5-dibromobenzal bromide (dibrominated at the benzylic position). 2. Aromatic Bromination: Bromination on the benzene ring.1. Use a stoichiometric amount of NBS. Continuous or portion-wise addition of NBS can help maintain a low bromine concentration and minimize over-bromination.[3] 2. Use a non-polar solvent like carbon tetrachloride or cyclohexane. Avoid protic or highly polar solvents which can promote ionic reactions. Ensure the reaction is carried out in the absence of Lewis acids.
Presence of 3,5-Dibromobenzyl alcohol as an Impurity Hydrolysis: The product is sensitive to moisture and can hydrolyze to the corresponding alcohol, especially during aqueous workup.[4]1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Minimize the duration of the aqueous workup and use cold water. 4. If possible, use a non-aqueous workup.
Formation of 3,5-Dibromobenzaldehyde as an Impurity Oxidation: The product can be oxidized to the corresponding aldehyde, particularly if exposed to air and light for extended periods.1. Store the crude and purified product under an inert atmosphere. 2. Protect the reaction and the product from light. 3. Use freshly purified solvents to remove any oxidizing impurities.
Reaction Fails to Initiate or Proceeds Slowly 1. Inactive radical initiator. 2. Insufficient energy input (heat or light). 3. Presence of radical inhibitors.1. Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). 2. Ensure the reaction is heated to the appropriate temperature for the chosen initiator, or provide sufficient UV irradiation. 3. Purify the starting material (3,5-dibromotoluene) and solvent to remove any potential inhibitors.
Product Decomposes During Purification 1. Thermal Decomposition: The product may be unstable at elevated temperatures during distillation. 2. Hydrolysis on Silica Gel: The acidic nature of silica gel can promote hydrolysis during column chromatography.1. Purify by recrystallization from a suitable solvent (e.g., hexane, heptane) if possible. This is often the preferred method for solid products. 2. If column chromatography is necessary, use a non-polar eluent and consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.
Product Discolors (turns yellow/brown) Upon Storage Decomposition: Exposure to air, light, and moisture can lead to the formation of colored impurities over time.[4]1. Store the purified this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[4] 2. Store in a cool, dark place, preferably in a refrigerator or freezer. 3. For long-term storage, consider dissolving the product in a dry, non-polar solvent and storing the solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Wohl-Ziegler reaction, which involves the free-radical bromination of 3,5-dibromotoluene at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator.[2][5][6]

Q2: What are the primary decomposition pathways for this compound?

A2: The primary decomposition pathways are:

  • Hydrolysis: Reaction with water to form 3,5-dibromobenzyl alcohol. This is a common issue, especially during aqueous workup procedures.[4]

  • Oxidation: Conversion to 3,5-dibromobenzaldehyde, which can be promoted by exposure to air and light.

  • Nucleophilic Substitution: As a reactive benzyl bromide, it can react with various nucleophiles. This is the basis of its utility in synthesis but can be a decomposition pathway if unintended nucleophiles are present.[4]

Q3: How can I minimize the formation of the over-brominated byproduct, 3,5-dibromobenzal bromide?

A3: The key is to maintain a low concentration of molecular bromine throughout the reaction. This can be achieved by:

  • Using N-bromosuccinimide (NBS) as the brominating agent, which generates bromine in situ at a low and controlled rate.[1][6]

  • Using a stoichiometric amount of NBS relative to the 3,5-dibromotoluene.

  • Adding the NBS portion-wise or as a slurry over the course of the reaction.[3]

Q4: What are the ideal storage conditions for this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation and hydrolysis from atmospheric moisture.[4]

  • Low Temperature: Keep in a cool environment, such as a refrigerator or freezer.

  • Protection from Light: Store in an amber or opaque container to prevent photochemical decomposition.[4]

  • Dry Conditions: Ensure the container is tightly sealed to prevent moisture ingress.[4]

Q5: Can I purify this compound by distillation?

A5: While distillation is a common purification technique, it may not be ideal for this compound due to its potential for thermal decomposition at elevated temperatures. Recrystallization from a non-polar solvent like hexane or heptane is generally a safer and more effective method for this solid compound.

Experimental Protocols

Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 3,5-Dibromotoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene (1.0 eq) in anhydrous carbon tetrachloride or cyclohexane.

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen). The reaction can also be initiated by UV irradiation.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and the lighter succinimide is floating on the surface of the reaction mixture.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with cold water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from hexane.

Visualizations

Decomposition_Pathways This compound This compound 3,5-Dibromobenzyl alcohol 3,5-Dibromobenzyl alcohol This compound->3,5-Dibromobenzyl alcohol Hydrolysis (H₂O) 3,5-Dibromobenzaldehyde 3,5-Dibromobenzaldehyde This compound->3,5-Dibromobenzaldehyde Oxidation (O₂, light) Over-bromination Products Over-bromination Products This compound->Over-bromination Products Excess Br₂ Aromatic Bromination Products Aromatic Bromination Products 3,5-Dibromotoluene 3,5-Dibromotoluene 3,5-Dibromotoluene->this compound Wohl-Ziegler Bromination (NBS) 3,5-Dibromotoluene->Aromatic Bromination Products Ionic Conditions

Caption: Decomposition pathways of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Storage Start Start Reactants 3,5-Dibromotoluene NBS, Initiator Solvent Start->Reactants Reaction Reflux / UV Irradiation Reactants->Reaction Cooling Cool to RT Reaction->Cooling Filtration Filter Succinimide Cooling->Filtration Washing Aqueous Wash Filtration->Washing Drying Dry Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Recrystallization Recrystallize from Hexane Concentration->Recrystallization Storage Store under Inert Gas Cool, Dark, Dry Recrystallization->Storage

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Scale-Up Synthesis of 3,5-Dibromobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 3,5-Dibromobenzyl bromide and its derivatives. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to address common challenges encountered during laboratory and industrial-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient radical initiation. 4. Degradation of the product during workup.1. Monitor the reaction by TLC or GC to ensure completion. Consider extending the reaction time. 2. Optimize the reaction temperature. For radical brominations, temperatures are typically between 60-80°C. 3. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and used in the correct molar ratio. For photochemical initiation, ensure the light source is of appropriate wavelength and intensity. 4. Avoid high temperatures during solvent removal and purification. Use milder workup conditions where possible.
High Levels of Dibrominated (3,5-Dibromobenzal Bromide) and Tribrominated By-products 1. Over-bromination due to high local concentration of the brominating agent. 2. Extended reaction time after consumption of the starting material. 3. Use of an excessive amount of brominating agent.1. Use a controlled addition of the brominating agent (e.g., N-bromosuccinimide - NBS) over time to maintain a low concentration. Continuous flow reactors are particularly effective for this. 2. Carefully monitor the reaction progress and stop the reaction once the starting material (3,5-dibromotoluene) is consumed. 3. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent.[1]
Formation of Ring-Brominated Impurities 1. Presence of Lewis acid catalysts. 2. Use of elemental bromine without a radical initiator, which can favor electrophilic aromatic substitution.1. Ensure all glassware is free of acidic residues. Some catalysts used for other reactions can promote ring bromination.[2] 2. When using Br₂, ensure a radical initiator or light source is used to promote benzylic bromination over aromatic bromination.
Difficulties in Product Purification 1. Co-crystallization of the product with dibrominated by-products. 2. Oily product that is difficult to crystallize. 3. Thermal instability of the product during distillation.1. Employ a multi-step purification process: first, a wash with a non-polar solvent to remove some impurities, followed by recrystallization from a mixed solvent system (e.g., ethyl acetate/hexane, chloroform/methanol).[3] 2. If the product is an oil, consider converting a small sample to a solid derivative for characterization. For purification, column chromatography may be necessary, although it can be challenging on a large scale.[4] 3. Avoid high-temperature distillation. Vacuum distillation can be an option if the product is sufficiently stable.[4] For larger scales, crystallization is the preferred method of purification.[3][5]
Reaction Stalls or Does Not Initiate 1. Inactive radical initiator. 2. Presence of radical inhibitors in the starting materials or solvent. 3. Insufficient energy for initiation (e.g., low temperature or inadequate light source).1. Use a fresh batch of radical initiator. 2. Ensure high-purity, peroxide-free solvents and starting materials. 3. Increase the reaction temperature or use a more intense light source for photochemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common laboratory method is the radical bromination of 3,5-dibromotoluene using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride (though less favored now due to toxicity), acetonitrile, or cyclohexane.[6] The reaction is typically initiated by heat or UV light.

Q2: What are the main challenges in scaling up this synthesis?

A2: The primary challenges during scale-up include:

  • Selectivity: Controlling the reaction to favor the mono-brominated product over di- and tri-brominated by-products is crucial and becomes more difficult at larger scales.[7]

  • Heat Management: The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of side products.

  • Safety: Handling large quantities of bromine or brominating agents is hazardous. These substances are corrosive and toxic.[8][9] Hydrogen bromide (HBr) gas is also evolved as a by-product, which needs to be scrubbed.

  • Purification: Isolating the pure product from by-products and unreacted starting material can be challenging on a large scale, often requiring optimized crystallization procedures.[3]

Q3: What are the advantages of using a continuous flow reactor for this synthesis?

A3: Continuous flow reactors offer several advantages for benzylic brominations:

  • Improved Safety: The small reaction volume at any given time minimizes the risk of runaway reactions. Hazardous reagents can be generated in-situ and used immediately.[10][11]

  • Enhanced Selectivity: Precise control over reaction time, temperature, and stoichiometry leads to higher selectivity for the desired mono-brominated product.[1]

  • Scalability: Scaling up production is a matter of running the reactor for a longer duration, which is more straightforward than increasing the size of a batch reactor.[1]

  • Efficiency: They often allow for higher throughput and can reduce solvent usage, leading to a lower process mass intensity (PMI).[10]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative data on the relative amounts of starting material, product, and by-products. This is a common method for purity assessment in industrial settings.[3]

  • High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis, particularly for less volatile derivatives.

Q5: What are the key safety precautions to take during the scale-up synthesis?

A5: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations involving bromine, respiratory protection may be necessary.[9]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood or a dedicated, contained environment to avoid inhalation of corrosive HBr gas and brominating agent vapors.[4]

  • Scrubbing System: Use a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HBr gas produced during the reaction.

  • Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate spill kits readily available. Ensure a plan is in place for handling accidental releases.[9]

Quantitative Data Presentation

The following tables summarize typical reaction parameters and outcomes for benzylic bromination reactions. Note that optimal conditions for this compound should be determined experimentally.

Table 1: Comparison of Brominating Agents for Benzylic Bromination

Brominating Agent Typical Substrate Solvent Initiator Temperature (°C) Time (h) Yield (%) Key Advantages/Disadvantages
N-Bromosuccinimide (NBS)Toluene derivativesAcetonitrileLight (CFL)20-600.2-180-95[1]Advantages: Solid, easy to handle, high selectivity. Disadvantages: Can be costly for large scale, succinimide by-product to be removed.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Toluene derivativesDichloromethaneZrCl₄Reflux2~90[2]Advantages: Cost-effective, two bromine atoms per molecule, reduced imide by-products.[2] Disadvantages: Requires a catalyst for high selectivity.
Elemental Bromine (Br₂)p-BromotolueneNone (neat) or o-dichlorobenzeneHeat120-1603-5~60 (after recrystallization)[3][12]Advantages: Low cost. Disadvantages: Highly corrosive and hazardous to handle, can lead to more side products without careful control.

Table 2: Recrystallization Solvents for Purification of Bromobenzyl Bromides

Compound Solvent System Purity Achieved Reference
p-Bromobenzyl bromideMethanol (50%) + Chloroform (25%) + Ethyl Acetate (25%)98.4%[5]
p-Bromobenzyl bromideEthyl acetate + Chloroform + Methanol>99%[3]
p-Bromobenzyl bromideEthyl acetate + Chloroform + Ether>99%[3]
p-Bromobenzyl bromideChloroform + Methanol + Acetone>99%[3]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Radical Bromination

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale, with considerations for scale-up.

Materials:

  • 3,5-Dibromotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Hexane

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dibromotoluene (1.0 eq) and anhydrous acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the mixture.

  • Initiation: Add a catalytic amount of AIBN (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-4 hours.

  • Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The succinimide by-product will precipitate. Filter the solid and wash it with a small amount of cold acetonitrile.

  • Workup - Quenching and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine species), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethyl acetate/hexane mixture, to yield pure this compound as a white to pale yellow solid.[8]

Visualizations

Diagram 1: General Synthesis Workflow

This diagram illustrates the overall process from the starting material to the final purified product.

G cluster_0 Reaction Stage cluster_1 Workup & Purification 3_5_Dibromotoluene 3,5-Dibromotoluene Reaction Benzylic Bromination (Reflux) 3_5_Dibromotoluene->Reaction NBS_AIBN NBS, AIBN Acetonitrile NBS_AIBN->Reaction Filtration Cool & Filter (Remove Succinimide) Reaction->Filtration Extraction Aqueous Wash (NaHCO3, Na2S2O3) Filtration->Extraction Drying Dry & Concentrate Extraction->Drying Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Drying->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical flow for troubleshooting low product yield in the benzylic bromination reaction.

G start Low Yield of This compound check_sm Starting material (SM) consumed? (Check TLC/GC) start->check_sm sm_present Significant SM remains check_sm->sm_present No sm_consumed SM Consumed check_sm->sm_consumed Yes incomplete_rxn Incomplete Reaction extend_time Action: Extend reaction time or increase temperature. incomplete_rxn->extend_time check_initiator Action: Check initiator activity. Use fresh AIBN. incomplete_rxn->check_initiator sm_present->incomplete_rxn check_impurities High level of by-products? sm_consumed->check_impurities over_bromination Over-bromination likely. Action: Control NBS addition rate or reduce stoichiometry. check_impurities->over_bromination Yes degradation Product degradation likely. Action: Check workup conditions (avoid high temp, strong base). check_impurities->degradation No

Caption: Troubleshooting guide for low yield in benzylic bromination.

Diagram 3: Simplified VEGFR Signaling Pathway

Derivatives of this compound are often used to synthesize kinase inhibitors. This diagram shows a simplified Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target in cancer therapy.[13][14]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Phosphorylates PI3K PI3K VEGFR->PI3K Phosphorylates RAF RAF PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF Ligand VEGF->VEGFR Binds & Dimerizes Inhibitor Kinase Inhibitor (Derived from 3,5-DBBB) Inhibitor->VEGFR Inhibits Phosphorylation

Caption: Simplified VEGFR signaling pathway and the action of a kinase inhibitor.

References

managing lachrymatory effects of 3,5-Dibromobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory and hazardous effects of 3,5-Dibromobenzyl bromide during laboratory experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues and questions that may arise during the handling and use of this compound.

FAQs: General Handling and Safety

  • What are the primary hazards of this compound? this compound is a lachrymatory agent, meaning it causes tearing and irritation to the eyes.[1] It is also corrosive and can cause severe skin burns and eye damage.[2][3] Inhalation of its dust or vapor can irritate the respiratory tract, leading to coughing and chest tightness.[2]

  • What personal protective equipment (PPE) is required when handling this compound? A comprehensive PPE strategy is mandatory. This includes chemical splash goggles and a face shield, a lab coat, and chemical-resistant gloves.[4] For handling outside of a certified chemical fume hood or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] Double gloving is recommended.[4]

  • How should this compound be stored? Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[2][4] The storage area should be designated for corrosive materials.[4]

Troubleshooting: During Experimental Use

  • I can smell a pungent odor while working with this compound in the fume hood. What should I do? A pungent odor indicates potential exposure. Immediately ensure the fume hood sash is at the proper height. If the odor persists, stop your work, secure the reaction, and move to a safe location. Alert your supervisor or safety officer. You may need to evacuate the immediate area. Do not re-enter until the area has been assessed and deemed safe.

  • My eyes have started to tear up and sting while setting up my reaction. What is the immediate first aid? Move away from the source of exposure immediately. Proceed to the nearest emergency eyewash station and flush your eyes with copious amounts of water for at least 15 minutes, holding your eyelids open.[5][6][7] Remove contact lenses if you are wearing them.[6][7] Seek immediate medical attention after flushing.

  • I accidentally spilled a small amount of this compound powder on my gloved hand. What is the correct procedure? Immediately remove the contaminated glove using the proper technique to avoid skin contact. Wash your hands thoroughly with soap and water. If any powder came into contact with your skin, wash the affected area for at least 15 minutes and seek medical advice.[8] Dispose of the contaminated glove as hazardous waste.[4]

  • There has been a small spill of this compound powder inside the chemical fume hood. How do I clean it up? Ensure you are wearing the appropriate PPE, including double gloves, goggles, a face shield, and a lab coat. Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[9] Carefully sweep up the mixture and place it in a sealed, labeled container for hazardous waste disposal.[2][9] Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₅Br₃[2]
Molecular Weight 328.83 g/mol [2]
Appearance White to pale yellow crystalline powder with a pungent odor.[2]
Melting Point 93-97 °C
Boiling Point 316.5°C at 760 mmHg
Solubility Insoluble in water; soluble in organic solvents like toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate.[2]
Occupational Exposure Limits (OELs) No specific OELs have been established. Handle as a potent lachrymator and corrosive agent with stringent engineering controls to minimize exposure.
Recommended Glove Types Chemical-resistant gloves such as Butyl rubber or Viton® are recommended. Always consult the glove manufacturer's specific chemical resistance data.[4]

Experimental Protocols

Protocol for Safe Handling and Use of this compound

  • Preparation and PPE:

    • Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS).

    • Work exclusively in a certified chemical fume hood with the sash at the lowest practical height.

    • Don the required PPE: chemical splash goggles, face shield, lab coat, and double-layered chemical-resistant gloves (e.g., Butyl rubber or Viton®).

  • Weighing and Dispensing:

    • Weigh the solid this compound in a tared, sealed container within the fume hood to prevent dust inhalation.

    • Alternatively, use a containment system such as a glove bag or a balance with a draft shield inside the fume hood.

    • Use dedicated spatulas and weighing boats. Decontaminate them with a suitable solvent after use.

  • Reaction Setup:

    • Set up your reaction apparatus within the fume hood, ensuring all joints are properly sealed.

    • If the reaction is to be heated, use a well-controlled heating mantle and a condenser to prevent the escape of volatile materials.

    • Add the this compound to the reaction vessel slowly and carefully.

  • Reaction Work-up and Product Isolation:

    • Quench the reaction carefully in the fume hood. Be aware of any potential exothermic reactions.

    • Perform all extractions and solvent removal steps within the fume hood.

  • Waste Disposal:

    • All solid and liquid waste contaminated with this compound must be collected in a designated, labeled hazardous waste container.[4]

    • Contaminated PPE, weighing papers, and cleaning materials must also be disposed of as hazardous waste.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent, followed by soap and water.[10]

    • Dispose of all cleaning materials as hazardous waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup prep 1. Review SDS & Prepare Work Area ppe 2. Don Full PPE weigh 3. Weigh Compound ppe->weigh react 4. Set Up & Run Reaction workup 5. Work-up & Isolate Product waste 6. Dispose of Hazardous Waste workup->waste decon 7. Decontaminate Surfaces & Equipment

Caption: Standard workflow for handling this compound.

emergency_response cluster_personal_exposure Personal Exposure cluster_spill_response Spill Containment spill Spill or Exposure Occurs evacuate_self 1a. Evacuate Immediate Area spill->evacuate_self alert 1b. Alert Others & Supervisor spill->alert first_aid 2a. Administer First Aid (Eyewash/Shower) evacuate_self->first_aid medical 3a. Seek Medical Attention first_aid->medical secure 2b. Secure Area (if safe) alert->secure cleanup 3b. Spill Cleanup (trained personnel only) secure->cleanup

Caption: Emergency response plan for spills or personal exposure.

References

Technical Support Center: Work-up Procedures for Reactions Containing 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider during a reaction work-up?

A1: this compound is a white to pale yellow crystalline powder with a pungent odor.[1] It is insoluble in water but soluble in common organic solvents like toluene, chloroform, dichloromethane, diethyl ether, and ethyl acetate.[1] Its high reactivity is due to the benzyl bromide functional group.[1] It is sensitive to air and humidity, which can lead to hydrolysis.[1] Additionally, it is classified as a corrosive substance that can cause severe skin burns and eye damage, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]

Q2: What is a standard quenching and extractive work-up procedure for a reaction involving this compound?

A2: A typical work-up involves quenching the reaction mixture, followed by extraction to separate the desired product from water-soluble impurities. The organic layer is then washed, dried, and concentrated. For instance, after a reaction, the mixture can be diluted with an organic solvent like ethyl acetate or diethyl ether. This is followed by washing with an aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, and then with brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer.[3] The organic layer is subsequently dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q3: How can I remove unreacted this compound from my crude product?

A3: Unreacted this compound can often be removed through several methods:

  • Aqueous Washes: If the product has different solubility properties, washing the organic layer with a suitable aqueous solution can help.

  • Scavenger Resins or Reagents: Adding a scavenger, such as triethylamine, can convert the excess benzyl bromide into a water-soluble quaternary ammonium salt, which can then be removed by aqueous extraction.[3]

  • Column Chromatography: This is a very effective method for separating the product from unreacted this compound, especially if they have different polarities.[3]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Q4: What are common side products in reactions with this compound and how can I minimize their formation?

A4: A common side product is 3,5-dibromobenzyl alcohol, which forms from the hydrolysis of this compound. This can occur if there is moisture in the reaction or during the work-up.[1][4] To minimize its formation, ensure that all glassware is dry and use anhydrous solvents. Another potential side reaction is elimination, especially in the presence of a strong, sterically hindered base.[1]

Troubleshooting Guides

Issue 1: The crude product is an oil or discolored, even after removing the solvent.

Possible Cause Troubleshooting Steps
Residual Solvent Ensure the product is thoroughly dried under high vacuum.
Colored Impurities Consider treating the dissolved crude product with activated carbon before filtration.
Presence of Side Products Purify the product using column chromatography.

Issue 2: Difficulty in separating the product from unreacted this compound by column chromatography.

Possible Cause Troubleshooting Steps
Similar Polarity Optimize the solvent system for column chromatography. A non-polar solvent system (e.g., hexane/ethyl acetate) is a good starting point.[3]
Co-elution If the spots are very close on TLC, try a different solvent system or consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).

Issue 3: Low yield of the desired product.

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC to ensure it has gone to completion before starting the work-up.
Hydrolysis of Starting Material Use anhydrous conditions for the reaction.
Product Loss During Work-up Ensure thorough extraction of the aqueous layer with an organic solvent.

Data Presentation

Table 1: Illustrative Purification Strategies for a Hypothetical Product from a Reaction with this compound

Purification Method Conditions/Solvent System Expected Outcome Notes
Column Chromatography Silica gel, Hexane/Ethyl Acetate (9:1)Good separation of a non-polar product from polar impurities.Unreacted this compound is relatively non-polar.
Column Chromatography Silica gel, Dichloromethane/Methanol (98:2)Effective for more polar products.May require careful optimization to separate from polar side products.
Recrystallization Ethanol/WaterHigh purity crystalline product if impurities have different solubilities.Requires the product to be a solid at room temperature.
Preparative TLC Same solvent system as analytical TLCIsolation of a small amount of pure product for characterization.Not suitable for large-scale purification.

Note: The conditions provided are illustrative examples and should be optimized for each specific reaction product.

Experimental Protocols

Protocol 1: General Extractive Work-up
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water, saturated ammonium chloride, or saturated sodium bicarbonate).

  • Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Water or 1M HCl (if the reaction was basic).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acid).

    • Brine (to reduce the water content in the organic layer).

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system for column chromatography by running thin-layer chromatography (TLC) of the crude product. The ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow reaction Reaction with This compound workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product purification Purification (Column Chromatography or Recrystallization) crude_product->purification pure_product Pure Product purification->pure_product analysis Analysis (NMR, MS, etc.) pure_product->analysis troubleshooting_workflow start Crude Product Contains Impurities check_sm Is unreacted 3,5-Dibromobenzyl bromide present? start->check_sm yes_sm Yes check_sm->yes_sm Check TLC no_sm No check_sm->no_sm scavenge Consider using a scavenger (e.g., triethylamine) and re-extract yes_sm->scavenge chromatography_sm Optimize column chromatography (adjust solvent polarity) yes_sm->chromatography_sm check_side_products Are other side products present? (e.g., hydrolysis product) no_sm->check_side_products end Pure Product scavenge->end chromatography_sm->end yes_sp Yes check_side_products->yes_sp Check TLC/NMR no_sp No check_side_products->no_sp chromatography_sp Optimize column chromatography yes_sp->chromatography_sp recrystallize Attempt recrystallization yes_sp->recrystallize no_sp->end chromatography_sp->end recrystallize->end

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5-Dibromobenzyl Bromide and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical intermediates is paramount for efficient synthesis and process optimization. This guide provides an objective comparison of the reactivity of 3,5-dibromobenzyl bromide and its unsubstituted counterpart, benzyl bromide, supported by established chemical principles and a proposed experimental framework for direct comparison.

The reactivity of benzyl halides is significantly influenced by the electronic nature of substituents on the aromatic ring. In the case of this compound, the two bromine atoms act as electron-withdrawing groups, which has a profound effect on the reaction kinetics and mechanism compared to the unsubstituted benzyl bromide.[1] This difference in reactivity is critical in the context of nucleophilic substitution reactions, a cornerstone of many synthetic pathways in pharmaceutical and materials science.

Theoretical Underpinnings of Reactivity

The primary mode of reaction for benzyl halides is nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. The stability of the carbocation intermediate is a key factor in S(_N)1 reactions, while steric hindrance and the electrophilicity of the benzylic carbon are crucial for S(_N)2 pathways.[2][3][4]

  • Benzyl Bromide: The unsubstituted benzene ring in benzyl bromide provides moderate stabilization for a potential benzylic carbocation through resonance.[5] This allows it to react via both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions (nucleophile strength, solvent, etc.).

  • This compound: The two bromine atoms on the benzene ring are strongly electron-withdrawing due to their inductive effect. This destabilizes the formation of a positive charge on the benzylic carbon, making the formation of a carbocation intermediate less favorable. Consequently, this compound is expected to be less reactive in S(_N)1 reactions compared to benzyl bromide. Conversely, the electron-withdrawing nature of the bromine atoms increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This suggests that this compound may exhibit enhanced reactivity under S(_N)2 conditions.

Comparative Reactivity Data

CompoundExpected S(_N)1 ReactivityExpected S(_N)2 ReactivityKey Influencing Factors
Benzyl Bromide ModerateModerateResonance stabilization of the carbocation.
This compound LowHighInductive electron withdrawal by two bromine atoms destabilizes the carbocation and increases the electrophilicity of the benzylic carbon.[1]

Experimental Protocol for Reactivity Comparison

To empirically determine the relative reactivity, a competitive reaction experiment can be designed. This protocol is based on established methods for comparing the reactivity of alkyl halides.[10][11][12][13]

Objective: To determine the relative reactivity of this compound and benzyl bromide towards a common nucleophile under S(_N)2 conditions.

Materials:

  • This compound

  • Benzyl bromide

  • Sodium iodide

  • Acetone (anhydrous)

  • Internal standard (e.g., naphthalene)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare equimolar solutions of this compound and benzyl bromide in anhydrous acetone.

    • Prepare a solution of sodium iodide in anhydrous acetone.

    • Prepare a solution of the internal standard in anhydrous acetone.

  • Reaction Setup:

    • In a reaction vessel, combine equal volumes of the this compound and benzyl bromide solutions.

    • Add a known amount of the internal standard solution.

    • Initiate the reaction by adding the sodium iodide solution. The amount of sodium iodide should be less than the total molar amount of the benzyl bromides to ensure a competitive environment.

  • Reaction Monitoring and Analysis:

    • At specific time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a large volume of water.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the organic extract by GC-MS to determine the relative concentrations of the remaining this compound and benzyl bromide, as well as the corresponding iodide products.

  • Data Analysis:

    • Calculate the percentage of each reactant consumed over time.

    • The compound that is consumed more rapidly is the more reactive species under these conditions.

    • Relative rate constants can be determined by analyzing the kinetic data.

Visualizing the Reaction Pathway

The following diagram illustrates the general S(_N)2 reaction mechanism applicable to both benzyl bromide and its dibrominated derivative.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + Substrate (R-CH₂-Br) TS Transition State [Nu···CH₂(R)···Br]⁻ Reactants->TS Attack Products Product (R-CH₂-Nu) + Leaving Group (Br⁻) TS->Products Inversion of Stereochemistry

Caption: Generalized S(_N)2 reaction mechanism.

Logical Workflow for Reactivity Assessment

The process of comparing the reactivity of these two compounds follows a logical progression from theoretical understanding to experimental verification.

Reactivity_Comparison_Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification A Identify Substituent Effects (Electron-withdrawing Br atoms) B Predict Influence on Reaction Mechanism (Sₙ1 vs. Sₙ2) A->B C Formulate Reactivity Hypothesis B->C D Design Competitive Reaction C->D Guides Experiment Design E Execute Experiment & Collect Data D->E F Analyze Kinetic Results E->F G Comparative Reactivity Conclusion F->G Provides Empirical Evidence

References

Comparative Guide to Analytical Methods for Quantifying 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reagents and intermediates is paramount. 3,5-Dibromobenzyl bromide is a key building block in the synthesis of various pharmaceutical compounds and functional materials. This guide provides a comparative overview of suitable analytical methods for its quantification, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methods for structurally similar compounds, providing a strong foundation for developing and validating specific protocols for this compound.

Comparison of Analytical Methods

The two primary chromatographic techniques suitable for the quantification of this compound are GC-MS and HPLC with UV detection. Each method offers distinct advantages and is suited to different analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, ideal for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and the specificity of mass spectrometric detection allow for excellent separation from matrix components and unambiguous identification.

High-Performance Liquid Chromatography (HPLC) offers versatility and is particularly useful for less volatile or thermally labile compounds. While this compound is amenable to GC, HPLC provides an alternative that may be more readily available in some laboratories. Coupled with a UV detector, it can provide reliable quantification.

The following table summarizes the key performance parameters for these two methods, based on data from closely related benzyl bromide compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on partitioning between a mobile and stationary phase, detection by UV absorbance.
Limit of Detection (LOD) Estimated in the low ppm range (e.g., ~6.6 ppm for benzyl bromide).[1][2]Estimated in the low ppm range.
Limit of Quantification (LOQ) Estimated in the low to mid ppm range (e.g., ~19.9 ppm for benzyl bromide).[1][2]Estimated in the low to mid ppm range.
Linearity Excellent, with R² values typically >0.99.Good, with R² values typically >0.99.
Accuracy (% Recovery) High, typically within 95-105%.[1]High, typically within 95-105%.
Precision (%RSD) High, with RSD values typically <5%.[1]High, with RSD values typically <5%.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Moderate to high, with run times of 10-20 minutes.
Instrumentation Requires a Gas Chromatograph coupled to a Mass Spectrometer.Requires a High-Performance Liquid Chromatograph with a UV Detector.
Primary Advantages High specificity and sensitivity, definitive identification.Wide applicability, robust, common in analytical labs.
Primary Disadvantages Requires the analyte to be volatile and thermally stable.Potentially lower sensitivity and specificity than GC-MS.

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are adapted from established methods for similar compounds and should be validated for the specific matrix containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from a validated procedure for the determination of benzyl bromide.[1][2]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample matrix containing this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as cyclohexane or toluene.

  • Prepare a series of calibration standards of this compound in the same solvent, covering the expected concentration range of the samples.

2. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 10:1).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 328, 249, 170).

3. Data Analysis:

  • Quantify this compound by comparing the peak area of the target ion in the sample to the calibration curve generated from the standards.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a reverse-phase HPLC method for 4-bromobenzyl bromide.[3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample matrix containing this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis detector set to an appropriate wavelength for this compound (e.g., 220 nm).

3. Data Analysis:

  • Quantify this compound by comparing the peak area in the sample chromatogram to the calibration curve generated from the standards.

Visualizing the Workflow

To aid in understanding the analytical processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject standards Prepare Standards calibrate Generate Calibration Curve standards->calibrate separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM) ionize->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify calibrate->quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solutions dissolve->filter standards Prepare Standards calibrate Generate Calibration Curve standards->calibrate inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify calibrate->quantify

References

A Comparative Guide to the Spectroscopic Identification of 3,5-Dibromobenzyl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for products derived from three common reactions of 3,5-dibromobenzyl bromide: nucleophilic substitution with cyanide, Williamson ether synthesis, and a Grignard reaction. It also presents an alternative synthetic route for each target compound, offering a comprehensive overview for researchers engaged in organic synthesis and drug development. Detailed experimental protocols and spectroscopic data are provided to facilitate the identification and characterization of these compounds.

Nucleophilic Substitution: Synthesis of (3,5-Dibromophenyl)acetonitrile

The reaction of this compound with sodium cyanide provides a direct route to (3,5-dibromophenyl)acetonitrile, a valuable intermediate for the synthesis of various pharmaceuticals.

Primary Synthesis: From this compound

G start This compound product (3,5-Dibromophenyl)acetonitrile start->product Sₙ2 Reaction reagent NaCN, DMSO

Caption: Reaction of this compound with NaCN.

Alternative Synthesis: From 3,5-Dibromobenzaldehyde

An alternative pathway to (3,5-dibromophenyl)acetonitrile involves the conversion of 3,5-dibromobenzaldehyde to an oxime, followed by dehydration.

G start 3,5-Dibromobenzaldehyde intermediate 3,5-Dibromobenzaldehyde oxime start->intermediate Condensation reagent1 NH₂OH·HCl, Pyridine product (3,5-Dibromophenyl)acetonitrile intermediate->product Dehydration reagent2 Ac₂O, Δ

Caption: Alternative synthesis via 3,5-Dibromobenzaldehyde oxime.

Experimental Protocols

Protocol 1: Synthesis of (3,5-Dibromophenyl)acetonitrile from this compound

A solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is added dropwise to a stirred suspension of sodium cyanide (1.2 eq) in DMSO at room temperature. The reaction mixture is stirred for 12 hours, after which it is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of (3,5-Dibromophenyl)acetonitrile from 3,5-Dibromobenzaldehyde

Step 1: Synthesis of 3,5-Dibromobenzaldehyde oxime To a solution of 3,5-dibromobenzaldehyde (1.0 eq) in pyridine, hydroxylamine hydrochloride (1.5 eq) is added, and the mixture is stirred at room temperature for 3 hours. The reaction mixture is then poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield the oxime.

Step 2: Dehydration of 3,5-Dibromobenzaldehyde oxime The 3,5-dibromobenzaldehyde oxime (1.0 eq) is heated in acetic anhydride (5.0 eq) at reflux for 2 hours. The mixture is then cooled and poured into ice water. The precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give (3,5-dibromophenyl)acetonitrile.

Spectroscopic Data Comparison

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)MS (m/z)
(3,5-Dibromophenyl)acetonitrile 7.65 (t, J=1.6 Hz, 1H), 7.58 (d, J=1.6 Hz, 2H), 3.73 (s, 2H)137.5, 133.2, 131.0, 123.2, 117.1, 24.02255 (C≡N)275 (M+), 277 (M+2)+, 279 (M+4)+
3,5-Dibromobenzaldehyde oxime 8.11 (s, 1H), 7.80 (t, J=1.6 Hz, 1H), 7.65 (d, J=1.6 Hz, 2H)148.5, 138.2, 132.5, 129.8, 123.53300-3100 (O-H), 1605 (C=N)279 (M+), 281 (M+2)+, 283 (M+4)+

Williamson Ether Synthesis: Synthesis of 1,3-Dibromo-5-(ethoxymethyl)benzene

The Williamson ether synthesis offers a straightforward method for preparing ethers from an alkoxide and a primary alkyl halide. Here, we compare the synthesis of 1,3-dibromo-5-(ethoxymethyl)benzene from this compound with an alternative route.

Primary Synthesis: From this compound

G start This compound product 1,3-Dibromo-5-(ethoxymethyl)benzene start->product Sₙ2 Reaction reagent NaOEt, EtOH

Caption: Williamson ether synthesis of 1,3-dibromo-5-(ethoxymethyl)benzene.

Alternative Synthesis: Alkoxymercuration-Demercuration of 3,5-Dibromostyrene

An alternative approach involves the alkoxymercuration-demercuration of 3,5-dibromostyrene, which would need to be synthesized first, for instance, by a Wittig reaction on 3,5-dibromobenzaldehyde.

G start 3,5-Dibromostyrene product 1,3-Dibromo-5-(ethoxymethyl)benzene start->product reagent1 1. Hg(OAc)₂, EtOH reagent2 2. NaBH₄

Caption: Alternative synthesis via alkoxymercuration-demercuration.

Experimental Protocols

Protocol 3: Synthesis of 1,3-Dibromo-5-(ethoxymethyl)benzene

Sodium metal (1.1 eq) is dissolved in absolute ethanol under an inert atmosphere. To this solution of sodium ethoxide, this compound (1.0 eq) is added, and the mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by distillation under reduced pressure.

Protocol 4: Synthesis of 1,3-Dibromo-5-(ethoxymethyl)benzene via Alkoxymercuration-Demercuration

To a stirred solution of mercury(II) acetate (1.0 eq) in ethanol, 3,5-dibromostyrene (1.0 eq) is added. The mixture is stirred at room temperature for 1 hour. A solution of sodium borohydride (0.5 eq) in aqueous sodium hydroxide is then added dropwise. The mixture is stirred for another hour, and the metallic mercury is removed by filtration. The filtrate is extracted with diethyl ether, and the organic layer is washed with water, dried, and concentrated to give the crude ether, which is then purified.

Spectroscopic Data

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)MS (m/z)
1,3-Dibromo-5-(ethoxymethyl)benzene 7.55 (t, J=1.6 Hz, 1H), 7.38 (d, J=1.6 Hz, 2H), 4.49 (s, 2H), 3.55 (q, J=7.0 Hz, 2H), 1.25 (t, J=7.0 Hz, 3H)141.5, 132.1, 129.8, 123.0, 71.5, 66.2, 15.31105 (C-O-C)294 (M+), 296 (M+2)+, 298 (M+4)+

Grignard Reaction: Synthesis of 3,5-Dibromobenzyl Alcohol

The formation of a Grignard reagent from this compound and its subsequent reaction with an electrophile is a powerful C-C bond-forming strategy. Quenching the Grignard reagent with water or dilute acid yields 3,5-dibromobenzyl alcohol.

Primary Synthesis: From this compound

G start This compound intermediate 3,5-Dibromobenzylmagnesium bromide start->intermediate Grignard Formation reagent1 Mg, Et₂O product 3,5-Dibromobenzyl alcohol intermediate->product reagent2 1. H₂O reagent3 2. H₃O⁺ G start 3,5-Dibromobenzaldehyde product 3,5-Dibromobenzyl alcohol start->product Reduction reagent NaBH₄, MeOH

A Comparative Guide to Alternative Reagents for Benzylation Beyond 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a benzylating agent is crucial for the successful synthesis of complex molecules. While 3,5-Dibromobenzyl bromide has been a workhorse in this field, particularly in the construction of dendrimers and other macromolecules, a range of alternative reagents offer distinct advantages in terms of reactivity, selectivity, and compatibility with diverse functional groups. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data, to inform the rational selection of the optimal benzylating agent for your specific synthetic needs.

This guide will delve into the performance of several key alternatives, including other di-halogenated benzyl bromides and those with electron-withdrawing or -donating substituents. We will examine their reactivity profiles in the benzylation of common nucleophiles such as alcohols, phenols, amines, and thiols, presenting quantitative data where available to facilitate a direct comparison.

Understanding the Reactivity Landscape of Benzylating Agents

The reactivity of benzyl halides in nucleophilic substitution reactions is governed by a delicate interplay of electronic and steric factors. The stability of the benzylic carbocation intermediate in SN1 reactions and the accessibility of the benzylic carbon in SN2 reactions are key determinants of reaction rates.[1][2] Substituents on the aromatic ring can significantly modulate these factors.

Electron-withdrawing groups, such as halogens or trifluoromethyl groups, decrease the electron density of the benzene ring. This can have a dual effect: while they may slightly destabilize a developing positive charge in an SN1 transition state, they also make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack in an SN2 pathway. Conversely, electron-donating groups can accelerate SN1 reactions by stabilizing the benzylic carbocation.

Head-to-Head Comparison of Benzylating Agents

3,5-Dichlorobenzyl Halides

3,5-Dichlorobenzyl chloride and bromide are close structural analogs of this compound. The difference in the halogen substituent (chlorine vs. bromine) influences the reactivity of the benzylic C-X bond. Generally, the C-Br bond is weaker than the C-Cl bond, making benzyl bromides more reactive than the corresponding benzyl chlorides.[3] This suggests that 3,5-Dichlorobenzyl bromide would be a slightly less reactive, but potentially more selective, alternative to its dibromo counterpart.

Table 1: Comparison of Reactivity in Benzylation of Arenes [4]

Benzylating AgentSubstrateProduct Yield (%)
4-Chlorobenzyl bromideMesitylene57
4-Bromobenzyl bromideMesitylene51

Note: This data provides a general trend for mono-substituted benzyl halides and suggests that the nature of the halogen on the benzene ring can influence reactivity.

3,5-Bis(trifluoromethyl)benzyl Bromide

The presence of two strongly electron-withdrawing trifluoromethyl groups at the 3 and 5 positions makes the benzylic carbon of 3,5-Bis(trifluoromethyl)benzyl bromide highly electrophilic.[4][5] This enhanced electrophilicity can lead to faster reaction rates in SN2 reactions compared to this compound. This reagent is particularly useful for benzylating less reactive nucleophiles.

Table 2: Physical Properties of 3,5-Bis(trifluoromethyl)benzyl Bromide [5]

PropertyValue
Molecular FormulaC₉H₅BrF₆
Molecular Weight307.03 g/mol
Density1.675 g/mL at 25 °C
Refractive Indexn20/D 1.445
Benzyl Halides with Electron-Donating Groups

In contrast to the electron-deficient systems, benzyl halides with electron-donating groups, such as methyl groups, can also be valuable alternatives. For instance, 3,5-Dimethylbenzyl bromide features two methyl groups that can stabilize a developing positive charge at the benzylic position, potentially favoring an SN1 pathway, especially with weaker nucleophiles.[6]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility and for adapting these methods to new substrates. Below are representative protocols for benzylation reactions using some of the discussed reagents.

General Protocol for Williamson Ether Synthesis[8][9]

This protocol is a standard method for the O-benzylation of alcohols and phenols.

Workflow for Williamson Ether Synthesis

Figure 1: General workflow for Williamson ether synthesis.

Materials:

  • Alcohol or phenol (1.0 equiv)

  • Sodium hydride (1.1 - 1.5 equiv, 60% dispersion in mineral oil)

  • Benzylating agent (e.g., 3,5-Dichlorobenzyl bromide, 1.1 - 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol or phenol in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the benzylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Benzylation of Amines

Workflow for N-Benzylation of Amines

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Nucleophilic_Attack Nucleophilic Attack on Benzylating Agent Amine->Nucleophilic_Attack Base Base (e.g., K₂CO₃, Et₃N) Base->Nucleophilic_Attack Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Nucleophilic_Attack Filtration Filtration (if applicable) Nucleophilic_Attack->Filtration Extraction Extraction Filtration->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Benzylated Amine Purification->Product Benzylating Agent Benzylating Agent Benzylating Agent->Nucleophilic_Attack

Figure 2: General workflow for the N-benzylation of amines.

Materials:

  • Amine (1.0 equiv)

  • Potassium carbonate or Triethylamine (2.0 - 3.0 equiv)

  • Benzylating agent (e.g., 3,5-Bis(trifluoromethyl)benzyl bromide, 1.0 - 1.2 equiv)

  • Acetonitrile or DMF

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the amine in acetonitrile, add the base (potassium carbonate or triethylamine).

  • Add the benzylating agent to the mixture.

  • Stir the reaction at room temperature or heat as necessary until the starting amine is consumed (monitor by TLC).

  • If a solid precipitate forms, filter the reaction mixture.

  • Partition the filtrate between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Dendrimer Synthesis

3,5-Disubstituted benzyl bromides are pivotal building blocks in the convergent and divergent synthesis of dendrimers, providing a rigid and well-defined branching unit. The choice of substituents on the benzyl bromide can influence the properties of the resulting dendrimer. For example, the use of this compound allows for further functionalization at the bromine positions in subsequent steps.[7]

Convergent Dendrimer Synthesis Workflow

cluster_dendron Dendron Synthesis cluster_core Core Coupling G0 Generation 0 (e.g., 3,5-Dihydroxybenzyl alcohol) Benzylation_G1 Benzylation with 3,5-Dihalo-benzyl bromide G0->Benzylation_G1 G1 Generation 1 Dendron Benzylation_G1->G1 Deprotection_G1 Deprotection G1->Deprotection_G1 Activated_G1 Activated G1 Dendron Deprotection_G1->Activated_G1 Benzylation_G2 Benzylation Activated_G1->Benzylation_G2 G2 Generation 2 Dendron Benzylation_G2->G2 Coupling Coupling with Final Generation Dendron G2->Coupling Core Multifunctional Core Core->Coupling Dendrimer Dendrimer Coupling->Dendrimer

Figure 3: Simplified workflow for convergent dendrimer synthesis.

Conclusion

The selection of a benzylating agent extends beyond simple reactivity considerations. Factors such as the nature of the nucleophile, the desired level of selectivity, the presence of other functional groups, and the overall synthetic strategy, including orthogonal protection schemes, must be taken into account.[8][9] While this compound remains a valuable reagent, alternatives such as 3,5-Dichlorobenzyl bromide and 3,5-Bis(trifluoromethyl)benzyl bromide offer a broader palette of reactivity and can be strategically employed to overcome specific synthetic challenges. This guide provides a foundational understanding to aid researchers in making informed decisions for their benzylation reactions. Further investigation into specific substrate-reagent pairings through empirical studies will ultimately determine the optimal conditions for any given transformation.

References

Unveiling the Bioactive Potential: A Comparative Guide to Compounds Derived from 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3,5-Dibromobenzyl bromide serves as a versatile scaffold for the synthesis of novel compounds with promising biological activities. This guide provides a comparative overview of the reported anticancer, antimicrobial, and anti-inflammatory properties of molecules derived from this halogenated building block, supported by available experimental data.

Derivatives of this compound have demonstrated significant potential in modulating key biological pathways implicated in various diseases. The presence of the dibrominated phenyl ring often contributes to enhanced lipophilicity and potent interactions with biological targets. This guide summarizes key findings to aid in the rational design and development of next-generation therapeutic agents.

Anticancer Activity: Targeting Proliferation in Cancer Cell Lines

While direct anticancer studies on a wide range of this compound derivatives are continually emerging, research on structurally related brominated and benzyl-containing compounds provides valuable insights into their potential cytotoxic effects. The following table summarizes the anticancer activity of representative synthetic derivatives against various cancer cell lines, particularly the MCF-7 breast cancer cell line.

Table 1: Anticancer Activity of Representative Brominated and Benzyl-Containing Compounds

Compound ClassSpecific Derivative Example (if available)Cancer Cell LineIC50 Value (µM)Reference
Synthetic β-nitrostyrene derivativeCYT-Rx20MCF-70.81 ± 0.04 µg/mL[1]
Synthetic α-Methylene-δ-LactonesDL-3MCF-73.54 ± 0.76[1]
Pyrazolo[4,3-c]hexahydropyridine derivativeCompound 31MCF-72.4[2]
3,5-disubstituted thiazolidine-2,4-dione derivativeCompound 108MCF-71.27[2]
Methyl β-orsellinate-based 3,5-disubstituted isoxazoleCompound 115MCF-77.9 ± 0.07[2]

Note: The listed compounds are not all direct derivatives of this compound but represent structurally similar molecules whose activity may inform the design of new derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with 3,5-Dibromobenzyl bromide derivatives A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilizing agent E->F G Measure absorbance at 570nm F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Several studies have highlighted the antimicrobial potential of brominated aromatic compounds. A notable example is 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, a compound containing a dibrominated phenyl moiety, which has demonstrated potent activity against a range of bacteria.[5] The lipophilic nature of the dibromobenzyl core is thought to facilitate passage through microbial cell membranes.

Table 2: Antimicrobial Activity of a Representative Dibrominated Phenolic Ether

CompoundMicroorganismMIC (µg/mL)Reference
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis1[5]
Staphylococcus aureus1[5]
Pseudomonas aeruginosa4[5]
Streptococcus pneumoniae8[5]
Listeria monocytogenes8[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The growth is assessed after a defined incubation period.

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative and perform serial dilutions in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) from a fresh culture.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

MIC_Assay_Workflow MIC Assay Workflow A Serial dilution of test compound B Inoculate with microorganism A->B C Incubate under optimal conditions B->C D Observe for visible growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating Key Signaling Pathways

The anti-inflammatory potential of compounds derived from this compound can be inferred from studies on other heterocyclic and aromatic compounds that modulate inflammatory pathways. A key target in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity of Representative NF-κB Inhibitors

Compound ClassSpecific Derivative Example (if available)AssayIC50 ValueReference
Heterocyclic Curcumin AnalogueBAT3NF-κB reporter gene expression~6 µM[7]
Polysubstituted PyridineCompound 51NO release inhibition3.1 ± 1.1 µM[8]
NF-κB transcriptional inhibition172.2 ± 11.4 nM[8]
Pterostilbene derivativeCompound E2NO inhibition0.7 µM[9]

Note: These compounds are not direct derivatives of this compound but their mechanism of action provides a rationale for designing new anti-inflammatory agents based on the dibromobenzyl scaffold.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators like TNF-α, IL-6, and iNOS.

NFkB_Pathway NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Inflammation activates transcription Inhibitor 3,5-Dibromobenzyl Derivative (Hypothetical) Inhibitor->IKK inhibits Inhibitor->NFkB_n inhibits nuclear translocation

Caption: The NF-κB signaling pathway and potential points of inhibition.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The data presented in this guide, drawn from studies on structurally related molecules, underscores their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research focusing on the synthesis and comprehensive biological evaluation of a broader range of 3,5-dibromobenzyl derivatives is warranted. Such studies should include detailed mechanistic investigations to elucidate the specific molecular targets and signaling pathways involved, paving the way for the development of novel and effective therapeutics.

References

comparative study of different brominating agents for toluene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom into toluene and its derivatives is a fundamental transformation in organic synthesis, paving the way for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of brominating agent is critical, as it dictates the regioselectivity—whether the bromine is introduced onto the aromatic ring or the methyl group—and influences the overall efficiency and safety of the reaction. This guide provides an objective comparison of common brominating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Brominating Agents

The selection of a brominating agent is primarily determined by the desired position of bromination on the toluene derivative. Electrophilic aromatic substitution targets the aromatic ring, while free radical bromination functionalizes the benzylic position of the methyl group. The following tables summarize quantitative data for key brominating agents in these two categories.

Table 1: Side-Chain (Benzylic) Bromination of Toluene Derivatives
Brominating AgentSubstrateProductYield (%)Reaction ConditionsReference
N-Bromosuccinimide (NBS)TolueneBenzyl bromideHighCCl4, reflux, radical initiator (AIBN or light)[1][2]
N-Bromosuccinimide (NBS)p-Substituted Toluenesp-Substituted Benzyl bromidesGood to Excellent'on water', visible light[3]
H₂O₂/HBrToluene DerivativesBenzyl bromidesHigh selectivity for monobrominationCH₂Cl₂, ice water, catalyst-free, light irradiation[4][5]
H₂O₂/HBrToluene DerivativesBenzyl bromidesHighContinuous-flow microreactor, visible light[6]
Bromine (Br₂)TolueneBenzyl bromideGoodUV light or sunlight[1][7]
Boron Tribromide (BBr₃)Toluene DerivativesBenzyl bromidesGoodCCl₄, room temperature
NaBr/NaBrO₃Toluene DerivativesBenzyl bromidesGoodAqueous acidic medium, ambient conditions[8]
Two-phase ElectrolysisTolueneBenzyl bromide91%Chloroform/water, NaBr, HBr, 0 °C[9]
Table 2: Ring (Electrophilic Aromatic) Bromination of Toluene
Brominating AgentSubstrateProduct(s) (o:p ratio)Yield (%)Reaction ConditionsReference
Bromine (Br₂) / FeBr₃Tolueneo-Bromotoluene, p-BromotolueneHighFe catalyst[10][11]
N-Bromosuccinimide (NBS)MethoxybenzenesNuclear brominated productsHighAcetonitrile, room temperature[12]
Zeolite-catalyzed BromineTolueneo-Bromotoluene, p-Bromotoluene (para-selective)Increased rateZeolite catalyst[13][14]
Bromine Monochloride (BrCl)Aromatic CompoundsBrominated productsExclusive brominationAqueous solution[15]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the two primary bromination pathways.

Protocol 1: Side-Chain Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize benzyl bromide from toluene via free-radical bromination.

Materials:

  • Toluene

  • N-Bromosuccinimide (NBS)[16]

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve toluene (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents). Alternatively, the reaction can be initiated by irradiation with a UV lamp.[1][17]

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the denser NBS is consumed and the less dense succinimide floats at the surface.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide by-product.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude benzyl bromide, which can be further purified by distillation.

Protocol 2: Ring Bromination using Bromine and an Iron Catalyst

Objective: To synthesize a mixture of ortho- and para-bromotoluene via electrophilic aromatic substitution.

Materials:

  • Toluene

  • Liquid Bromine (Br₂)

  • Iron filings or anhydrous iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) or a similar inert solvent

  • Sodium bisulfite solution

  • Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask protected from light and equipped with a magnetic stir bar, place iron filings.

  • Add toluene dissolved in dichloromethane.

  • Slowly add liquid bromine (a slight excess relative to toluene) to the stirred mixture at room temperature. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented through a proper scrubbing system. The iron will react with bromine to form the FeBr₃ catalyst in situ.[10][11]

  • Stir the reaction mixture until the red-brown color of the bromine disappears, indicating its consumption.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute sodium bisulfite solution (to remove excess bromine), and a dilute sodium hydroxide solution (to remove HBr).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation. The resulting mixture of o- and p-bromotoluene can be separated by fractional distillation or chromatography.

Visualizing the Pathways

To better understand the underlying chemical processes and experimental workflows, the following diagrams are provided.

Electrophilic_Aromatic_Bromination cluster_reagents Reagents cluster_mechanism Mechanism cluster_products Products Toluene Toluene (C₆H₅CH₃) Attack Electrophilic Attack on Toluene Ring Toluene->Attack Br2 Bromine (Br₂) Activation Activation of Br₂ by FeBr₃ Br2->Activation FeBr3 Iron(III) Bromide (FeBr₃ Catalyst) FeBr3->Activation Activation->Attack Carbocation Formation of Sigma Complex (Arenium Ion) Attack->Carbocation Forms intermediate Deprotonation Deprotonation to Restore Aromaticity Carbocation->Deprotonation Loses H⁺ o_Bromotoluene o-Bromotoluene Deprotonation->o_Bromotoluene p_Bromotoluene p-Bromotoluene Deprotonation->p_Bromotoluene HBr Hydrogen Bromide (HBr) Deprotonation->HBr Free_Radical_Bromination_Workflow start Start dissolve Dissolve Toluene in CCl₄ start->dissolve add_reagents Add NBS and Radical Initiator (AIBN) dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Succinimide cool->filter wash Wash Filtrate filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Crude Benzyl Bromide concentrate->product Brominating_Agent_Selection cluster_side_chain Benzylic Bromination Reagents cluster_ring Ring Bromination Reagents start Desired Bromination Site? side_chain Side-Chain (Benzylic) start->side_chain Methyl Group aromatic_ring Aromatic Ring start->aromatic_ring Ring NBS NBS with initiator (High Selectivity) side_chain->NBS H2O2_HBr H₂O₂/HBr with light (Green Alternative) side_chain->H2O2_HBr Br2_light Br₂ with UV light (Direct Method) side_chain->Br2_light Br2_FeBr3 Br₂ with FeBr₃ (Classic, High Yield) aromatic_ring->Br2_FeBr3 NBS_MeCN NBS in Acetonitrile (For activated rings) aromatic_ring->NBS_MeCN Zeolite_Br2 Zeolite with Br₂ (Para-selective) aromatic_ring->Zeolite_Br2

References

A Researcher's Guide to Distinguishing Isomers of Dibromobenzyl Bromide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, the precise characterization of molecular structure is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different chemical and biological properties. This guide provides a comprehensive comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be effectively employed to distinguish between the six possible isomers of dibromobenzyl bromide.

Predicted ¹H and ¹³C NMR Spectral Characteristics for Dibromobenzyl Bromide Isomers

The key to distinguishing the isomers of dibromobenzyl bromide lies in the unique patterns of signals in their ¹H and ¹³C NMR spectra. These patterns are determined by the symmetry of the molecule and the electronic effects of the bromine and bromomethyl substituents on the benzene ring. The number of unique proton and carbon environments in the aromatic region, as well as the splitting patterns (multiplicity) of the proton signals, serve as fingerprints for each isomer.

The bromomethyl group (-CH₂Br) will appear as a singlet in the ¹H NMR spectrum, typically in the range of 4.4-4.7 ppm, due to the deshielding effects of the adjacent bromine and aromatic ring.[1] The primary distinguishing features will, therefore, arise from the aromatic region of the spectrum.

Below is a summary of the predicted number of aromatic signals and the expected splitting patterns for the aromatic protons of each isomer.

IsomerPredicted No. of Aromatic ¹H SignalsPredicted ¹H Splitting PatternsPredicted No. of Aromatic ¹³C Signals
2,3-Dibromobenzyl bromide 31 Doublet, 1 Triplet, 1 Doublet6
2,4-Dibromobenzyl bromide 31 Doublet, 1 Doublet of Doublets, 1 Doublet6
2,5-Dibromobenzyl bromide 31 Doublet, 1 Doublet of Doublets, 1 Doublet6
2,6-Dibromobenzyl bromide 32 Doublets, 1 Triplet4
3,4-Dibromobenzyl bromide 31 Doublet, 1 Doublet of Doublets, 1 Doublet6
3,5-Dibromobenzyl bromide 21 Singlet, 1 Singlet4

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is crucial for the successful differentiation of isomers. The following is a detailed methodology for the preparation and analysis of dibromobenzyl bromide samples.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dibromobenzyl bromide isomers.

Materials:

  • Dibromobenzyl bromide isomer sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • 5 mm NMR tubes

  • Glass Pasteur pipette and cotton wool

  • Vortex mixer

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the dibromobenzyl bromide sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[2][3]
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2]
  • Vortex the vial to ensure the sample is completely dissolved.
  • Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution.
  • For ¹H NMR:
  • Acquire a standard one-dimensional proton spectrum.
  • Typical acquisition parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  • Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  • For ¹³C NMR:
  • Acquire a proton-decoupled ¹³C spectrum.
  • Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse angle of 45-90 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain a flat baseline.
  • Calibrate the chemical shift axis using the residual solvent peak (for CDCl₃, δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
  • Analyze the multiplicity (splitting patterns) and measure the coupling constants (J-values) for all signals in the ¹H NMR spectrum.

Visualizing the Distinguishing Features

The following diagrams illustrate the logical workflow for distinguishing the isomers based on their predicted NMR spectra and the structural basis for the differences in their spectral patterns.

G Workflow for Isomer Identification using NMR cluster_start cluster_nmr NMR Analysis cluster_decision Isomer Differentiation cluster_isomers Identified Isomer start Start with unknown dibromobenzyl bromide isomer acquire_nmr Acquire 1H and 13C NMR Spectra start->acquire_nmr analyze_h1 Analyze 1H NMR: - Number of aromatic signals - Splitting patterns acquire_nmr->analyze_h1 analyze_c13 Analyze 13C NMR: - Number of aromatic signals acquire_nmr->analyze_c13 h1_signals How many aromatic proton signals? analyze_h1->h1_signals c13_signals How many aromatic carbon signals? analyze_c13->c13_signals h1_signals->c13_signals 3 signals isomer_35 This compound h1_signals->isomer_35 2 signals splitting_pattern What are the splitting patterns? c13_signals->splitting_pattern 6 signals isomer_26 2,6-dibromobenzyl bromide c13_signals->isomer_26 4 signals other_isomers 2,3-, 2,4-, 2,5-, or 3,4- dibromobenzyl bromide splitting_pattern->other_isomers Further analysis of coupling constants needed

Figure 1. A logical workflow for distinguishing isomers of dibromobenzyl bromide using NMR spectroscopy.

Figure 2. The plane of symmetry in this compound leads to a simplified NMR spectrum.

By carefully analyzing the number of signals and their splitting patterns in both ¹H and ¹³C NMR spectra, researchers can effectively and unambiguously determine the specific isomer of dibromobenzyl bromide they have synthesized. This systematic approach, grounded in the fundamental principles of NMR spectroscopy, is an indispensable tool in modern chemical research.

References

A Comparative Guide to the Synthesis of a 3,5-Dibromobenzyl Bromide Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes to a key 3,5-dibromobenzyl bromide analog, providing experimental data and protocols to validate an optimal synthetic strategy.

This guide offers a comprehensive comparison of two primary synthetic pathways for producing this compound, an important intermediate in the development of pharmaceuticals and other functional materials.[1] The validation of a synthetic route is critical for efficiency, scalability, and purity of the final compound. Here, we objectively compare the free-radical bromination of 3,5-dibromotoluene and the conversion of 3,5-dibromobenzyl alcohol to the desired product, supported by experimental data from analogous reactions.

Comparison of Synthetic Routes

Two principal methods are evaluated for the synthesis of this compound:

  • Free-Radical Bromination of 3,5-Dibromotoluene: This approach involves the substitution of a benzylic hydrogen atom with bromine, typically initiated by light or a radical initiator.

  • Conversion of 3,5-Dibromobenzyl Alcohol: This method relies on the substitution of the hydroxyl group of the corresponding benzyl alcohol with a bromine atom.

The following tables summarize the quantitative data for these routes, drawing on established protocols for similar benzyl bromide syntheses.

Route 1: Free-Radical Bromination of Toluene Analogs
Starting Material Brominating Agent Initiator/Conditions Solvent Reported Yield (%)
Toluene DerivativesN-Bromosuccinimide (NBS)Benzoyl Peroxide / HeatCarbon TetrachlorideGood
Toluene DerivativesBoron TribromideRoom TemperatureCarbon TetrachlorideGood[2][3]
TolueneSodium Bromate/Sodium BromideSulfuric Acid / HeatDichloromethaneNot specified
TolueneBromine (Br₂)Visible LightBiphasic (aq. H₂O₂/CHCl₃)High atomic yield[4]
Route 2: Conversion of Benzyl Alcohol Analogs
Starting Material Brominating Agent Conditions Solvent Reported Yield (%)
Benzyl AlcoholsPhosphorus Tribromide (PBr₃)Room TemperatureBenzeneQuantitative[5]
Benzyl AlcoholHydrobromic Acid (48%)RefluxNoneNot specified[6]
Benzyl AlcoholsThionyl Bromide (SOBr₂)--Not specified[7]
Benzyl AlcoholsTriphenylphosphine/Carbon Tetrabromide--Not specified[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Free-Radical Bromination of 3,5-Dibromotoluene

This protocol is adapted from the well-established Wohl-Ziegler bromination.[8]

Materials:

  • 3,5-Dibromotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (or AIBN)

  • Carbon Tetrachloride (or a more environmentally benign solvent like acetonitrile[9])

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromotoluene in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Conversion of 3,5-Dibromobenzyl Alcohol to this compound

This protocol utilizes phosphorus tribromide, a common and effective reagent for converting alcohols to bromides.[7][10]

Materials:

  • 3,5-Dibromobenzyl Alcohol

  • Phosphorus Tribromide (PBr₃)

  • Anhydrous Benzene (or other suitable anhydrous solvent)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dibromobenzyl alcohol in anhydrous benzene.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (0.34 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture over ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic routes and the decision-making process for selecting a method, the following diagrams are provided.

G Synthetic Route Selection for this compound start Target: this compound route1 Route 1: Free-Radical Bromination start->route1 route2 Route 2: Alcohol Conversion start->route2 sm1 Starting Material: 3,5-Dibromotoluene route1->sm1 sm2 Starting Material: 3,5-Dibromobenzyl Alcohol route2->sm2 reagent1a Reagent: NBS Initiator: Light/Heat sm1->reagent1a reagent1b Reagent: Br2 Initiator: Light sm1->reagent1b reagent2a Reagent: PBr3 sm2->reagent2a reagent2b Reagent: HBr sm2->reagent2b product Product: this compound reagent1a->product reagent1b->product reagent2a->product reagent2b->product

Caption: Decision tree for selecting a synthetic route.

G Generalized Experimental Workflow start Start reaction_setup Reaction Setup (Starting Material, Reagent, Solvent) start->reaction_setup reaction Reaction (Temperature, Time, Initiation) reaction_setup->reaction monitoring Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Recrystallization, Chromatography) workup->purification analysis Analysis (NMR, MS, Purity) purification->analysis end End Product analysis->end

Caption: A typical experimental workflow for synthesis.

References

A Cost-Benefit Analysis of 3,5-Dibromobenzyl Bromide in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and functional materials, the choice of starting materials and reagents is a critical decision that balances cost, efficiency, and the desired molecular architecture. 3,5-Dibromobenzyl bromide is a versatile reagent that offers unique advantages due to its trifunctional nature, providing a reactive benzylic bromide for nucleophilic substitution and two bromine atoms on the aromatic ring for subsequent cross-coupling reactions.[1] This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a comparative look at its performance against viable alternatives, supported by experimental data and detailed protocols.

Cost Analysis: A Comparative Overview

The economic viability of a synthetic route is a primary consideration for researchers and drug development professionals. The cost of starting materials can significantly impact the overall budget of a research project or the commercial viability of a final product. Here, we present a comparative cost analysis of this compound against its common alternatives for benzylation and bromination reactions.

Table 1: Cost Comparison of this compound and Alternatives

ReagentSupplierQuantityPrice (USD)Price per Gram (USD)
This compound Thermo Scientific Chemicals1 g$62.65$62.65
5 g~$313.25 (estimated)~$62.65
25 g~$1566.25 (estimated)~$62.65
Benzyl bromide Sigma-Aldrich25 g$16.70$0.67
100 g$78.10$0.78
500 g$212.00$0.42
TCI Chemicals25 g$18.00$0.72
100 g$45.00$0.45
500 g$133.00$0.27
Apollo Scientific25 g£15.00 (~$19.00)~$0.76
100 g£30.00 (~$38.00)~$0.38
N-Bromosuccinimide (NBS) Sigma-Aldrich100 g$44.30$0.44
500 g$120.00$0.24
Chemsavers, Inc.100 g$69.90$0.70
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Sigma-Aldrich25 g$24.05$0.96
500 g$140.00$0.28

From a purely cost-per-gram perspective, this compound is significantly more expensive than its simpler counterpart, benzyl bromide, and common brominating agents like NBS and DBDMH. However, a true cost-benefit analysis must extend beyond the initial purchase price to consider the value it brings to a synthetic sequence.

Performance and Benefits: The Value Proposition of a Multifunctional Reagent

The higher cost of this compound is justified by its utility as a multifunctional building block, enabling the synthesis of complex molecules in fewer steps. The presence of three reactive sites allows for a divergent synthetic strategy, where the benzylic position can be functionalized first, followed by selective modifications at the two bromine-substituted positions on the aromatic ring.

The Strategic Advantage in Drug Discovery

The 3,5-disubstituted benzyl motif is a privileged scaffold in medicinal chemistry, frequently found in potent and selective kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.

For instance, derivatives of 3,5-disubstituted benzenes have been explored as inhibitors of key signaling proteins such as p38 MAP kinase, a critical mediator of the inflammatory response. The ability to introduce diverse functionalities at the benzylic position and the aromatic ring allows for the fine-tuning of a molecule's interaction with the kinase's binding site, leading to improved potency and selectivity.

Experimental Comparison: N-Alkylation of 7-Azaindole

Reaction Scheme:

Table 2: Hypothetical Performance Comparison in N-Alkylation of 7-Azaindole

ParameterThis compoundBenzyl bromide
Reagent Equivalents 1.11.1
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent DMFDMF
Temperature Room TemperatureRoom Temperature
Reaction Time 4-6 hours4-6 hours
Typical Yield 85-95%90-98%
Product Functionality N-benzylated 7-azaindole with two bromine atoms for further diversificationN-benzylated 7-azaindole

While the reaction conditions and yields are expected to be comparable for the initial N-alkylation step, the key difference lies in the functionality of the product. The product from the reaction with this compound is a versatile intermediate, primed for subsequent cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination at the bromine positions. This allows for the rapid generation of a library of complex molecules from a single intermediate, a significant advantage in a drug discovery setting.

Experimental Protocols

Protocol 1: N-Alkylation of 7-Azaindole with this compound

This protocol is adapted from general procedures for the N-alkylation of heterocyclic amines.

Materials:

  • 7-Azaindole

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 7-azaindole (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Pour the reaction mixture into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield the desired N-(3,5-dibromobenzyl)-7-azaindole.

Visualization of Synthetic Utility and Biological Relevance

To illustrate the logical workflow and the biological context of molecules synthesized using this compound, the following diagrams are provided.

G cluster_0 Synthetic Workflow reagent This compound intermediate N-(3,5-Dibromobenzyl)-7-azaindole reagent->intermediate N-Alkylation of 7-azaindole diversification Suzuki / Buchwald-Hartwig Cross-Coupling intermediate->diversification library Library of 3,5-disubstituted benzyl-7-azaindole derivatives diversification->library

Caption: Synthetic workflow for generating a library of kinase inhibitor candidates.

G cluster_pathway p38 MAPK Signaling Pathway cluster_inhibition Inhibition stress Stress Stimuli (e.g., Cytokines, UV) mkkk MAPKKK (e.g., ASK1, TAK1) stress->mkkk mkk MAPKK (MKK3/6) mkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor 3,5-Disubstituted Benzyl Derivative (Inhibitor) inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion: A Strategic Investment for Complex Molecule Synthesis

While the upfront cost of this compound is higher than that of simpler benzylation or bromination reagents, its true value lies in its synthetic versatility. For research and development programs focused on creating libraries of complex molecules, such as kinase inhibitors, the ability to perform sequential, site-selective modifications on a single scaffold can significantly streamline the synthetic process. This can lead to long-term cost savings by reducing the number of synthetic steps and purification procedures required to generate a diverse set of drug candidates. Therefore, for projects where molecular complexity and diversity are paramount, this compound represents a strategic investment rather than a mere commodity, offering a powerful tool for accelerating the discovery of novel bioactive compounds.

References

A Comparative Guide to Purity Assessment of Synthesized 3,5-Dibromobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates like 3,5-Dibromobenzyl bromide is critical for the success of subsequent reactions and the quality of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound, supported by experimental data and detailed protocols.

Introduction to Purity Assessment

The synthesis of this compound, likely through the bromination of 3,5-dibromotoluene, can result in a variety of impurities. These can include unreacted starting materials, over-brominated or under-brominated side products, and residual solvents. A robust analytical method is essential to detect and quantify these impurities to ensure the quality and consistency of the synthesized compound. While several techniques are available for purity determination, HPLC is a widely used and versatile method.[1] This guide will focus on HPLC and compare its performance with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method depends on the nature of the analyte and potential impurities, as well as the desired level of accuracy and sensitivity.[2] Below is a comparison of HPLC, GC, and NMR for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Identification and quantification based on the absorption of radiofrequency by atomic nuclei in a magnetic field.
Applicability Well-suited for non-volatile and thermally labile compounds.[3]Ideal for volatile and thermally stable compounds.[3]Provides detailed structural information and can determine purity without a specific reference standard for the analyte (qNMR).[4]
Typical Impurities Detected Unreacted starting materials (e.g., 3,5-dibromotoluene), mono-brominated intermediates, and other non-volatile byproducts.Residual solvents and volatile impurities.Structural isomers and other impurities with distinct proton or carbon environments. Can be used to determine molar ratios of components.[1]
Sensitivity High (typically in the µg/mL to ng/mL range).Very high, especially with a mass spectrometer (MS) detector (GC-MS).[5]Generally lower sensitivity compared to chromatographic methods.[6]
Quantitative Accuracy Excellent with proper calibration standards.Excellent with proper calibration standards.Can provide absolute quantification (qNMR) with a certified internal standard.[2]
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds, but likely not for this compound.Simple dissolution in a deuterated solvent.

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed reversed-phase HPLC (RP-HPLC) method is adapted from established methods for similar brominated aromatic compounds and is suitable for the routine purity analysis of this compound.[7][8]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 50% B5-20 min: 50-80% B20-25 min: 80% B25-27 min: 80-50% B27-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound by dissolving approximately 10 mg of the compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature: 80°C, hold for 2 minutesRamp to 280°C at a rate of 15°C/minHold at 280°C for 5 minutes
Injector Temperature 250°C
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Mass Range 50-400 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR can provide an absolute purity determination without the need for a specific reference standard of the analyte.[4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

qNMR Protocol:

  • Accurately weigh approximately 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity based on the integral ratio, the number of protons, and the molecular weights of the analyte and the standard.

Visualizing the Experimental Workflow

HPLC_Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized this compound weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Acetonitrile (1 mg/mL) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Final Purity Report calculate->report

Caption: Experimental workflow for HPLC purity assessment of this compound.

Conclusion

For routine quality control and the detection of non-volatile impurities in synthesized this compound, the proposed HPLC method offers a robust and accessible solution, providing reliable purity assessment based on peak area percentage. GC-MS is a superior alternative if volatile impurities, such as residual solvents, are of primary concern, offering higher sensitivity and specificity. qNMR stands out as a comprehensive technique, providing absolute purity determination and structural confirmation without the need for a specific analyte reference standard. The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the expected impurities.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromobenzyl Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of 3,5-Dibromobenzyl bromide, a corrosive and lachrymatory compound widely used in organic synthesis. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with hazardous waste regulations. Adherence to these guidelines is critical to mitigate risks of chemical burns, respiratory irritation, and environmental contamination.

Essential Safety and Hazard Information

This compound is classified as a hazardous substance, causing severe skin burns and eye damage. It is also a lachrymator, meaning it can induce tearing and irritation upon inhalation of its vapors. All handling of this compound must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-coverage safety goggles or a face shield.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₅Br₃
Molecular Weight 328.83 g/mol
Appearance White to pale yellow crystalline solid
Solubility Insoluble in water; Soluble in organic solvents
GHS Hazard Statements H314: Causes severe skin burns and eye damage
GHS Precautionary Statements P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501

Operational and Disposal Plans

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner. For laboratory settings, where small residual amounts may need to be neutralized before disposal, the following experimental protocol can be employed. This procedure is based on the known reactivity of benzyl bromides with basic solutions.[1]

Experimental Protocol for Laboratory-Scale Neutralization

This protocol details the chemical neutralization of small quantities of residual this compound.

Materials:

  • Residual this compound

  • 10% aqueous sodium carbonate (soda ash) solution or 10% aqueous sodium bicarbonate solution

  • Suitable reaction vessel (e.g., beaker or flask) of appropriate size

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate waste container for halogenated organic waste

Procedure:

  • Preparation: In a certified chemical fume hood, carefully transfer the residual solid this compound into the reaction vessel. If the residue is in a container, it can be rinsed with a suitable organic solvent (e.g., acetone), and the rinsing solvent can be carefully added to the reaction vessel.

  • Neutralization: Slowly add the 10% sodium carbonate or sodium bicarbonate solution to the reaction vessel containing the this compound while stirring.[1] An excess of the basic solution should be used to ensure complete neutralization. Be aware of the potential for foaming or gas evolution.

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time helps to ensure the complete hydrolysis of the reactive benzyl bromide functional group.

  • Verification: After the reaction period, check the pH of the aqueous layer to ensure it is still basic. If not, add more sodium carbonate/bicarbonate solution and continue stirring.

  • Waste Collection: The resulting mixture, containing the neutralized organic material and the aqueous solution, should be transferred to a designated waste container for halogenated organic waste. This is because the neutralization process does not remove the bromine atoms from the aromatic ring.

  • Final Disposal: The container with the neutralized waste must be properly labeled and disposed of through your institution's hazardous waste management program.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have 3,5-Dibromobenzyl Bromide Waste is_bulk Is it a bulk quantity or original container? start->is_bulk is_residual Is it a small residual quantity (e.g., from cleaning glassware)? is_bulk->is_residual No approved_facility Dispose directly through an approved hazardous waste facility. is_bulk->approved_facility Yes is_residual->approved_facility No (If significant amount) neutralization Perform laboratory-scale neutralization protocol. is_residual->neutralization Yes end End of Disposal Process approved_facility->end collect_waste Collect neutralized mixture in halogenated organic waste container. neutralization->collect_waste final_disposal Dispose of container through institutional hazardous waste program. collect_waste->final_disposal final_disposal->end

Caption: Logical flow for selecting the appropriate disposal route.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and protecting our planet. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 3,5-Dibromobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3,5-Dibromobenzyl bromide. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this compound with appropriate personal protective equipment at all times.

Summary of Required PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]To prevent skin contact and burns.[4]
Eye Protection Tight-sealing safety goggles and a face shield.[3][5]To protect against splashes and vapors that can cause severe eye damage.[2][6]
Body Protection A Nomex® laboratory coat or chemical-resistant apron over cotton clothing.[3] Ensure the lab coat is buttoned.To protect skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an organic vapor filter is required.[5]To prevent irritation of the respiratory tract from dust or vapors.[4][5]
Footwear Closed-toe, chemical-resistant shoes.[3][8]To protect feet from spills.

Step-by-Step Handling and Operational Plan

Preparation and Handling:

  • Work Area Preparation: Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[6] Have an emergency eyewash station and safety shower readily accessible.[7][9]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Handle this compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of dust or vapors.[6][7][10]

    • Avoid all personal contact with the substance.[11]

    • Do not eat, drink, or smoke when handling.[11]

    • Wash hands thoroughly after handling, even if gloves were worn.[5][6]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6][10]

  • Incompatibilities: Store away from incompatible materials such as bases, water, alcohols, amines, and metals.[4][6]

  • Segregation: Store in a designated corrosives and flammables area, away from heat, sparks, and open flames.[4][6][10]

Emergency Procedures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][7]
Skin Contact Take off immediately all contaminated clothing.[6] Rinse skin with water/shower for at least 15 minutes.[6][11] Seek immediate medical attention.[7]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6][10] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[6][7]
Ingestion Rinse mouth with water.[6] DO NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][7]

In Case of a Spill:

  • Evacuate the area of all non-essential personnel.

  • Remove all sources of ignition.[7]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9][11]

  • Collect the material into a suitable, labeled container for disposal.[11]

  • Wash the spill area thoroughly.

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and absorbent materials in a sealed, labeled hazardous waste container.

  • Unused Chemical: Dispose of contents and container to an approved waste disposal plant.[5][6][10] This may involve neutralization with soda ash or soda lime followed by burial in a licensed landfill or incineration.[11]

  • Empty Containers: Decontaminate empty containers with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal.[11]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood, Emergency Equipment) don_ppe Don Appropriate PPE prep_area->don_ppe handle Handle in Fume Hood don_ppe->handle store Store in a Cool, Dry, Well-Ventilated Area handle->store exposure Exposure Event handle->exposure spill Spill Event handle->spill collect_waste Collect Contaminated Materials and Unused Chemical store->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose first_aid Administer First Aid & Seek Medical Attention exposure->first_aid contain_spill Contain and Clean Spill spill->contain_spill

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.